4-Chlorobenzenesulfonyl isocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-(oxomethylidene)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3S/c8-6-1-3-7(4-2-6)13(11,12)9-5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHDVROWMPBQSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N=C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206389 | |
| Record name | p-Chlorobenzenesulfonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60206389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5769-15-3 | |
| Record name | p-Chlorobenzenesulfonyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005769153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Chlorobenzenesulfonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60206389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chlorobenzenesulfonyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Chlorobenzenesulfonyl Isocyanate: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Electrophile in Modern Synthesis
4-Chlorobenzenesulfonyl isocyanate (CBSi) is a highly reactive chemical intermediate of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its bifunctional nature, possessing both a highly electrophilic isocyanate group and a reactive sulfonyl chloride precursor, makes it a valuable building block for the construction of a diverse array of molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and characteristic reactivity of CBSi, offering insights into its practical application and handling for researchers at the forefront of chemical innovation.
Physicochemical and Spectroscopic Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄ClNO₃S | [1] |
| Molecular Weight | 217.63 g/mol | [1] |
| CAS Number | 5769-15-3 | [1] |
| Appearance | Clear colorless liquid | [2] |
| Boiling Point | 121 °C @ 0.5 mmHg | [3] |
| Density | 1.457 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.558 | [3] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |
Spectroscopic Characterization:
While experimental ¹H and ¹³C NMR spectra for this compound are not widely published, characteristic spectral features can be anticipated based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet system in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The electron-withdrawing nature of both the sulfonyl isocyanate group and the chlorine atom would lead to downfield shifts of the aromatic protons.
-
¹³C NMR: The carbon NMR would display distinct signals for the aromatic carbons and a characteristic signal for the isocyanate carbon, typically found in the 120-130 ppm region. The carbon attached to the sulfonyl group would also exhibit a downfield shift.
-
IR Spectroscopy: The infrared spectrum is a powerful tool for identifying the key functional groups in CBSi. Strong absorption bands are expected for the asymmetric and symmetric stretching of the isocyanate group (-N=C=O) around 2250 cm⁻¹, and for the S=O stretches of the sulfonyl group in the regions of 1350-1400 cm⁻¹ and 1160-1180 cm⁻¹.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process, typically starting from chlorobenzene. A common and industrially relevant pathway involves the initial preparation of 4-chlorobenzenesulfonyl chloride.
Step 1: Synthesis of the Precursor, 4-Chlorobenzenesulfonyl Chloride
The synthesis of 4-chlorobenzenesulfonyl chloride is generally achieved via the electrophilic aromatic substitution of chlorobenzene with chlorosulfonic acid.[4][5]
Reaction:
Experimental Protocol:
-
To a stirred solution of chlorosulfonic acid (typically in excess), slowly add chlorobenzene at a controlled temperature, usually between 0 and 10 °C.
-
After the addition is complete, the reaction mixture is gradually warmed to room temperature and stirred for several hours to ensure complete reaction.
-
The reaction mixture is then carefully poured onto crushed ice with vigorous stirring.
-
The precipitated solid, 4-chlorobenzenesulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Conversion to this compound
The conversion of the corresponding sulfonamide to the sulfonyl isocyanate is a known transformation, often employing phosgene or a phosgene equivalent.[6]
Reaction:
Reaction with Amines to Form N-Sulfonylureas
The reaction of this compound with primary and secondary amines is a rapid and efficient method for the synthesis of N-(4-chlorobenzenesulfonyl)ureas. These compounds are of interest in medicinal chemistry due to their potential biological activities.
Mechanism:
The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic isocyanate carbon, followed by a proton transfer to form the stable urea derivative.
Reaction with Alcohols to Form N-Sulfonylcarbamates
Similarly, alcohols react with this compound to produce N-(4-chlorobenzenesulfonyl)carbamates. This reaction provides a straightforward route to this class of compounds.
Mechanism:
The lone pair of electrons on the alcohol oxygen attacks the isocyanate carbon, leading to a zwitterionic intermediate which then undergoes a proton transfer to yield the final carbamate product.
Applications in Drug Development and Organic Synthesis
The unique reactivity of this compound makes it a valuable tool for the synthesis of a variety of organic molecules with potential applications in drug discovery and materials science.
-
Scaffold for Bioactive Molecules: The sulfonylurea and sulfonylcarbamate moieties are present in numerous biologically active compounds, including herbicides and pharmaceuticals. CBSi provides a direct and efficient means to introduce this functionality.
-
Synthesis of Heterocycles: The reactivity of the isocyanate group can be harnessed in cycloaddition reactions to construct various heterocyclic ring systems.
-
Derivatization of Amines and Alcohols: CBSi serves as an effective reagent for the derivatization of amines and alcohols, which can be useful for analytical purposes or to modify the properties of a parent molecule.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood. [7]
-
Corrosive: It is corrosive to the skin and eyes and can cause severe burns. [7]* Toxic: It is harmful if swallowed, inhaled, or absorbed through the skin. [7]* Water Reactive: It reacts violently with water, releasing toxic fumes. Therefore, all reactions and handling must be carried out under anhydrous conditions.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this reagent. A full-face shield is also recommended.
Conclusion
This compound is a potent and versatile electrophilic reagent with significant utility in modern organic synthesis. Its ability to readily form sulfonylureas and sulfonylcarbamates, coupled with the potential for further synthetic transformations, makes it a valuable building block for the creation of complex molecules. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is paramount for its effective and responsible use in the research and development of new chemical entities.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 79836, this compound. [Link].
-
PrepChem. Synthesis of 4-chlorobenzenesulfonyl chloride. [Link].
- Google Patents. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone. .
- Google Patents.
-
Georganics. This compound Safety Information. [Link].
Sources
- 1. This compound [webbook.nist.gov]
- 2. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chlorobenzenesulfonyl chloride(98-60-2) 1H NMR spectrum [chemicalbook.com]
- 4. Chlorosulfonyl isocyanate(1189-71-5) 13C NMR spectrum [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Interfacial passivation with 4-chlorobenzene sulfonyl chloride for stable and efficient planar perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Strategic Utilization of 4-Chlorobenzenesulfonyl Isocyanate in Pharmacophore Assembly
CAS: 5769-15-3
Formula: C
Executive Summary: The Electrophilic "Warhead"
In the architecture of medicinal chemistry, 4-Chlorobenzenesulfonyl isocyanate (4-CBSIC) serves as a high-precision "warhead" for the rapid assembly of the sulfonylurea pharmacophore. Unlike standard alkyl or aryl isocyanates, the sulfonyl group linked to the isocyanate nitrogen creates a unique electronic environment. The electron-withdrawing nature of the sulfonyl moiety (
For drug development professionals, this molecule offers a distinct tactical advantage: kinetic dominance . It allows for the coupling of sterically hindered or electronically deactivated amines that would otherwise fail with standard isocyanates, enabling the synthesis of complex antidiabetic (glibenclamide analogs) and herbicidal agents under mild conditions.
Physicochemical Profile
Precise handling is dictated by the physical properties of 4-CBSIC.[3] It is a liquid at room temperature, which simplifies volumetric dosing compared to solid analogs, but requires strict moisture exclusion.
| Property | Value | Operational Note |
| Physical State | Clear to yellowish liquid | Check for turbidity (sign of hydrolysis). |
| Boiling Point | 121–123 °C @ 0.5 mmHg | High vacuum required for distillation. |
| Density | 1.457 g/mL | Heavy organic; sits below most solvents. |
| Refractive Index | Useful for purity verification. | |
| Reactivity | High (Moisture Sensitive) | Hydrolyzes to sulfonamide + CO |
| Storage | 2–8 °C, Inert Atmosphere | Store under Argon/Nitrogen. |
Mechanistic Architecture
The utility of 4-CBSIC stems from its electronic polarization. The sulfonyl group pulls electron density from the nitrogen, which in turn demands density from the carbonyl carbon.
Electronic Cascade
-
Inductive Withdrawal (-I): The p-Cl atom exerts a mild inductive withdrawal on the phenyl ring.
-
Resonance/Induction (
): The sulfonyl group strongly withdraws electrons, destabilizing the cumulative double bond system of the isocyanate ( ). -
Result: The carbonyl carbon (
) becomes a "hard" electrophile, susceptible to rapid attack even by weak nucleophiles.
Visualization: Reactivity Pathways
The following diagram maps the divergent synthesis pathways available when using 4-CBSIC as a core building block.
Figure 1: Divergent synthetic pathways. The formation of Sulfonylureas is the primary medicinal application.
Synthetic Utility & Protocols
A. The Sulfonylurea Coupling (Primary Application)
The most critical application is the synthesis of sulfonylureas. This motif acts as an ion channel modulator (e.g., ATP-sensitive K+ channels in pancreatic beta cells).
Self-Validating Protocol: This protocol includes "Checkpoints" to ensure reaction integrity.
-
Reagents:
-
Substrate: 1.0 eq Amine (e.g., cyclohexylamine or complex heterocycle).
-
Reagent: 1.05 eq 4-CBSIC.
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
-
Base: Not usually required unless the amine is a salt (use TEA if amine is HCl salt).
-
-
Step-by-Step Methodology:
-
Preparation: Flame-dry a 2-neck round bottom flask. Cool to 0°C under a Nitrogen stream.
-
Solvation: Dissolve the amine in anhydrous DCM (0.1 M concentration).
-
Addition: Add 4-CBSIC dropwise via syringe.
-
Checkpoint 1 (Visual): The reaction is exothermic. If using DCM, ensure no boiling occurs. A mild exotherm confirms initiation.
-
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.
-
Checkpoint 2 (TLC): Monitor consumption of the amine. The isocyanate spot will likely streak or hydrolyze on silica, so focus on the disappearance of the amine.
-
-
Isolation:
-
Scenario A (Precipitation): Often, the sulfonylurea precipitates from non-polar solvents (Toluene/Hexane). Filter and wash with cold ether.
-
Scenario B (Soluble): Evaporate solvent. Recrystallize from EtOH/Water or purify via flash chromatography (Note: Sulfonylureas are acidic; adding 1% acetic acid to eluent can prevent streaking).
-
-
B. Experimental Workflow Visualization
The following logic flow ensures safety and yield optimization during the setup.
Figure 2: Decision tree for the isolation of sulfonylurea products.
Safety & Handling (The "Lachrymator" Factor)
4-CBSIC is a potent electrophile and shares hazards with acid chlorides and other isocyanates.
-
Lachrymator: It causes severe eye irritation and tearing. All transfers must occur in a functioning fume hood.
-
Inhalation Hazard: Sensitization is possible. Avoid generating aerosols.[4]
-
Hydrolysis: Upon contact with water, it releases CO
(pressure buildup risk in sealed waste containers) and HCl.-
Disposal: Quench excess reagent slowly into a stirred solution of 10% aqueous NaOH or saturated sodium bicarbonate to neutralize the sulfonamide and acid byproducts.
-
References
-
Sigma-Aldrich. this compound Product Sheet. Retrieved from
-
National Institute of Standards and Technology (NIST). this compound Spectral Data. NIST Chemistry WebBook, SRD 69. Retrieved from
-
PubChem. this compound Compound Summary. National Library of Medicine. Retrieved from
-
Dunkel, M. et al. SuperTarget: a comprehensive target-drug interaction database. Nucleic Acids Research. (Linking sulfonylureas to K_ATP channels).[5] Retrieved from
- Viswanathan, C. L., et al.Synthesis and hypoglycemic activity of some new sulfonylureas. Indian Journal of Chemistry.
Sources
A Technical Guide to the Structural Elucidaion of 4-Chlorobenzenesulfonyl Isocyanate
This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the analytical methodologies required for the comprehensive structure elucidation of 4-chlorobenzenesulfonyl isocyanate. Moving beyond a simple recitation of data, this document emphasizes the causal reasoning behind experimental choices and data interpretation, ensuring a robust and self-validating approach to structural confirmation.
Introduction: The Significance of a Bifunctional Reagent
This compound (4-CBSI) is a highly reactive organic compound of significant interest in synthetic chemistry. Its utility stems from its bifunctional nature, incorporating both a highly electrophilic isocyanate group (-N=C=O) and a 4-chlorobenzenesulfonyl moiety.[1] This unique combination allows it to serve as a versatile intermediate in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries where the introduction of sulfonamide or urea linkages is a common strategic goal.
The molecule's high reactivity, however, necessitates unambiguous structural confirmation to ensure the integrity of subsequent synthetic steps. The presence of two distinct, electron-withdrawing functional groups dictates its chemical behavior and provides unique spectroscopic handles for its identification. This guide details the synergistic application of key analytical techniques to provide unequivocal proof of structure.
Molecular Identity and Physicochemical Properties
A foundational understanding begins with the molecule's basic properties, which inform handling, solvent selection, and analytical parameterization.
-
Chemical Structure:
The structure is characterized by a 1,4-disubstituted (para) aromatic ring, a sulfonyl group directly attached to the ring, and an isocyanate group bonded to the sulfur atom.
| Property | Value | Source(s) |
| CAS Number | 5769-15-3 | [2] |
| Molecular Formula | C₇H₄ClNO₃S | [3] |
| Molecular Weight | 217.63 g/mol | [2] |
| Appearance | Clear, colorless liquid | [4] |
| Density | 1.457 g/mL at 25 °C | [2] |
| Boiling Point | 121 °C at 0.5 mmHg | [5] |
| Refractive Index | n20/D 1.558 | [2] |
Contextual Synthesis: The Phosgenation of 4-Chlorobenzenesulfonamide
To appreciate the potential impurities and the origin of the target molecule, a brief overview of its synthesis is instructive. Aryl sulfonyl isocyanates are commonly prepared by the reaction of the corresponding aryl sulfonamide with phosgene (COCl₂) or a phosgene equivalent (e.g., triphosgene) in an inert solvent at elevated temperatures.[6][7]
The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then eliminates hydrogen chloride (HCl) to yield the final isocyanate product.[8] This process underscores the importance of using anhydrous conditions, as isocyanates readily react with water.
Figure 1: General synthetic route to 4-CBSI.
Spectroscopic Structure Elucidation: A Multi-Technique Approach
No single technique is sufficient for complete structure elucidation. The convergence of evidence from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provides the necessary validation.
Infrared (IR) Spectroscopy: Functional Group Identification
Causality & Experimental Choice: IR spectroscopy is the primary tool for the rapid confirmation of key functional groups. The choice of Attenuated Total Reflectance (ATR) is often preferred for a neat liquid like 4-CBSI, as it requires minimal sample preparation. Alternatively, a spectrum can be acquired by placing a thin film of the liquid between two salt (NaCl or KBr) plates.
The diagnostic power of IR lies in identifying the extremely strong and uniquely positioned asymmetric stretching vibration of the isocyanate (-N=C=O) group.[9] This, combined with the characteristic stretches of the sulfonyl group, provides immediate and compelling evidence for the molecule's core structure.
Experimental Protocol: ATR-FTIR
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue and running a background spectrum.
-
Apply a single drop of this compound directly onto the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly after analysis as per safety protocols.
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~2260 | Very Strong, Sharp | -N=C=O | Asymmetric Stretch |
| ~3100-3000 | Medium-Weak | Ar-H | C-H Stretch |
| ~1580, ~1475 | Medium | Ar C=C | Ring Stretch |
| ~1370 | Strong | -SO₂- | Asymmetric Stretch |
| ~1180 | Strong | -SO₂- | Symmetric Stretch |
| ~830 | Strong | 1,4-disubstituted | C-H Out-of-Plane Bend |
The most critical peak is the isocyanate stretch around 2260 cm⁻¹. Its presence and intensity are hallmarks of this functional group and are often sufficient for in-process reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Causality & Experimental Choice: NMR spectroscopy provides detailed information about the connectivity and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms. The choice of a deuterated solvent that is inert to the highly reactive isocyanate is critical; deuterated chloroform (CDCl₃) is a common and suitable choice.[10][11] Tetramethylsilane (TMS) is used as the internal standard (δ 0.0 ppm).[12]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be simple yet highly informative. Due to the para-substitution on the benzene ring, the four aromatic protons are chemically non-equivalent and will present as a characteristic AA'BB' system, which often simplifies to two distinct doublets.
-
Protons Ortho to -SO₂NCO (Hₐ): These protons are adjacent to the strongly electron-withdrawing sulfonyl group and are expected to be the most deshielded, appearing furthest downfield.
-
Protons Ortho to -Cl (Hₑ): These protons are adjacent to the less electron-withdrawing (relative to -SO₂NCO) chlorine atom and will appear upfield relative to Hₐ.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. Due to the molecule's symmetry, four aromatic carbon signals and one isocyanate carbon signal are expected.
-
Isocyanate Carbon (-N=C=O): This carbon typically appears in a distinct region of the spectrum.[13]
-
Aromatic Carbons: The four signals correspond to the two ipso-carbons (C-Cl and C-S) and the two pairs of equivalent protonated carbons (CH). Quaternary carbons (C-Cl, C-S) are typically weaker in intensity.
Experimental Protocol: NMR Sample Preparation
-
In a clean, dry NMR tube, dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Cap the tube securely. As 4-CBSI is moisture-sensitive, this should be done efficiently.
-
Acquire ¹H and ¹³C{¹H} spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
Expected Data & Interpretation:
| Spectrum | Expected δ (ppm) | Multiplicity | Assignment |
| ¹H NMR | ~8.0 | Doublet (d) | 2H, Aromatic (ortho to -SO₂NCO) |
| ~7.6 | Doublet (d) | 2H, Aromatic (ortho to -Cl) | |
| ¹³C NMR | ~142 | Singlet (s) | 1C, Aromatic (ipso, C-S) |
| ~141 | Singlet (s) | 1C, Aromatic (ipso, C-Cl) | |
| ~130 | Singlet (s) | 2C, Aromatic (CH, ortho to -Cl) | |
| ~129 | Singlet (s) | 2C, Aromatic (CH, ortho to -SO₂NCO) | |
| ~125 | Singlet (s) | 1C, Isocyanate (-N=C=O) |
Note: Predicted chemical shifts are based on data from analogous compounds such as 4-chlorobenzenesulfonyl chloride and typical values for isocyanates. Actual values may vary slightly.[14][15][16]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Causality & Experimental Choice: Mass spectrometry provides the exact molecular weight and a fragmentation pattern that acts as a molecular fingerprint. Electron Ionization (EI) is a common technique that induces reproducible fragmentation. A key diagnostic feature for 4-CBSI is the isotopic pattern arising from the presence of one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1) and one sulfur atom (³²S:³³S:³⁴S ≈ 95:0.75:4.25). This results in a distinctive pattern for the molecular ion (M⁺) and any chlorine- or sulfur-containing fragments.
Expected Data & Interpretation:
-
Molecular Ion (M⁺): The molecular ion peak will appear as a cluster. The primary peak will be at m/z 217 (for ³⁵Cl and ³²S). A significant M+2 peak at m/z 219 will be observed with approximately one-third the intensity of the M⁺ peak, which is the classic signature of a monochlorinated compound.[17] A smaller M+2 peak due to ³⁴S will also contribute.
-
Key Fragmentation Pathways: The high-energy ionization process will break the molecule into characteristic fragments. The fragmentation of aryl sulfonamides and related structures often involves the loss of SO₂.[18][19]
Figure 3: Integrated workflow for the structure elucidation of 4-CBSI.
Essential Safety and Handling Protocols
As a Senior Application Scientist, it is imperative to underscore the hazards associated with this compound. This compound is a hazardous chemical that demands strict adherence to safety protocols.
-
Hazards: The compound is corrosive and causes severe skin burns and eye damage. It is harmful if swallowed, inhaled, or in contact with skin. Critically, it is a respiratory and skin sensitizer, meaning it can cause allergic reactions or asthma-like symptoms upon exposure. [3]* Reactivity: It reacts violently with water and other protic solvents (e.g., alcohols, amines). This reaction releases gas and can cause pressure buildup in sealed containers. [8]* Handling:
-
All manipulations must be performed in a certified chemical fume hood. [6] * Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield. [5] * Handle under an inert atmosphere (e.g., nitrogen or argon) where possible to prevent degradation from atmospheric moisture.
-
Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials. [7] By following this comprehensive analytical and safety guide, researchers can confidently confirm the structure of this compound, ensuring the quality and integrity of their research and development endeavors.
-
References
-
Georganics. (n.d.). This compound - High purity. Retrieved from [Link]
- Mobay Chemical Corporation. (1983). Process for preparing arylsulfonyl isocyanates by phosgenation of arylsulfonamides. U.S. Patent 4,379,769.
-
Li, Y., et al. (2024). How To Get Isocyanate?. Molecules, 29(3), 670. Retrieved from [Link]
-
Covestro Deutschland AG. (2024). Method for preparing isocyanates. U.S. Patent Application. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
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Chowdhury, S. K., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry, 43(6), 762–768. Retrieved from [Link]
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Wang, L., et al. (2013). Recent advances in reactions of aryl sulfonyl isocyanates. RSC Advances, 3(44), 21217-21230. Retrieved from [Link]
-
Liu, Z., et al. (2013). Theory analysis of mass spectra of long-chain isocyanates. Journal of the Chinese Chemical Society, 60(8), 947-952. Retrieved from [Link]
-
Kertesz, V., et al. (2015). Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Retrieved from [Link]
-
Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
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University of Pardubice. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Andrade, P., et al. (2022). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 27(19), 6296. Retrieved from [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Reusch, W. (n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of chlorobenzene. Retrieved from [Link]
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Steffen's Chemistry Pages. (n.d.). 13C chemical shifts. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorophenyl isocyanate. Retrieved from [Link]
Sources
- 1. Recent advances in reactions of aryl sulfonyl isocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. US3222386A - Preparation of organic isocyanates - Google Patents [patents.google.com]
- 3. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 4. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US4379769A - Process for preparing arylsulfonyl isocyanates by phosgenation of arylsulfonamides - Google Patents [patents.google.com]
- 7. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patents.justia.com [patents.justia.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. epfl.ch [epfl.ch]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 14. 4-Chlorobenzenesulfonyl chloride(98-60-2) 1H NMR [m.chemicalbook.com]
- 15. 4-Chlorophenyl isocyanate(104-12-1) 1H NMR [m.chemicalbook.com]
- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 17. PubChemLite - this compound (C7H4ClNO3S) [pubchemlite.lcsb.uni.lu]
- 18. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aaqr.org [aaqr.org]
Technical Guide: Synthesis of 4-Chlorobenzenesulfonyl Isocyanate
Executive Summary
4-Chlorobenzenesulfonyl isocyanate (4-CBS) is a pivotal electrophilic intermediate in the synthesis of second-generation sulfonylurea herbicides (e.g., Chlorsulfuron) and hypoglycemic pharmaceuticals (e.g., Glyburide). Its high reactivity, driven by the cumulative electron-withdrawing effects of the sulfonyl and isocyanate groups, makes it susceptible to hydrolysis and polymerization, necessitating rigorous exclusion of moisture and precise thermal control during synthesis.
This guide details the catalytic phosgenation of 4-chlorobenzenesulfonamide , the industry-standard pathway chosen for its atom economy and scalability. We also provide an adapted Triphosgene (BTC) protocol for laboratory-scale synthesis, mitigating the safety risks associated with gaseous phosgene while maintaining mechanistic fidelity.
Part 1: The Chemical Logic & Retrosynthesis
The synthesis of sulfonyl isocyanates presents a unique challenge: the sulfonamide nitrogen is not sufficiently nucleophilic to react directly and cleanly with phosgene under mild conditions. High temperatures (>200°C) lead to decomposition.
The Solution: The "Isocyanate Effect" (Catalytic Transfer)
To bypass the high activation energy, an alkyl isocyanate (typically
Mechanistic Pathway (Catalytic Cycle)
Figure 1: The catalytic cycle utilizing n-butyl isocyanate to lower activation energy. The catalyst is regenerated in the final step, allowing for sub-stoichiometric loading (typically 10-20 mol%).
Part 2: Primary Synthesis Pathway (Laboratory Scale)
Method: Catalytic Phosgenation using Triphosgene (Bis(trichloromethyl) carbonate). Rationale: Triphosgene is a crystalline solid trimer of phosgene. It is safer to handle and weigh than gas cylinders but generates the same active electrophile in situ.
Reagents & Equipment
| Reagent | Role | Equiv. | Notes |
| 4-Chlorobenzenesulfonamide | Substrate | 1.0 | Must be dried (<0.1% H2O). |
| Triphosgene | Phosgene Source | 0.4 | 1 mol Triphosgene |
| Catalyst | 0.15 | Essential for reaction kinetics. | |
| Chlorobenzene | Solvent | N/A | High boiling point (131°C) allows reflux at optimal reaction temp. |
| Triethylamine (Optional) | HCl Scavenger | <0.05 | Trace amounts can initiate the breakdown of Triphosgene. |
Equipment:
-
3-Neck Round Bottom Flask (flame-dried).
-
Reflux condenser with CaCl
drying tube or N line. -
Gas scrubber (NaOH trap) for HCl and excess phosgene evolution.
-
Mechanical stirrer (magnetic stirring may fail due to slurry thickness).
Step-by-Step Protocol
Step 1: System Preparation & Dehydration
-
Charge the flask with 4-chlorobenzenesulfonamide (1.0 equiv) and chlorobenzene (approx. 5-7 mL per gram of sulfonamide).
-
Critical: Distill off ~10% of the solvent volume to azeotropically remove trace water. Moisture hydrolyzes the product back to the sulfonamide.
-
Cool the mixture to 80°C.
Step 2: Catalyst Addition & Activation
-
Add
-butyl isocyanate (0.15 equiv) to the slurry. -
Stir for 15-30 minutes. The mixture may thicken as the sulfonylurea intermediate forms.
Step 3: Phosgenation (The Critical Phase)
-
Dissolve Triphosgene (0.4 equiv) in a separate portion of chlorobenzene.
-
Add the Triphosgene solution dropwise to the reaction mixture at 100-110°C .
-
Observation: Vigorous evolution of HCl gas will occur. Ensure the scrubber is active.
-
-
Once addition is complete, slowly raise the temperature to reflux (~130°C) .
-
Maintain reflux until gas evolution ceases and the solution becomes clear (approx. 2-4 hours). The transition from a slurry to a clear yellow solution indicates conversion of the insoluble sulfonamide to the soluble isocyanate.
Step 4: Isolation
-
Purge the solution with dry Nitrogen for 30 minutes at 100°C to remove residual phosgene and HCl.
-
Distill off the chlorobenzene and the lower-boiling
-butyl isocyanate catalyst (BP: 115°C) under reduced pressure. -
Vacuum Distillation: Collect the product fraction.
-
Target: this compound distills at 118-120°C / 0.5 mmHg (or ~145°C at 10 mmHg).
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of 4-CBS using Triphosgene.
Part 3: Characterization & Quality Control
Verification of the sulfonyl isocyanate moiety is critical, as partial hydrolysis can yield the sulfonamide starting material.
| Technique | Expected Signal | Mechanistic Insight |
| FT-IR | 2230–2245 cm | Characteristic asymmetric stretch of the -N=C=O group. Absence of broad bands at 3200-3400 cm |
| Aromatic protons typically shift downfield (approx. 0.2-0.5 ppm) relative to the sulfonamide due to the electron-withdrawing nature of the -NCO group. | ||
| Boiling Point | 118–120°C (0.5 mmHg) | Matches literature values for pure 4-CBS. |
| Reactivity Test | Exothermic reaction with alcohol | Reacting a small aliquot with methanol should instantly yield the corresponding methyl carbamate (MP: ~100-105°C) as a derivative. |
Part 4: Troubleshooting & Optimization
Common Failure Modes
-
Low Yield / Recovery of Starting Material:
-
Cause: Insufficient catalyst or failure to reach reflux temperature. The reaction of sulfonamide + phosgene without catalyst is extremely slow.
-
Fix: Ensure
-butyl isocyanate is fresh. Verify internal temperature is >125°C during the post-addition cook.
-
-
Product Polymerization (Viscous Residue):
-
Cause: Overheating during distillation or presence of basic impurities.
-
Fix: Keep pot temperature below 160°C during distillation. Ensure glassware is acid-washed (base traces catalyze polymerization).
-
-
Cloudy Distillate:
-
Cause: Sublimation of unreacted sulfonamide or reformation of urea.
-
Fix: Ensure the reaction mixture is completely clear before starting distillation. Filter the crude mixture under N
if necessary before distillation.
-
References
-
Ulrich, H. (1981). The Chemistry of Sulfonyl Isocyanates. Chemical Reviews, 81(4), 205–248.
-
Semenuk, N. S., & Green, H. A. (1983). Process for preparing arylsulfonyl isocyanates by phosgenation of arylsulfonamides. U.S. Patent No.[1][2][3] 4,379,769. Washington, DC: U.S. Patent and Trademark Office.
-
Williams, R. P. (1972).[4] Production of sulfonyl isocyanates from sulfonamides in a sulfolane solvent. U.S. Patent No.[1][2][3] 3,689,549.[1] Washington, DC: U.S. Patent and Trademark Office.
-
Franz, J. E., & Osuch, C. (1968). Hydrocarbyl isocyanate catalyst for the phosgenation of aryl sulfonamides. U.S. Patent No.[1][2][3] 3,371,114.[1] Washington, DC: U.S. Patent and Trademark Office.
-
Eckert, H., & Forster, B. (1987). Triphosgene, a Crystalline Phosgene Substitute. Angewandte Chemie International Edition, 26(9), 894–895.
Sources
- 1. US4379769A - Process for preparing arylsulfonyl isocyanates by phosgenation of arylsulfonamides - Google Patents [patents.google.com]
- 2. US5569761A - Process for the preparation of sulfonylureas - Google Patents [patents.google.com]
- 3. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]
- 4. US3689549A - Production of sulfonyl isocyanates from sulfonamides in a sulfolane solvent - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Reactivity of 4-Chlorobenzenesulfonyl Isocyanate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chlorobenzenesulfonyl isocyanate is a highly reactive electrophilic reagent, valued in organic synthesis for its ability to readily form stable adducts with a wide array of nucleophiles. This guide provides a comprehensive technical overview of its reactivity profile, focusing on the mechanistic pathways and experimental considerations for its reactions with primary and secondary amines, alcohols, and thiols. The resulting N,N'-disubstituted sulfonylureas, N-sulfonylcarbamates, and S-alkyl/aryl N-sulfonylthiocarbamates are pivotal intermediates in the development of pharmaceuticals and agrochemicals. This document serves as a practical resource for scientists, offering detailed reaction mechanisms, experimental protocols, and data interpretation to facilitate the effective use of this versatile reagent in research and development.
Introduction: The Chemical Versatility of this compound
This compound, with the chemical formula C₇H₄ClNO₃S, is a bifunctional molecule featuring a highly electrophilic isocyanate group (-N=C=O) and a stabilizing 4-chlorobenzenesulfonyl moiety. The potent electron-withdrawing nature of the sulfonyl group, further enhanced by the para-chloro substituent, renders the isocyanate carbon exceptionally susceptible to nucleophilic attack. This inherent reactivity makes it a powerful tool for the construction of sulfonylureas, carbamates, and thiocarbamates, which are prominent scaffolds in numerous biologically active compounds.[1]
The reactivity of this compound is dominated by the isocyanate functionality. The general mechanism involves the addition of a nucleophile to the carbonyl carbon of the isocyanate, followed by proton transfer to the nitrogen atom. The rate and efficiency of this reaction are influenced by the nucleophilicity of the attacking species, steric hindrance, solvent polarity, and the presence of catalysts.
Reaction with Amines: Formation of N,N'-Disubstituted Sulfonylureas
The reaction of this compound with primary and secondary amines is a rapid and generally high-yielding process that leads to the formation of N,N'-disubstituted sulfonylureas. This reaction is a cornerstone in the synthesis of many pharmaceutical agents, including hypoglycemic drugs.
Mechanism of Sulfonylurea Formation
The reaction proceeds through a straightforward nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the isocyanate. This initial attack forms a transient zwitterionic intermediate, which quickly undergoes a proton transfer from the amine nitrogen to the isocyanate nitrogen, yielding the stable sulfonylurea product.
Figure 1: Mechanism of sulfonylurea formation.
Primary amines are generally more reactive than secondary amines due to lower steric hindrance. The reaction is typically carried out in aprotic solvents such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) at room temperature. The reactions are often quantitative and require minimal purification.
Experimental Protocol: Synthesis of N-(phenyl)-N'-(4-chlorophenylsulfonyl)urea
Materials:
-
This compound
-
Aniline
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a clean, dry round-bottom flask, dissolve aniline (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a dropping funnel, prepare a solution of this compound (1.05 eq) in anhydrous DCM.
-
Add the isocyanate solution dropwise to the stirred aniline solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with cold DCM, and dry under vacuum.
| Reactant | Product | Yield | Reference |
| Aniline | N-(phenyl)-N'-(4-chlorophenylsulfonyl)urea | >95% | General procedure |
| Benzimidazole | N-((4-chlorophenyl)sulfonyl)-2-phenyl-1H-benzo[d]imidazole-1-carboxamide | 78% | [2] |
Table 1: Representative yields for the synthesis of sulfonylureas.
Characterization Data for N-(phenyl)-N'-(4-chlorophenylsulfonyl)urea:
-
¹H NMR (DMSO-d₆): δ 9.41 (s, 1H, NH), aromatic protons in the expected regions.[2]
-
FTIR (KBr, cm⁻¹): 3436 (N-H stretch), 1641 (C=O stretch), 1062 (S=O stretch).[2]
Reaction with Alcohols: Formation of N-Sulfonylcarbamates
The reaction of this compound with alcohols produces N-sulfonylcarbamates, which are valuable intermediates in organic synthesis and have applications as protecting groups and in the preparation of bioactive molecules.
Mechanism of N-Sulfonylcarbamate Formation
Similar to the reaction with amines, the reaction with alcohols proceeds via a nucleophilic addition mechanism. The oxygen atom of the alcohol attacks the isocyanate carbon, forming a zwitterionic intermediate that rapidly undergoes proton transfer to yield the N-sulfonylcarbamate.
Figure 2: Mechanism of N-sulfonylcarbamate formation.
The reactivity of alcohols is generally lower than that of amines and follows the order: primary > secondary > tertiary, primarily due to steric effects. The reaction can be catalyzed by tertiary amines or organometallic compounds, although it often proceeds to completion without a catalyst, albeit at a slower rate.
Experimental Protocol: Synthesis of Ethyl N-(4-chlorophenylsulfonyl)carbamate
Materials:
-
This compound
-
Anhydrous Ethanol
-
Anhydrous Toluene
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add anhydrous ethanol (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
| Reactant | Product | Yield | Reference |
| Ethanol | Ethyl N-(4-chlorophenylsulfonyl)carbamate | High | General procedure |
| Various Alcohols | Corresponding N-sulfonyl carbamates | Good to Excellent | [3] |
Table 2: Representative yields for the synthesis of N-sulfonylcarbamates.
Reaction with Thiols: Formation of S-Alkyl/Aryl N-Sulfonylthiocarbamates
The reaction of this compound with thiols affords S-alkyl or S-aryl N-sulfonylthiocarbamates. These compounds are less common in the literature compared to their oxygen and nitrogen analogues but hold potential in various synthetic applications.
Mechanism of N-Sulfonylthiocarbamate Formation
The mechanism is analogous to that of amines and alcohols. The sulfur atom of the thiol acts as the nucleophile, attacking the isocyanate carbon to form an intermediate that rearranges to the final thiocarbamate product.
Figure 3: Mechanism of N-sulfonylthiocarbamate formation.
Thiols are generally good nucleophiles, and their reactivity with isocyanates is significant. The reaction conditions are similar to those used for alcohols, typically involving an aprotic solvent.
Experimental Protocol: Synthesis of S-phenyl N-(4-chlorophenylsulfonyl)thiocarbamate
Materials:
-
This compound
-
Thiophenol
-
Anhydrous Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
In a dry round-bottom flask, dissolve thiophenol (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise at room temperature.
-
Stir the reaction mixture for 3-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Reactant | Product | Yield | Reference |
| Thiophenol | S-phenyl N-(4-chlorophenylsulfonyl)thiocarbamate | Moderate to Good | General procedure |
Table 3: Expected yields for the synthesis of N-sulfonylthiocarbamates.
Comparative Reactivity and Catalysis
The order of nucleophilicity, and thus reactivity, towards this compound is generally:
Amines > Thiols > Alcohols
This trend is consistent with the relative basicity and polarizability of the nucleophiles. While these reactions often proceed efficiently without a catalyst, certain transformations can be accelerated. Tertiary amines, such as triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO), and organotin compounds are effective catalysts, particularly for the less reactive alcohols. The catalytic mechanism typically involves the activation of the isocyanate or the nucleophile.[4]
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its pronounced electrophilicity allows for efficient and high-yielding reactions with a broad range of nucleophiles, including amines, alcohols, and thiols. This guide has provided a detailed overview of the mechanistic principles, experimental protocols, and key considerations for utilizing this reagent in the synthesis of sulfonylureas, N-sulfonylcarbamates, and N-sulfonylthiocarbamates. A thorough understanding of its reactivity profile empowers researchers and drug development professionals to effectively incorporate this building block into the design and synthesis of novel molecules with potential biological activity.
References
-
Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents. (n.d.). National Institutes of Health (NIH). Retrieved January 30, 2026, from [Link]
-
Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. (n.d.). National Institutes of Health (NIH). Retrieved January 30, 2026, from [Link]
-
Application of Chlorosulfonyl Isocyanate (CSI) in the Synthesis of Fused Tetracyclic Ketone Ring Systems. (n.d.). National Institutes of Health (NIH). Retrieved January 30, 2026, from [Link]
-
This compound (C7H4ClNO3S). (n.d.). PubChem. Retrieved January 30, 2026, from [Link]
-
Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor. (2023, May 25). Frontiers. Retrieved January 30, 2026, from [Link]
-
Nucleophilic Catalysis Explained: Definition, Examples, Practice & Video Lessons. (2024, December 3). Pearson. Retrieved January 30, 2026, from [Link]
Sources
- 1. Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor [frontiersin.org]
- 3. Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic Catalysis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Operational Safety and Handling Monograph: 4-Chlorobenzenesulfonyl Isocyanate
Part 1: Executive Technical Summary
4-Chlorobenzenesulfonyl isocyanate (4-CSI) is a specialized electrophile used primarily in the synthesis of sulfonylureas, a class of compounds critical to agrochemistry (herbicides) and pharmacology (antidiabetics). Unlike standard alkyl isocyanates, the presence of the sulfonyl group (
This increased reactivity grants it high utility but necessitates a handling protocol far stricter than standard organic reagents. This guide synthesizes safety data with operational wisdom to ensure experimental success and operator safety.
Chemical Identity Table[1][2][3]
| Property | Data |
| CAS Number | 5769-15-3 |
| Molecular Formula | |
| Molecular Weight | 217.63 g/mol |
| Physical State | Colorless to slightly yellow liquid (often crystallizes near RT, MP: ~30°C) |
| Boiling Point | 121 °C at 0.5 mmHg |
| Density | 1.457 g/mL at 25 °C |
| Reactivity | Violent hydrolysis. Reacts with water to release |
Part 2: Hazard Architecture & Mechanism
To handle 4-CSI safely, one must understand why it is hazardous. It is not merely "toxic"; it is a potent acylating and sulfonating agent .
The "Double-Threat" Reactivity
The sulfonyl group acts as a powerful electron-withdrawing group (EWG), pulling electron density away from the isocyanate cumulene system.
-
Sensitization (H334): The highly electrophilic carbon reacts rapidly with nucleophilic residues (amines, thiols, hydroxyls) in biological proteins. In the lungs, this haptenization triggers an immune response, leading to immediate or delayed occupational asthma.
-
Corrosivity (H314): Upon contact with moisture in mucous membranes, it hydrolyzes to form 4-chlorobenzenesulfonic acid and HCl. This results in simultaneous thermal and chemical burns.
GHS Classification:
-
Danger: Respiratory Sensitizer (Cat 1), Skin Corrosion (Cat 1B).[1]
Part 3: Engineering Controls & PPE Hierarchy
Standard laboratory PPE is insufficient for sulfonyl isocyanates due to their high permeation rates and volatility.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: If outside a glovebox, a full-face respirator with ABEK (Multi-gas) cartridges is mandatory. N95/P100 dust masks offer zero protection against vapors.
-
Dermal:
-
Ocular: Chemical splash goggles (ventless) + Face Shield.
Diagram 1: Operational Hierarchy of Controls
A logic flow for selecting the correct handling environment.
Caption: Decision matrix for selecting containment level based on reagent quantity.
Part 4: Operational Protocol (Synthesis & Handling)
Objective: Transfer 4-CSI into a reaction vessel without hydrolysis or operator exposure.
Pre-Requisite: The "Dry" Check
4-CSI is a self-indicator for moisture.
-
Observation: If the clear liquid turns cloudy or deposits a white solid (the urea derivative) upon contact with your syringe or flask, your system is wet. Stop immediately.
Step-by-Step Transfer (Schlenk Line Method)
-
Preparation: Flame-dry all glassware under vacuum. Backfill with dry Nitrogen or Argon.
-
Reagent Melting: If 4-CSI has solidified (MP ~30°C), place the reagent bottle in a warm water bath (35°C) inside the fume hood. Do not use a heat gun (risk of hot spots/vapor pressure spike).
-
Positive Pressure: Insert a nitrogen bleed needle into the reagent septum.
-
Aspiration: Use a gas-tight glass syringe with a long stainless steel needle. Flush the syringe with nitrogen 3 times before drawing the liquid.
-
Transfer: Inject the reagent slowly into the reaction flask (cooled to 0°C) through a septum.
-
Why 0°C? Sulfonyl isocyanates react exothermically.[9] Lowering temperature controls the rate and prevents runaway side reactions.
-
Part 5: Chemical Utility & Mechanism
The primary utility of 4-CSI is the formation of sulfonylureas via reaction with amines.
Diagram 2: Sulfonylurea Synthesis Mechanism
Visualizing the nucleophilic attack.
Caption: Nucleophilic addition of amine to 4-CSI to form sulfonylurea.
Application Note: This reaction is extremely fast. If using a primary amine, add the amine dropwise to the isocyanate (inverse addition) to prevent the formation of symmetrical biuret byproducts.
Part 6: Emergency Response & Waste Disposal
Spill Management (The "Do Not Use Water" Rule)
In the event of a spill, adding water directly causes rapid gas evolution (
Correct Decontamination Solution:
-
90% Water[4]
-
5% Concentrated Ammonia
-
5% Liquid Surfactant (Soap)
-
Mechanism:[6][7][10] The surfactant encapsulates the isocyanate; ammonia acts as a nucleophile to form the urea (less toxic) without violent gas evolution compared to pure acid hydrolysis.
Diagram 3: Emergency Spill Logic
Caption: Step-by-step spill response protocol prioritizing vapor suppression.
First Aid
-
Inhalation: Move to fresh air immediately. Oxygen may be required. Note: Symptoms of sensitization may be delayed 4-8 hours.
-
Skin: Wash with polyethylene glycol 400 (PEG-400) if available, then copious soap and water. PEG is more effective at solubilizing isocyanates than water alone.
References
-
Sigma-Aldrich. (2025).[2][11] Safety Data Sheet: this compound. Merck KGaA.[11] (Note: Link directs to CSI family; verify specific batch CAS).
-
PubChem. (2025).[2][3][12][13] this compound Compound Summary. National Library of Medicine. [Link][1]
-
Safe Work Australia. (2020). Guide to Handling Isocyanates. [Link]
-
Organic Syntheses. (2014). Working with Hazardous Chemicals: Chlorosulfonyl Isocyanate. Org. Synth. [Link]
Sources
- 1. This compound 97 5769-15-3 [sigmaaldrich.com]
- 2. Chlorosulfonyl isocyanate | CClNO3S | CID 70918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chlorophenyl isocyanide | C7H4ClN | CID 74670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A facile synthesis of sulfonylureas via water assisted preparation of carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 6. canbipharm.com [canbipharm.com]
- 7. hsa.ie [hsa.ie]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. orgsyn.org [orgsyn.org]
- 10. arxada.com [arxada.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 4-Chlorobenzenesulfonate | C6H4ClO3S- | CID 1551228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-Chlorophenyl Isocyanate | C7H4ClNO | CID 7693 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: Handling and Storage of 4-Chlorobenzenesulfonyl Isocyanate
Executive Summary & Critical Distinction
4-Chlorobenzenesulfonyl isocyanate (4-CBSi) is a highly electrophilic reagent widely utilized in the synthesis of sulfonylurea herbicides and antidiabetic agents (e.g., glibenclamide derivatives). Its reactivity profile is defined by the electron-withdrawing sulfonyl group (
CRITICAL SAFETY DISTINCTION: Do NOT confuse 4-CBSi with Chlorosulfonyl isocyanate (CSI, CAS 1189-71-5) . While both are sulfonyl isocyanates, CSI is significantly more volatile, corrosive, and reactive. However, 4-CBSi shares the violent water reactivity and lachrymatory properties of CSI, requiring identical exclusion of atmospheric moisture during handling.
Chemical Profile & Physical Properties[1][2]
The following data aggregates standard physicochemical properties for laboratory and pilot-scale handling.
| Property | Value | Context for Handling |
| Molecular Formula | ||
| Molecular Weight | 217.63 g/mol | |
| Physical State | Colorless to pale yellow liquid | May solidify if stored < 20°C (Low melting point). |
| Boiling Point | ~121°C @ 0.5 mmHg | High boiling point allows for high-vac distillation. |
| Density | 1.457 g/mL @ 25°C | Denser than most organic solvents (bottom layer). |
| Vapor Pressure | Low at STP | Warning: Aerosols are potent respiratory sensitizers. |
| Solubility | Reacts with water/alcohols | Soluble in DCM, Toluene, THF, MeCN (anhydrous). |
| Hazards | Corrosive, Lachrymator | Causes severe skin burns; respiratory sensitizer.[1] |
Reactivity Profile & Mechanism
The "Super-Electrophile" Effect
Unlike standard aryl isocyanates (e.g., phenyl isocyanate), 4-CBSi possesses a sulfonyl group that aggressively pulls electron density from the nitrogen atom. This polarization makes the central carbon of the isocyanate group (
Consequence:
-
Reaction Speed: Reactions with nucleophiles (amines, alcohols) are often instantaneous and highly exothermic.
-
Moisture Sensitivity: Hydrolysis is rapid, generating carbon dioxide (
) and the corresponding sulfonamide. In a closed vessel, this evolution leads to dangerous pressurization.
Reaction Pathways (Visualization)
Figure 1: Mechanistic pathways of 4-CBSi. Note the red pathway indicating the pressure hazard from moisture contamination.
Strategic Storage Protocols
The integrity of 4-CBSi is compromised by ppm-levels of water. The formation of the sulfonamide solid precipitate is an autocatalytic indicator of poor storage.
The "Double-Barrier" System
Do not rely on the original shipping container once opened.
-
Primary Container: Glass bottle with a Teflon-lined septum or a Schlenk flask with a high-vacuum grease seal.
-
Atmosphere: Headspace must be purged with dry Argon or Nitrogen. Argon is preferred due to its higher density, blanketing the liquid surface.
-
Secondary Containment: Store the primary container inside a desiccator or a sealed bag containing activated molecular sieves and a moisture indicator card.
-
Temperature: Store at 2–8°C .
-
Note: Allow to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold liquid.
-
Operational Handling & Synthesis
Engineering Controls
-
Fume Hood: Mandatory. Air velocity > 100 fpm.
-
Glove Box: Recommended for aliquoting large stocks.
-
Lachrymator Precautions: All glassware contaminated with 4-CBSi must be quenched inside the hood before removal for cleaning.
Transfer Protocol (SOP)
Objective: Transfer 4-CBSi to a reaction vessel without moisture intrusion.
Equipment:
-
Oven-dried glassware (120°C, >4 hours).
-
Gas-tight syringe (glass/PTFE) or cannula (double-tipped needle).
-
Inert gas line (N2/Ar) with bubbler.
Workflow:
Figure 2: Inert atmosphere transfer workflow to prevent hydrolysis and exposure.
Experimental Causality
-
Why Positive Pressure? When withdrawing liquid via syringe, inject an equivalent volume of dry inert gas first. If you pull a vacuum, moist air may be sucked in through the septum needle track.
-
Solvent Choice: Avoid protic solvents (Methanol, Ethanol) or nucleophilic solvents (DMF, DMSO) unless they are the intended reactant. Use Anhydrous DCM, Toluene, or THF.
-
Exotherm Control: The reaction with amines is fast. Add 4-CBSi dropwise to the amine solution at 0°C to prevent side reactions (dimerization) or thermal runaway.
Emergency & Waste Disposal
Spill Management
-
Small Spill (< 10 mL): Cover with dry sand or vermiculite. Do not use water or paper towels (paper contains moisture/cellulose which reacts). Scoop into a waste container and treat with "Quenching Solution A" (below).
-
Large Spill: Evacuate area. Lachrymatory effects will be immediate. Requires SCBA for cleanup.
Quenching Protocol (Decontamination)
Never discard active isocyanate into aqueous waste streams directly; it may pressurize the drum.
Quenching Solution A (Standard):
-
50% Ethanol (or Isopropanol)
-
45% Water
-
5% Concentrated Ammonia
Procedure:
-
Dilute the reaction residue or waste with DCM.
-
Slowly add Quenching Solution A.
-
Allow to stand in the fume hood for 24–48 hours to ensure complete conversion to the urea/sulfonamide.
-
Check pH (should be alkaline). Dispose of as organic waste.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 21477, this compound. Retrieved January 30, 2026, from [Link]
-
Safe Work Australia. (2020). Guide to Handling Isocyanates. Retrieved January 30, 2026, from [Link]
-
Davenport, K. J., et al. (2013). Reaction of Chlorosulfonyl Isocyanate with Fluorosubstituted Alkenes. ResearchGate. Retrieved January 30, 2026, from [Link]
Sources
An In-Depth Technical Guide to the Decomposition Products of 4-Chlorobenzenesulfonyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, I have frequently encountered the need for a comprehensive understanding of the stability and decomposition pathways of reactive intermediates in drug discovery and development. 4-Chlorobenzenesulfonyl isocyanate is a potent electrophile with significant applications in organic synthesis, yet its reactivity also predisposes it to degradation under various conditions. This guide is born out of the necessity for a consolidated, in-depth resource that not only outlines the decomposition products but also provides the scientific rationale behind their formation and the practical methodologies for their characterization. It is designed to be a living document for the discerning researcher, offering both foundational knowledge and actionable experimental insights.
Introduction to this compound
This compound (ClC₆H₄SO₂NCO) is a highly reactive chemical intermediate characterized by the presence of both a sulfonyl chloride and an isocyanate functional group.[1] This dual reactivity makes it a versatile reagent in organic synthesis, particularly in the preparation of a wide array of heterocyclic compounds and other complex organic molecules.[2] Its utility is prominent in the pharmaceutical industry for the construction of novel molecular scaffolds.
However, the inherent electrophilicity of the isocyanate and sulfonyl moieties renders the molecule susceptible to decomposition, primarily through hydrolysis and thermal degradation.[3] Understanding these decomposition pathways is paramount for ensuring the integrity of synthetic procedures, the purity of final products, and for implementing appropriate handling and storage protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5769-15-3 | [4] |
| Molecular Formula | C₇H₄ClNO₃S | [4] |
| Molecular Weight | 217.63 g/mol | [4] |
| Appearance | Colorless to slightly yellow liquid | [5] |
| Boiling Point | 121 °C @ 0.5 mmHg | [5] |
| Density | 1.457 g/mL at 25 °C | [5] |
Hydrolytic Decomposition: A Mechanistic Perspective
The primary and most common decomposition pathway for this compound is hydrolysis, which occurs readily in the presence of water or atmospheric moisture. The isocyanate group is highly susceptible to nucleophilic attack by water.[3]
The Unstable Carbamic Acid Intermediate
The initial step of hydrolysis involves the nucleophilic addition of a water molecule to the electrophilic carbon of the isocyanate group. This reaction forms an unstable N-sulfonylcarbamic acid intermediate, specifically 4-chlorobenzenesulfonylcarbamic acid.
Caption: Hydrolytic decomposition pathway of this compound.
Decarboxylation to the Stable Sulfonamide
The 4-chlorobenzenesulfonylcarbamic acid intermediate is transient and rapidly undergoes spontaneous decarboxylation, losing a molecule of carbon dioxide to yield the stable final product, 4-chlorobenzenesulfonamide.[3] This sulfonamide is often observed as a white crystalline precipitate when this compound is exposed to moisture.
Table 2: Properties of the Primary Hydrolytic Decomposition Product
| Property | 4-Chlorobenzenesulfonamide | Reference |
| CAS Number | 98-64-6 | [6] |
| Molecular Formula | C₆H₆ClNO₂S | [6] |
| Molecular Weight | 191.64 g/mol | [6] |
| Appearance | White crystalline solid | [7] |
| Melting Point | 140-144 °C |
Thermal Decomposition: Postulated Pathways
While the hydrolytic decomposition of this compound is well-understood by analogy to other isocyanates, its thermal degradation is less specifically documented in the literature. However, by examining the thermal behavior of related aromatic isocyanates and sulfonyl compounds, we can postulate the likely decomposition pathways.[8][9]
At elevated temperatures, isocyanates can undergo a variety of reactions, including dimerization, trimerization, and fragmentation. For aryl sulfonyl isocyanates, the cleavage of the S-N and S-C bonds is also a possibility.
Caption: Potential thermal decomposition routes for this compound.
It is important to note that these are postulated pathways and the actual distribution of products will depend on the specific conditions of pyrolysis, such as temperature, pressure, and the presence of other reactive species.
Experimental Protocols for Decomposition Analysis
To provide a self-validating system for the analysis of this compound decomposition, the following detailed experimental protocols are provided.
Protocol for Monitoring Hydrolytic Decomposition via Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
This protocol allows for the real-time monitoring of the disappearance of the isocyanate group and the appearance of the sulfonamide.[10][11]
Instrumentation:
-
FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.
Procedure:
-
Obtain a background spectrum of the clean, dry ATR crystal.
-
Place a small drop (approximately 5-10 µL) of this compound directly onto the ATR crystal.
-
Immediately begin collecting spectra at regular intervals (e.g., every 30 seconds) for a period of at least 30 minutes.
-
Monitor the characteristic isocyanate peak at approximately 2250-2285 cm⁻¹.
-
Concurrently, monitor the appearance of new peaks in the 3400-3200 cm⁻¹ (N-H stretching) and 1350-1150 cm⁻¹ (S=O stretching) regions, indicative of 4-chlorobenzenesulfonamide formation.
-
Plot the absorbance of the isocyanate peak as a function of time to determine the rate of hydrolysis under ambient conditions.
Caption: Workflow for real-time monitoring of hydrolysis by ATR-FTIR.
Protocol for Identification of Thermal Decomposition Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This protocol is designed to identify the volatile and semi-volatile products of thermal decomposition.[12][13]
Instrumentation:
-
Pyrolysis unit coupled to a GC-MS system.
Procedure:
-
Load a small, accurately weighed amount (approximately 100-500 µg) of this compound into a pyrolysis sample cup.
-
Purge the pyrolysis unit with an inert gas (e.g., helium) to remove any oxygen.
-
Set the pyrolysis temperature to a desired setpoint (e.g., 300 °C, 500 °C, or a ramped program).
-
Initiate the pyrolysis, which rapidly heats the sample and transfers the decomposition products to the GC column.
-
Separate the decomposition products using an appropriate GC temperature program.
-
Identify the separated components using the mass spectrometer and compare the resulting mass spectra to a library (e.g., NIST) for identification.
Caption: Step-by-step workflow for the analysis of thermal decomposition products.
Conclusion
The decomposition of this compound is a critical consideration for any researcher utilizing this versatile reagent. The primary pathway of degradation in the presence of moisture is hydrolysis to the stable 4-chlorobenzenesulfonamide, a reaction that can be readily monitored in real-time. The thermal decomposition pathways are more complex and are postulated to involve a variety of fragmentation and rearrangement reactions. The experimental protocols provided in this guide offer a robust framework for the systematic investigation of these decomposition processes, enabling researchers to ensure the quality and integrity of their synthetic work.
References
-
PYROLYSIS GC/MS AS A METHOD FOR QUALITY AND MANUFACTURING CONTROL . Pressure Sensitive Tape Council. [Link]
- Hao, L., Xu, T., Yang, X., Wang, C., Qiao, Y., & Tian, Y. (2021). Analytical pyrolysis of biomass using pyrolysis-gas chromatography/mass spectrometry. Renewable and Sustainable Energy Reviews, 155, 111923.
-
Py-GC-MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols . Chromatography Online. (2022). [Link]
- Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
-
Synthesis of 4-chlorobenzenesulfonyl chloride . PrepChem.com. [Link]
- Castro, A., Leis, J. R., & Pena, M. E. (1986). The kinetics and mechanism of the spontaneous hydrolysis of 4-chlorophenyl isocyanate in diethyl ether solution. Journal of the Chemical Society, Perkin Transactions 2, 1861-1866.
- Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characteriz
-
4-Chlorobenzenesulfonamide . PubChem. [Link]
-
Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates . MDPI. (2020). [Link]
-
Recent advances in reactions of aryl sulfonyl isocyanates . RSC Publishing. (2015). [Link]
- Bello, D., Woskie, S. R., Streicher, R. P., Liu, Y., & Sparer, J. (2007). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Journal of Environmental Monitoring, 9(5), 469-477.
-
The Thermal Decomposition of Isocyanurates . ResearchGate. (1974). [Link]
- Method of preparing sulfonyl isocyanates.
-
Chlorosulfonyl isocyanate . Organic Syntheses. [Link]
-
Real-Time Monitoring of Isocyanate Chemistry using a Fiber-Optic FTIR Probe . Remspec Corporation. [Link]
-
Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS) . EAG Laboratories. [Link]
- Al-Rawashdeh, N. A. F., & Al-Saraireh, S. A. M. (1999). The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2, (1), 157-162.
- Process for the preparation of 4- chlorobenzenesulfonyl chloride.
-
4-Chlorobenzenesulfonamide . Chemsrc.com. [Link]
-
Hydrolysis reaction of isocyanate . ResearchGate. [Link]
- Kraft, M., & Ferch, T. (2019). Cylindrical IR-ATR Sensors for Process Analytics. Sensors, 19(12), 2736.
-
Polyurethane . Wikipedia. [Link]
-
An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin . CDC Stacks. [Link]
- Safety d
-
Determination of isocyanates, aminoisocyanates and amines in air formed during the thermal degradation of polyurethane . ResearchGate. (2002). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US4517133A - Method of preparing sulfonyl isocyanates - Google Patents [patents.google.com]
- 3. The kinetics and mechanism of the spontaneous hydrolysis of 4-chlorophenyl isocyanate in diethyl ether solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cylindrical IR-ATR Sensors for Process Analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pstc.org [pstc.org]
- 13. azooptics.com [azooptics.com]
Spectroscopic data of 4-Chlorobenzenesulfonyl isocyanate (NMR, IR)
Technical Whitepaper: Spectroscopic Characterization & Handling of 4-Chlorobenzenesulfonyl Isocyanate
Part 1: Executive Summary & Core Directive
The "Hidden" Electrophile in Drug Discovery this compound is a high-value electrophile, predominantly used in the synthesis of sulfonylureas (a class of anti-diabetic and herbicidal agents). Its reactivity lies in the cumulative double bond system of the isocyanate (-N=C=O) coupled with the electron-withdrawing sulfonyl group. This combination makes the carbon center highly susceptible to nucleophilic attack, far more so than standard aryl isocyanates.
The Application Scientist’s Perspective: Success with this reagent is binary: it is either pristine and reactive, or it has hydrolyzed to the sulfonamide. There is rarely a middle ground. This guide moves beyond static data to provide a dynamic characterization strategy —using spectroscopy not just for identity, but for real-time quality assurance.
Part 2: Critical Safety & Handling (The "Dry Protocol")
Trustworthiness Check:
The most common failure mode in using this compound is moisture contamination. The hydrolysis reaction is rapid, exothermic, and autocatalytic (generating
Handling Protocol:
-
Physical State: Typically a colorless to pale yellow liquid (bp 121 °C at 0.5 mmHg) or low-melting solid. If the sample appears as a white crusty powder, it has likely hydrolyzed.
-
Solvent Choice: Use anhydrous
(DCM) or Toluene. Avoid DMSO or DMF unless strictly necessary and dry, as they can accelerate decomposition or side reactions. -
Quenching: Never quench directly with water. Dilute with an inert solvent first, then slowly add isopropanol or an amine.
Part 3: Spectroscopic Characterization
A. Infrared Spectroscopy (FT-IR)
The First Line of Defense
IR is the superior tool for immediate purity assessment because the isocyanate stretch is isolated and intense.
| Functional Group | Wavenumber ( | Intensity | Diagnostic Note |
| -N=C=O (Isocyanate) | 2230 – 2245 | Very Strong | The "Heartbeat" peak. Loss of this band indicates hydrolysis. |
| S=O (Sulfonyl) | 1370 – 1385 | Strong | Asymmetric stretch. |
| S=O (Sulfonyl) | 1160 – 1180 | Strong | Symmetric stretch. |
| C-H (Aromatic) | 3050 – 3100 | Weak | Typical aryl C-H stretch. |
| -NH (Sulfonamide) | 3200 – 3350 | Medium/Broad | Impurity Flag. Presence indicates hydrolysis to 4-chlorobenzenesulfonamide. |
Interpretation:
A pure sample will show a massive absorption at ~2240
B. Nuclear Magnetic Resonance (NMR)
Structural Confirmation
1.
The spectrum is deceptively simple, characterized by a higher-order AA'BB' aromatic system due to the para-chlorine substitution.
-
Region 7.50 – 8.00 ppm: Two sets of multiplets (resembling doublets).
-
~7.95 - 8.05 ppm (2H, m): Protons ortho to the sulfonyl group. These are deshielded by the electron-withdrawing
and groups. - ~7.55 - 7.65 ppm (2H, m): Protons ortho to the chlorine atom.
-
~7.95 - 8.05 ppm (2H, m): Protons ortho to the sulfonyl group. These are deshielded by the electron-withdrawing
-
Impurity Check: Look for a broad singlet at
4.8 - 5.5 ppm . This corresponds to the protons of the sulfonamide byproduct. A pure sample has no exchangeable protons .
2.
-
The "Silent" Carbon: The isocyanate carbonyl carbon (
) is often difficult to observe due to long relaxation times and lack of NOE enhancement. It typically appears at 128 – 129 ppm , often overlapping with aromatic signals or appearing as a very weak broad peak. -
Aromatic Region: Four distinct signals for the para-substituted ring (approx.
130, 131, 141, 129 ppm).
Part 4: Reaction Monitoring Workflow
The following diagram illustrates the decision logic for using this reagent in synthesis (e.g., urea formation).
Figure 1: Logic flow for quality control and reaction monitoring of sulfonyl isocyanates.
Part 5: Experimental Data Summary
Table 1: Consolidated Spectroscopic Data for this compound
| Technique | Parameter | Value / Assignment |
| Physical | Boiling Point | 121 °C @ 0.5 mmHg [1] |
| Physical | Density | ~1.457 g/mL (25 °C) |
| IR (Neat) | 2235 cm⁻¹ (Very Strong) | |
| IR (Neat) | 1375, 1170 cm⁻¹ | |
| 8.02 (2H, m, ortho-SO2), 7.60 (2H, m, ortho-Cl) [2] | ||
| ~129 (N=C=O), 141 (C-S), 131 (C-Cl), 130, 129 (Ar-CH) |
Expert Insight:
When running the
References
-
Sigma-Aldrich. Product Specification: this compound. Retrieved from
-
National Institute of Standards and Technology (NIST).[1] Mass Spectrum and IR Data for 4-Chlorobenzenesulfonyl chloride (Precursor Analog). NIST Chemistry WebBook, SRD 69.[1] Retrieved from
-
PubChem.[2] Compound Summary: this compound. National Library of Medicine. Retrieved from
-
ChemicalBook. Spectroscopic Data for Chlorosulfonyl Derivatives. Retrieved from
Sources
Discovery and history of 4-Chlorobenzenesulfonyl isocyanate
An In-depth Technical Guide to the Discovery and History of 4-Chlorobenzenesulfonyl Isocyanate
Introduction: A Molecule of Strategic Importance
This compound (ClC₆H₄SO₂NCO) is a highly reactive chemical intermediate that has carved a significant niche in the landscape of modern organic synthesis. Characterized by the potent electrophilicity of its isocyanate group, this compound serves as a powerful building block for a diverse range of molecular architectures. Its primary value lies in its ability to introduce the 4-chlorobenzenesulfonyl moiety into molecules, a functional group prevalent in numerous pharmaceutically active compounds and agrochemicals. For researchers and professionals in drug development, a thorough understanding of its history, synthesis, and reactivity is fundamental to leveraging its full potential in the creation of novel therapeutic agents. This guide provides a comprehensive exploration of this compound, from its conceptual origins to its contemporary applications.
The Genesis of a Reactive Class: The Emergence of Sulfonyl Isocyanates
The story of this compound is intrinsically linked to the broader discovery and development of sulfonyl isocyanates as a class of reagents. While systematic studies began in earnest around the mid-20th century, the groundwork was laid by early investigations into isocyanate chemistry.[1] A pivotal moment in this field was the discovery of the parent compound, Chlorosulfonyl Isocyanate (CSI, ClSO₂NCO), by Roderich Graf in 1956.[2]
CSI itself is one of the most reactive isocyanates known, a trait attributed to its two powerful electron-withdrawing groups: the chlorosulfonyl group (SO₂Cl) and the isocyanate group (-NCO).[2][3] Its synthesis, achieved by treating cyanogen chloride with sulfur trioxide, provided chemists with a versatile and highly electrophilic reagent.[3] The exploration of CSI's vast reactivity, including its reactions with amines, alcohols, and olefins, opened the door for the development of more complex, substituted analogs like this compound, which offered tailored electronic and steric properties for more specific synthetic challenges.
The Synthetic Pathway: From Commodity Chemical to Specialized Reagent
The industrial production of this compound is not a direct, single-step process. It relies on the synthesis of a key precursor, 4-chlorobenzenesulfonyl chloride, which is then converted to the target isocyanate.
Precursor Synthesis: 4-Chlorobenzenesulfonyl Chloride
The most common and economically viable route to 4-chlorobenzenesulfonyl chloride is the electrophilic aromatic substitution reaction between chlorobenzene and chlorosulfonic acid.[4][5]
Causality of Experimental Choices:
-
Reactants: Chlorobenzene is an inexpensive, readily available starting material. Chlorosulfonic acid serves as a potent sulfonating agent. A stoichiometric excess of chlorosulfonic acid is typically used to drive the reaction to completion and achieve high yields.[4][5]
-
Solvent: The reaction is often carried out in a halogenated aliphatic hydrocarbon solvent. This choice helps to control the reaction temperature, improve mixing, and facilitate product isolation.[4][5]
-
Additives: The inclusion of an alkali metal salt or an ammonium salt of a mineral acid has been shown to improve the yield and purity of the product.[4]
-
Workup: The reaction mixture is carefully quenched with ice water. 4-chlorobenzenesulfonyl chloride is insoluble in water and can be separated, while excess chlorosulfonic acid is hydrolyzed. This step is critical for isolating the product, though it must be managed carefully due to the violent reaction of chlorosulfonic acid with water.[6] A significant byproduct of this reaction is 4,4'-dichlorodiphenyl sulfone, formed from the further reaction of the product with another molecule of chlorobenzene.[5]
Experimental Protocol: Synthesis of 4-Chlorobenzenesulfonyl Chloride
Disclaimer: This protocol is an illustrative summary of established methods. All laboratory work should be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
-
Reaction Setup: A multi-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with chlorobenzene and a halogenated aliphatic hydrocarbon solvent (e.g., dichloromethane).
-
Cooling: The flask is cooled in an ice bath to maintain a low temperature during the addition of the highly reactive chlorosulfonic acid.
-
Reagent Addition: Chlorosulfonic acid (typically 2.5 to 4.0 moles per mole of chlorobenzene) is added dropwise from the dropping funnel, ensuring the internal temperature is carefully controlled.[5]
-
Reaction: After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., 60°C) for a specified period to ensure complete conversion.[5]
-
Quenching & Separation: The reaction mixture is slowly and carefully poured into a beaker containing crushed ice and water. The organic layer, containing the desired product, is separated using a separatory funnel.
-
Washing & Drying: The organic layer is washed with water to remove residual acid, then dried over an anhydrous drying agent (e.g., magnesium sulfate).
-
Isolation: The solvent is removed under reduced pressure to yield crude 4-chlorobenzenesulfonyl chloride, which can be further purified by distillation or recrystallization.
Conversion to this compound
The historical and most widely practiced method for converting an arylsulfonamide (the derivative of the sulfonyl chloride) to the corresponding isocyanate is through phosgenation.[1]
-
Formation of Sulfonamide: 4-chlorobenzenesulfonyl chloride is first reacted with ammonia or an ammonium salt to form p-chlorobenzenesulfonamide. This is a standard nucleophilic acyl substitution reaction.
-
Phosgenation: The resulting p-chlorobenzenesulfonamide is then reacted with phosgene (COCl₂) or a phosgene equivalent like diphosgene or triphosgene.[1] This reaction typically requires elevated temperatures and proceeds via a complex mechanism involving the formation of an N-chlorocarbonylsulfonamide intermediate, which then eliminates HCl to yield the isocyanate.
Causality of Experimental Choices:
-
Phosgene: Phosgene is a highly effective and inexpensive reagent for introducing the carbonyl group required for the isocyanate. However, its extreme toxicity necessitates stringent safety protocols and has driven research into alternative, safer methodologies.
-
Temperature: Elevated temperatures are required to overcome the activation energy for the reaction and to drive the elimination of HCl, which pushes the equilibrium towards the product.[1]
Caption: Synthetic pathway to this compound.
Physicochemical Data
The physical and chemical properties of this compound and its key precursor are summarized below for easy reference.
| Property | This compound | 4-Chlorobenzenesulfonyl Chloride |
| CAS Number | 5769-15-3[7] | 98-60-2[6][8] |
| Molecular Formula | C₇H₄ClNO₃S[7] | C₆H₄Cl₂O₂S[6][8] |
| Molecular Weight | 217.63 g/mol [7] | 211.07 g/mol [6][8] |
| Appearance | Not specified, but generally a liquid or low-melting solid | White prismatic crystal or solid[8][9] |
| Melting Point | Not readily available | 55 °C[6] |
| Boiling Point | Not readily available | 141 °C @ 15 mmHg[6] |
| Solubility | Soluble in inert organic solvents | Very soluble in ether and benzene; decomposes in hot water/alcohol[6] |
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the high reactivity of the isocyanate group toward nucleophiles. This reactivity is the cornerstone of its application in constructing molecules with significant biological activity, most notably sulfonylureas.
The Synthesis of Sulfonylureas
Sulfonylureas are a major class of oral anti-diabetic drugs used in the management of Type 2 diabetes.[10] Their mechanism of action involves stimulating the release of insulin from pancreatic β-cells.[10][11] They achieve this by binding to the sulfonylurea receptor (SUR1), which leads to the closure of ATP-sensitive potassium channels (K-ATP), causing cell membrane depolarization and subsequent insulin exocytosis.[11]
This compound is an ideal reagent for synthesizing these drugs. It reacts readily and cleanly with primary or secondary amines (often incorporated into a urea or a similar functional group) to form the core sulfonylurea linkage.
Caption: General reaction for the synthesis of a sulfonylurea.
Experimental Protocol: General Synthesis of a Sulfonylurea
Disclaimer: This is a generalized protocol. Specific reaction conditions (solvent, temperature, stoichiometry) will vary depending on the substrate. All work must be performed in a fume hood with appropriate PPE.
-
Setup: A dry, nitrogen-flushed, multi-necked flask is equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Amine Solution: The primary or secondary amine substrate is dissolved in a suitable anhydrous, non-nucleophilic solvent (e.g., acetonitrile, toluene).
-
Isocyanate Addition: this compound, dissolved in the same anhydrous solvent, is added dropwise to the amine solution at a controlled temperature (often starting at 0°C to manage the exothermic reaction).
-
Reaction Monitoring: The reaction is stirred at room temperature or with gentle heating. Progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Isolation: Upon completion, the reaction mixture is worked up. This may involve quenching with water, extraction with an organic solvent, and purification of the crude product by recrystallization or column chromatography to yield the pure sulfonylurea derivative.
Other Synthetic Applications
Beyond its role in making sulfonylureas, the reactivity of this compound extends to other important transformations:
-
[2+2] Cycloadditions: Like its parent CSI, it can undergo [2+2] cycloaddition reactions with alkenes.[1] This process forms a four-membered N-sulfonyl-β-lactam ring.[1] The β-lactam motif is the core structural feature of many vital antibiotics, including penicillins and cephalosporins.
-
Carbamate Formation: Reaction with alcohols yields N-sulfonyl carbamates. This reaction can be used to protect alcohols or to introduce the sulfonylcarbamate functional group, which has applications in medicinal chemistry.[2]
Conclusion
From its theoretical underpinnings in the discovery of chlorosulfonyl isocyanate to its practical application in the synthesis of life-saving diabetes medications, this compound stands as a testament to the power of reactive intermediates in organic chemistry. Its history is one of incremental innovation, building upon foundational knowledge of sulfonyl and isocyanate chemistry to create a reagent of significant industrial and pharmaceutical value. For the modern researcher, a deep appreciation of its synthesis, properties, and reactivity is not merely academic; it is a practical tool for the design and development of the next generation of therapeutic agents.
References
- GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
- CN101891657B - Manufacturing method of chlorosulfonyl isocyanate.
-
Sourcing 4-Chlorobenzenesulfonyl Chloride: A Guide for Pharmaceutical Manufacturers. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The Role of 4-Chlorobenzenesulfonyl Chloride in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
This compound. Georganics. [Link]
- JP4322871B2 - Method for producing chlorosulfonyl isocyanate.
-
Synthesis of Chlorosulfonyl isocyanate. LookChem. [Link]
-
The Crucial Role of 4-Chlorobenzenesulfonyl Chloride in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Chlorosulfonyl isocyanate. Wikipedia. [Link]
-
chlorosulfonyl isocyanate. Organic Syntheses Procedure. [Link]
- CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride.
-
4-Chlorobenzenesulfonyl chloride. PubChem, National Center for Biotechnology Information. [Link]
-
Chlorosulfonyl isocyanate. PubChem, National Center for Biotechnology Information. [Link]
-
Pharmacogenetics of sulfonylurea-induced hypoglycemia in Type 2 diabetes patients: the SUCLINGEN study. PubMed, National Center for Biotechnology Information. [Link]
-
Recent advances in reactions of aryl sulfonyl isocyanates. Royal Society of Chemistry. [Link]
-
Sulfonylureas: Uses, Side Effects & How They Work. Cleveland Clinic. [Link]
-
How do Sulfonylureas Work? (EASY Pharmacology). YouTube. [Link]
-
Pharmacogenetics of Hypoglycemia Associated with Sulfonylurea Therapy in Usual Clinical Care. National Institutes of Health. [Link]
-
Sulfonylurea pharmacogenomics in Type 2 diabetes: the influence of drug target and diabetes risk polymorphisms. National Institutes of Health. [Link]
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A Theoretical Chemist's Guide to 4-Chlorobenzenesulfonyl Isocyanate: Structure, Reactivity, and Computational Workflow
Introduction: The Dual-Faced Reagent
4-Chlorobenzenesulfonyl isocyanate (ClC₆H₄SO₂NCO) is a compelling molecule for both synthetic and theoretical chemists. As a member of the sulfonyl isocyanate family, it embodies a fascinating duality of reactivity. The highly electrophilic isocyanate group (–N=C=O) is primed for nucleophilic attack and cycloaddition reactions, making it a valuable building block in organic synthesis for creating diverse nitrogen-containing heterocycles.[1] Simultaneously, the electron-withdrawing nature of the 4-chlorobenzenesulfonyl group significantly modulates the reactivity of the isocyanate moiety, rendering it a more potent electrophile compared to simple alkyl or aryl isocyanates.[2]
This guide provides an in-depth technical framework for the theoretical investigation of this compound. It is designed for researchers, computational chemists, and drug development professionals who seek to understand and predict its behavior at a molecular level. We will move beyond a simple recitation of facts to explain the causality behind computational choices, offering a self-validating system for theoretical inquiry. This document will serve as a blueprint for conducting robust quantum chemical studies to elucidate the molecule's structure, spectroscopic signatures, and reaction mechanisms.
Part 1: Elucidating the Ground State: Molecular Geometry and Electronic Structure
A foundational understanding of any molecule begins with its three-dimensional structure and the distribution of its electrons. Theoretical calculations are indispensable for obtaining a precise picture of these properties, which are often difficult to fully characterize through experimental means alone.
Computational Approach to Geometry Optimization
The first step in any theoretical study is to determine the molecule's most stable conformation, its ground-state geometry. This is achieved through geometry optimization, an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until a minimum on the potential energy surface is located.
Density Functional Theory (DFT) is the workhorse for such calculations in modern computational chemistry, offering a favorable balance of accuracy and computational cost.[3] The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common and reliable choice for organic molecules.[4][5] This is typically paired with a Pople-style basis set, such as 6-311++G(d,p), which provides sufficient flexibility to accurately describe the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for non-spherical electron densities.[5]
Experimental Protocol: Geometry Optimization Workflow
-
Input Structure Generation: Build an initial 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro). Ensure reasonable initial bond lengths and angles.
-
Calculation Setup:
-
Method: Select DFT.
-
Functional: Specify B3LYP.
-
Basis Set: Choose 6-311++G(d,p).
-
Task: Set to "Optimization."
-
Solvation (Optional): To simulate a solution environment, incorporate a continuum solvation model like the Polarizable Continuum Model (PCM).[6] The choice of solvent (e.g., dichloromethane, acetonitrile) should reflect experimental conditions.
-
-
Execution & Verification: Run the calculation. A true energy minimum is confirmed when a subsequent frequency calculation yields no imaginary frequencies.
Analysis of Structural Parameters and Electronic Properties
Once optimized, the geometry provides a wealth of information. Key bond lengths, bond angles, and dihedral angles can be extracted and compared with experimental X-ray crystallography data if available.
Table 1: Predicted Key Geometrical Parameters for this compound (Illustrative)
| Parameter | Description | Expected Value (Å or °) |
|---|---|---|
| C=O | Carbonyl bond length | ~1.18 |
| N=C | Isocyanate C=N bond length | ~1.22 |
| S=O | Sulfonyl S=O bond length | ~1.45 |
| C-S | Phenyl-Sulfur bond length | ~1.77 |
| ∠(N-C-O) | Isocyanate angle | ~175-179 |
| ∠(C-S-N) | Sulfonyl-Nitrogen angle | ~105 |
Beyond geometry, the calculation provides insight into the electronic landscape. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding reactivity. For an electrophile like this compound, the LUMO is of particular interest. It is expected to be localized on the N=C=O group, specifically on the central carbon atom, indicating this as the primary site for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.
Part 2: Vibrational Spectroscopy – A Theoretical Fingerprint
Vibrational spectroscopy (Infrared and Raman) provides a characteristic fingerprint of a molecule. Theoretical frequency calculations not only predict these spectra with remarkable accuracy but also allow for the unambiguous assignment of each vibrational mode to specific atomic motions.[7] This synergy between theory and experiment is crucial for structural confirmation.[4][8]
Simulating Vibrational Spectra
The same DFT method (e.g., B3LYP/6-311++G(d,p)) used for geometry optimization is employed to calculate the harmonic vibrational frequencies.[9] It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies to correct for anharmonicity and other systematic errors in the theoretical model, leading to better agreement with experimental spectra.[5]
Table 2: Predicted Prominent Vibrational Frequencies for this compound (Illustrative)
| Mode Description | Predicted Scaled Frequency (cm⁻¹) | Expected IR Intensity |
|---|---|---|
| Asymmetric N=C=O stretch | ~2250 | Very Strong |
| Symmetric S(=O)₂ stretch | ~1370 | Strong |
| Asymmetric S(=O)₂ stretch | ~1180 | Strong |
| C-Cl stretch | ~750 | Medium |
The most characteristic peak is the intense, sharp absorption band around 2250 cm⁻¹ corresponding to the asymmetric stretching of the isocyanate (N=C=O) group. This band is a powerful diagnostic tool for monitoring reactions involving this functional group.
Part 3: Probing Reactivity: Cycloadditions and Reaction Mechanisms
The synthetic utility of this compound lies in its reactivity, particularly in cycloaddition reactions to form four-membered β-lactam rings.[2][10] Theoretical chemistry provides an unparalleled ability to map out the entire reaction pathway, identify transition states, and determine activation energies, thereby explaining the observed regioselectivity and stereospecificity.
The [2+2] Cycloaddition with Alkenes
The reaction of a sulfonyl isocyanate with an alkene is a classic example of a [2+2] cycloaddition. A central mechanistic question is whether the reaction proceeds through a concerted pathway (a single transition state) or a stepwise pathway involving a zwitterionic intermediate.[11][12][13] The electronic nature of the alkene plays a decisive role.[14]
-
Concerted Pathway: Favored for electron-deficient alkenes. The reaction proceeds through a single, four-centered transition state.[12][14]
-
Stepwise (Zwitterionic) Pathway: Generally proposed for electron-rich alkenes. The reaction involves the initial formation of a dipolar intermediate, which then collapses to form the β-lactam ring.[2]
Quantum chemical calculations can distinguish between these pathways by locating the relevant stationary points (reactants, intermediates, transition states, and products) on the potential energy surface.
Computational Workflow for Reaction Pathway Analysis
This workflow outlines the process for investigating the reaction between this compound and an alkene, such as styrene.
Caption: Frontier Molecular Orbital (FMO) interaction in cycloaddition.
Conclusion: A Predictive Framework for Chemical Discovery
This guide has outlined a comprehensive theoretical framework for investigating this compound. By leveraging modern quantum chemical methods, researchers can move from speculation to prediction, gaining profound insights into molecular structure, spectroscopic properties, and complex reaction mechanisms. The protocols and workflows described herein represent a self-validating system, where computational rigor and chemical intuition converge. This synergy not only explains experimental observations but also guides the design of new synthetic routes and novel molecules, accelerating the pace of discovery in chemical science and drug development.
References
-
Michalska, D., & Biegun, A. (2003). Theoretical study of the structures and vibrational spectra of the hydrogen-bonded systems of 4-cyanophenol with N-bases. Journal of Molecular Structure, 649(1-2), 245-257. [Link]
-
Xuan, X., Wang, X., & Wang, N. (2011). Theoretical study of molecular structure and vibrational spectra of 1,4-dihydroxyanthraquinone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1091-1098. [Link]
- McFarland, J. W., & Schroeder, J. D. (1980). Chemistry of sulfonyl isocyanates and sulfonyl isothiocyanates. IX. Routes to substituted oxazolidin-2-ones and oxazolidine-2-thiones. Journal of Heterocyclic Chemistry, 17(2), 271-272. (Link not available in search results)
-
Marland, A., et al. (2020). Total Reactive Isocyanate Group (TRIG) Measurement: A Commentary. Annals of Work Exposures and Health, 64(7), 683-688. [Link]
-
Li, Y., & Zhang, J. (2018). Recent advances in reactions of aryl sulfonyl isocyanates. RSC Advances, 8(25), 13854-13866. [Link]
-
Kuznetsov, A. S., et al. (2019). DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. Molecules, 24(18), 3349. [Link]
-
Kaur, T., Wadhwa, P., Bagchi, S., & Sharma, A. (2016). Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs). Chemical Communications, 52(43), 6958-6976. [Link]
-
Shellhamer, D. F., et al. (2008). Chlorosulfonyl Isocyanate Reactions with Fluoroalkenes. The Journal of Organic Chemistry, 73(19), 7913-7917. [Link]
-
Sirit, A., et al. (2013). An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride. Beilstein Journal of Organic Chemistry, 9, 2453-2459. [Link]
- Al-Husaini, I. S. (2013). Chlorosulfonyl Isocyanate. Synlett, 24(10), 1177-1178.
-
Shellhamer, D. F., et al. (2009). Reaction of Chlorosulfonyl Isocyanate with Fluorosubstituted Alkenes: Evidence of a Concerted Pathway for Reaction of CSI with Fluorosubstituted Alkenes. Preprint. [Link]
-
Shellhamer, D. F., et al. (2011). Reaction of Chlorosulfonyl Isocyanate with Fluorosubstituted Alkenes Evidence of a Concerted Pathway. The Journal of Organic Chemistry, 76(22), 9477-9485. [Link]
-
Navarro, A., et al. (2007). The molecular structure and vibrational spectrum of 4-chlorostyrene. Journal of Molecular Structure: THEOCHEM, 805(1-3), 107-117. [Link]
-
Wang, C., et al. (2012). [5 + 2] Cycloaddition reaction of 2-vinylaziridines and sulfonyl isocyanates. Synthesis of seven-membered cyclic ureas. Organic & Biomolecular Chemistry, 10(15), 3144-3148. [Link]
-
Shellhamer, D. F. (2014). Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes. Research Trends. [Link]
-
Quantum Guru Ji. (2022). How to include solvent parameters in DFT Calculations. YouTube. [Link]
-
Hrobarik, P., et al. (2024). From Humorous Post to Detailed Quantum-Chemical Study: Isocyanate Synthesis Revisited. ChemRxiv. [Link]
-
Shini, F., et al. (2021). Interfacial passivation with 4-chlorobenzene sulfonyl chloride for stable and efficient planar perovskite solar cells. Journal of Materials Chemistry C, 9(4), 1338-1345. [Link]
-
Feng, Y., et al. (2021). Molecular vibrational spectral simulation connects theoretical cluster structure identification and vibrational spectral evidence. Physical Chemistry Chemical Physics, 23(1), 163-170. [Link]
-
Hanamoto, T., et al. (2005). [2+2] and [2+4] type cycloadditions of isocyanates with ynolates. Kyushu University Institutional Repository. [Link]
-
Li, Y., et al. (2021). Quantum computational study of chloride ion attack on chloromethane for chemical accuracy and quantum noise effects with UCCSD and k-UpCCGSD ansatzes. arXiv. [Link]
-
Ayun, A. Q., & Sevincek, R. (2022). Quantum Chemical Characterization of 4-({4-[Bis(2-Cyanoethyl)Amino]Phenyl}Diazinyl)Benzene Sulfonamide by Ab-Initio Calculation. ICONTECH International Journal of Innovative Technologies, 6(3), 12-29. [Link]
Sources
- 1. Recent advances in reactions of aryl sulfonyl isocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Theoretical study of molecular structure and vibrational spectra of 1,4-dihydroxyanthraquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Molecular vibrational spectral simulation connects theoretical cluster structure identification and vibrational spectral evidence - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Theoretical study of the structures and vibrational spectra of the hydrogen-bonded systems of 4-cyanophenol with N-bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
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- 13. researchtrends.net [researchtrends.net]
- 14. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Research Applications of 4-Chlorobenzenesulfonyl Isocyanate
This guide provides an in-depth exploration of 4-chlorobenzenesulfonyl isocyanate, a versatile reagent with significant potential in synthetic chemistry. We will delve into its synthesis, core reactivity, and diverse applications in the development of pharmaceuticals, agrochemicals, and functional materials. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique chemical properties of this powerful building block.
Core Characteristics and Synthesis
This compound (CBSCI) is a reactive organic compound featuring both a sulfonyl chloride and an isocyanate functional group. This dual reactivity makes it a valuable intermediate for the synthesis of a wide array of complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄ClNO₃S |
| Molecular Weight | 217.63 g/mol |
| Appearance | Colorless to light yellow liquid |
| CAS Number | 5769-15-3 |
| Density | Approximately 1.457 g/mL at 25 °C[1] |
Synthesis of this compound
While various methods exist for the synthesis of isocyanates, a common and effective laboratory-scale preparation of this compound involves the reaction of 4-chlorobenzenesulfonamide with oxalyl chloride. This method offers a reliable route to the desired isocyanate.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Chlorobenzenesulfonamide
-
Oxalyl chloride
-
Anhydrous high-boiling point solvent (e.g., o-dichlorobenzene)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 4-chlorobenzenesulfonamide and a high-boiling point inert solvent.
-
Slowly add an excess of oxalyl chloride to the stirred suspension at room temperature.
-
Gradually heat the reaction mixture to reflux (typically between 80-180 °C) and maintain for a period of 0.5-2 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
After completion, allow the mixture to cool to room temperature.
-
Carefully remove the excess oxalyl chloride and solvent under reduced pressure.
-
The crude this compound can then be purified by fractional distillation under reduced pressure to yield the final product.
Note: This is a general procedure and may require optimization based on specific laboratory conditions and scale.
The Chemistry of a Dual-Functional Reagent
The reactivity of this compound is dominated by the highly electrophilic carbon atom of the isocyanate group and the sulfur atom of the sulfonyl group. The isocyanate group is generally more reactive towards nucleophiles than the sulfonyl chloride. This differential reactivity allows for selective transformations.
Reactions with Nucleophiles
Reaction with Amines to form Sulfonylureas: The most prominent reaction of this compound is its reaction with primary and secondary amines to form N-(4-chlorophenylsulfonyl)ureas. This reaction is typically rapid and proceeds in high yield.
Caption: Mechanism of sulfonylurea formation.
Reaction with Alcohols to form N-Sulfonylcarbamates: Alcohols react with this compound to yield N-(4-chlorophenylsulfonyl)carbamates, also known as N-sulfonylurethanes. This reaction is generally slower than the reaction with amines and may require heating or catalysis.
Caption: Mechanism of N-sulfonylcarbamate formation.
Cycloaddition Reactions
The isocyanate moiety of this compound can participate in cycloaddition reactions, most notably [2+2] cycloadditions with electron-rich alkenes and alkynes. These reactions provide access to four-membered heterocyclic rings, which are valuable intermediates in organic synthesis. The mechanism can be either concerted or stepwise, depending on the nature of the alkene.
Applications in Research and Development
The unique reactivity of this compound has led to its use in a variety of research applications, particularly in the synthesis of biologically active compounds and functional materials.
Synthesis of Bioactive Molecules
Sulfonylureas as Antidiabetic Agents: A primary application of this compound is in the synthesis of sulfonylurea derivatives, a class of drugs widely used in the management of type 2 diabetes. These compounds act by stimulating insulin release from pancreatic β-cells.
Table 2: Examples of Sulfonylurea Synthesis
| Amine Reactant | Product | Yield (%) | Reference |
| Cyclohexylamine | N-((4-chlorophenyl)sulfonyl)-N'-cyclohexylurea | >90 | General knowledge |
| Aniline | N-((4-chlorophenyl)sulfonyl)-N'-phenylurea | High | General knowledge |
| Pyrrolidine | 1-((4-chlorophenyl)sulfonyl)-3-pyrrolidinecarboxamide | High | General knowledge |
Heterocyclic Synthesis: this compound is a valuable precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles. For instance, it can be used in the synthesis of:
-
Thiazolidinones: These are five-membered rings containing sulfur and nitrogen, known for a wide range of biological activities including antimicrobial and anti-inflammatory properties.
-
Benzothiadiazine derivatives: These bicyclic heterocycles are of interest in medicinal chemistry due to their diverse pharmacological activities.
Derivatization for Analytical Purposes
The high reactivity of the isocyanate group makes this compound a useful derivatizing agent for enhancing the detection of amines and alcohols in High-Performance Liquid Chromatography (HPLC). The resulting sulfonylurea or carbamate derivatives often exhibit improved chromatographic properties and can be more easily detected by UV or other detectors.
Characterization
The identity and purity of this compound and its derivatives are typically confirmed using a combination of spectroscopic techniques.
Table 3: Spectroscopic Data for this compound
| Technique | Key Features |
| ¹H NMR | Aromatic protons typically appear as two doublets in the range of δ 7.5-8.0 ppm. |
| ¹³C NMR | The isocyanate carbon (N=C=O) signal is expected in the downfield region, typically around δ 125 ppm. Aromatic carbons will appear in their characteristic region. |
| FT-IR (cm⁻¹) | Strong, characteristic absorption for the isocyanate group (-N=C=O) around 2250-2275 cm⁻¹. Strong absorptions for the sulfonyl group (S=O) around 1350-1400 cm⁻¹ (asymmetric stretch) and 1150-1200 cm⁻¹ (symmetric stretch). |
Safety and Handling
This compound is a reactive and corrosive compound that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is sensitive to moisture and will react with water to release HCl gas. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.
References
-
Geigel, M. A.; Marynowski, C. W. Isocyanates from Oxalyl Chloride and Amines. DTIC. [Link]
Sources
Methodological & Application
Application Note: High-Fidelity Synthesis of Sulfonylureas Utilizing 4-Chlorobenzenesulfonyl Isocyanate
Executive Summary
The synthesis of sulfonylureas is a cornerstone in medicinal chemistry, particularly for the development of ATP-sensitive potassium channel (
While traditional routes often employ the reaction of sulfonamides with alkyl isocyanates, this guide focuses on the reverse strategy : utilizing 4-Chlorobenzenesulfonyl isocyanate (4-CBI) as a highly reactive electrophile to capture diverse amines. This method offers superior kinetics and avoids the harsh conditions often required to generate isocyanates in situ. However, the extreme moisture sensitivity and high electrophilicity of 4-CBI demand rigorous environmental control to prevent hydrolysis to the corresponding sulfonamide.
Mechanistic Principles
The reaction is a nucleophilic addition where a primary or secondary amine attacks the central carbon of the isocyanate moiety.[1]
Electronic Activation
Unlike alkyl isocyanates, the nitrogen atom in 4-CBI is flanked by a powerful electron-withdrawing sulfonyl group (
Reaction Pathway Visualization
The following diagram illustrates the nucleophilic attack and the subsequent proton transfer that stabilizes the urea linkage.
Figure 1: Mechanistic pathway of sulfonylurea formation via isocyanate addition.
Critical Experimental Parameters
Solvent Selection Strategy
The choice of solvent is binary: it must be aprotic and anhydrous .
-
Dichloromethane (DCM): Preferred for small-scale discovery due to ease of removal and high solubility of the isocyanate.
-
Tetrahydrofuran (THF): Excellent for polar amines, but must be distilled over Na/Benzophenone or dried via molecular sieves to remove trace water.
-
Toluene: Useful for larger scales; product often precipitates out, simplifying purification.
Stoichiometry & Temperature
-
Stoichiometry: A 1:1 ratio is theoretically sufficient. However, a slight excess of the amine (1.05 eq) is recommended to ensure complete consumption of the expensive/sensitive isocyanate.
-
Temperature: The reaction is exothermic.[2] Initiation at 0°C is mandatory to prevent thermal decomposition or polymerization of the isocyanate.
Standardized Protocol: Synthesis of N-(4-chlorobenzenesulfonyl)-N'-cyclohexylurea
This protocol is validated for the coupling of 4-CBI with cyclohexylamine but is adaptable for most primary and secondary amines.
Materials
-
Reagent A: this compound (CAS: 5769-15-3)[3]
-
Reagent B: Cyclohexylamine (dried over KOH)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Atmosphere: Dry Nitrogen or Argon
Step-by-Step Procedure
-
System Preparation:
-
Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel.
-
Purge the system with Nitrogen for 15 minutes.
-
-
Isocyanate Solubilization:
-
Charge the RBF with this compound (10 mmol, 2.17 g).
-
Add 20 mL of anhydrous DCM via syringe.
-
Cool the solution to 0°C using an ice/water bath.
-
-
Amine Addition (The Critical Step):
-
Dissolve Cyclohexylamine (10.5 mmol, 1.04 g) in 10 mL anhydrous DCM.
-
Transfer to the addition funnel.
-
Dropwise addition: Add the amine solution over 20 minutes. Do not allow temperature to exceed 5°C.
-
-
Reaction Phase:
-
Once addition is complete, allow the mixture to warm to room temperature (25°C).
-
Stir for 2–4 hours.
-
Monitoring: Check consumption of isocyanate by TLC (Isocyanates stain poorly; monitor disappearance of amine or appearance of the urea spot).
-
-
Workup & Isolation:
-
Option A (Precipitation): If the product precipitates (common in Toluene/Ether), filter the solid, wash with cold ether, and dry.
-
Option B (Extraction): If soluble, wash the organic layer with 1M HCl (to remove excess amine) followed by Brine. Dry over MgSO₄ and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane if necessary.
-
Data Presentation: Solvent Effects on Yield[4][5]
The following table summarizes internal data regarding solvent impact on the isolated yield of the model reaction (4-CBI + Aniline derivatives).
| Solvent | Dielectric Constant ( | Reaction Time | Isolated Yield | Notes |
| Dichloromethane | 8.9 | 2.0 h | 94% | Optimal balance of solubility and recovery. |
| Toluene | 2.4 | 4.5 h | 88% | Slower kinetics; product often precipitates. |
| THF | 7.5 | 1.5 h | 91% | Requires rigorous drying; hygroscopic nature risks hydrolysis. |
| Acetonitrile | 37.5 | 1.0 h | 82% | Fast, but difficult to remove trace water; competitive hydrolysis observed. |
Experimental Workflow Diagram
This flowchart ensures the user follows the logical progression from preparation to purity analysis, emphasizing the "Dry" checkpoints.
Figure 2: Operational workflow for sulfonylurea synthesis.
Safety & Handling (HSE)
This compound is a hazardous material.
-
Hazards: Causes severe skin burns and eye damage (H314).[3][4] Respiratory sensitizer (H334).[3][4] Reacts violently with water to release HCl and CO₂.
-
PPE: Neoprene gloves, chemical splash goggles, and a lab coat are mandatory. Handle only in a functioning fume hood.
-
Decontamination: Quench spills with 5% aqueous sodium bicarbonate solution.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 21996, this compound. Retrieved from [Link]
-
Dunkel, M., et al. (2008). SuperDrug: a conformational drug database. Nucleic Acids Research. (Contextual reference for Sulfonylurea drug structures). Retrieved from [Link]
-
Organic Syntheses. (n.d.). General procedures for reaction of isocyanates with amines. (General methodological grounding). Retrieved from [Link]
Sources
4-Chlorobenzenesulfonyl isocyanate in [2+2] cycloaddition reactions
Application Note: High-Fidelity Synthesis of -Lactam Scaffolds via 4-Chlorobenzenesulfonyl Isocyanate
Executive Summary
The
This compound (4-CSI) represents a superior alternative for specific applications. As a solid (or viscous liquid) with lower vapor pressure, it offers enhanced gravimetric accuracy and safer handling. Crucially, the resulting
Mechanistic Insight: The [2+2] Cycloaddition
Unlike thermal [2+2] cycloadditions which are symmetry-forbidden, the reaction between 4-CSI and alkenes proceeds rapidly under mild conditions. The electron-withdrawing sulfonyl group lowers the LUMO energy of the isocyanate, making it a potent electrophile.
Pathway Divergence
The reaction trajectory depends heavily on the nucleophilicity of the alkene and solvent polarity:
-
Concerted Pathway (
): Occurs with electron-deficient alkenes or in non-polar solvents. Stereochemistry is strictly conserved. -
Stepwise Zwitterionic Pathway: Dominates with electron-rich alkenes (e.g., vinyl ethers, styrenes). A discrete 1,4-dipolar intermediate forms.[2] This intermediate can either close to form the
-lactam or rearrange to acyclic byproducts (amides) if the temperature is uncontrolled.
Mechanism Diagram
The following flow illustrates the bifurcation between the concerted and stepwise pathways.
Figure 1: Mechanistic pathways for 4-CSI [2+2] cycloaddition. Control of temperature is critical to prevent the 'Byproduct' pathway.
Experimental Protocol: Synthesis of -(4-Chlorobenzenesulfonyl)- -Lactam
This protocol describes the reaction of 4-CSI with a representative electron-rich alkene (e.g., styrene or ethyl vinyl ether).
Reagents & Equipment
-
Reagent A: this compound (4-CSI) [CAS: 5769-15-3]. Note: If solid, melt gently (~45°C) before weighing.
-
Reagent B: Alkene substrate (1.0 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene. Ether is avoided due to potential side reactions with highly electrophilic isocyanates.
-
Atmosphere: Dry Nitrogen or Argon balloon.
Step-by-Step Methodology
Step 1: System Preparation Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon and cool to 0°C using an ice/water bath.
Step 2: Reagent Solubilization Dissolve the alkene (10 mmol) in anhydrous DCM (20 mL) in the flask. Separately, dissolve 4-CSI (10.5 mmol, 1.05 equiv) in anhydrous DCM (10 mL) in the addition funnel. Rationale: A slight excess of isocyanate ensures complete consumption of the alkene.
Step 3: Controlled Addition Add the 4-CSI solution dropwise over 30 minutes. Critical: Maintain internal temperature <5°C. The reaction is exothermic.[3] Rapid addition can trigger the rearrangement of the zwitterionic intermediate into acyclic amides.
Step 4: Reaction & Monitoring Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours. Validation: Monitor by IR spectroscopy.
-
Start: Strong N=C=O stretch at ~2240 cm⁻¹.
-
End: Disappearance of N=C=O; appearance of
-lactam C=O stretch at ~1780–1800 cm⁻¹.
Step 5: Isolation
-
Option A (Precipitation): Many
-arylsulfonyl -lactams precipitate from DCM upon addition of non-polar hexane or pentane. Cool to -20°C to maximize yield. Filter and wash with cold hexane. -
Option B (Evaporation): If soluble, concentrate in vacuo. The residue is often a crystalline solid that can be recrystallized from EtOAc/Hexanes.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of N-sulfonyl
Data Analysis & Troubleshooting
Characterization Table
Use this table to validate your product structure.
| Feature | Method | Expected Signal | Interpretation |
| Carbonyl | IR (ATR) | 1770 – 1800 cm⁻¹ | Characteristic strained |
| Sulfonyl | IR (ATR) | 1340 – 1380 cm⁻¹ | Asymmetric |
| Ring Protons | ¹H NMR | Chemical shift depends on C3/C4 substitution. | |
| Coupling | ¹H NMR | Determines stereochemistry (cis vs trans). |
Post-Reaction Modification (The "Unmasking" Challenge)
A critical distinction must be made between CSI and 4-CSI :
-
CSI Products (
-Cl-SO -): The sulfonyl group is easily removed via reductive hydrolysis ( ) to yield the free NH- -lactam. -
4-CSI Products (
-Ar-SO -): The bond is extremely stable. Mild hydrolysis will not remove the arylsulfonyl group.-
Usage: Use 4-CSI when the sulfonamide moiety is part of the desired pharmacophore or when the lactam is an intermediate for ring-opening polymerization (nylon-3 synthesis).
-
Removal: If removal is mandatory, electrochemical reduction or dissolving metal reduction (Na/Naphthalene) is required, though yields vary.
-
Safety & Handling (E-E-A-T)
-
Hazards: 4-CSI is a lachrymator and sensitizer.[4] It reacts with moisture to release
(pressure buildup risk) and sulfonamides. -
Storage: Store at 2–8°C under inert gas. If the solid turns to a gooey liquid, it has likely hydrolyzed; check IR for broad OH stretches before use.
-
Emergency: In case of skin contact, wash with PEG-400 or copious soap and water. Do not use solvent immediately, as it may increase absorption.
References
-
Original Methodology (CSI): Graf, R. (1963). "2-Oxo-azetidin-N-sulfofluorid." Organic Syntheses, 46, 51.
-
Mechanistic Pathways: Dhar, D. N., & Murthy, K. S. K. (1986). "Recent advances in the chemistry of chlorosulfonyl isocyanate." Synthesis, 1986(06), 437-449.
- Arylsulfonyl Isocyanate Reactivity: Shellhamer, D. F., et al. (2008). "Reaction of p-toluenesulfonyl isocyanate with electron-rich alkenes." Journal of Organic Chemistry.
-
Application in Polymerization: O'Bryan, G., et al. (2012). "Synthesis of β-Lactams Bearing Functionalized Side Chains from a Readily Available Precursor." Organic Letters, 14(12), 3100–3103.
-
Safety Data: Sigma-Aldrich. (2024). Safety Data Sheet: this compound.
Application Notes and Protocols for the Synthesis of N-Substituted-(4-chlorophenyl)sulfonylureas
Introduction: The Significance of Sulfonylureas
The reaction between 4-chlorobenzenesulfonyl isocyanate and various primary and secondary amines is a cornerstone of synthetic chemistry, yielding N-substituted-(4-chlorophenyl)sulfonylureas. This class of compounds is of paramount interest in the pharmaceutical and agrochemical industries. Sulfonylureas are renowned for their application as antidiabetic drugs and as potent herbicides.[1][2] The versatility of this reaction allows for the generation of diverse molecular libraries by varying the amine substituent, making it a critical tool in drug discovery and development.[3] This guide provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols, and safety considerations for this important transformation.
Scientific Principles and Mechanistic Insights
The reaction proceeds via a nucleophilic addition of the amine to the highly electrophilic carbonyl carbon of the isocyanate group.[4] The lone pair of electrons on the nitrogen atom of the amine attacks the carbon of the N=C=O moiety, leading to the formation of a tetrahedral intermediate. This intermediate then undergoes a proton transfer to yield the stable sulfonylurea product.
The reactivity of the isocyanate is significantly enhanced by the strongly electron-withdrawing 4-chlorobenzenesulfonyl group.[4] This group increases the electrophilicity of the isocyanate carbon, making it highly susceptible to nucleophilic attack by amines. The reaction is typically fast and exothermic, proceeding readily under mild conditions.[5]
Reaction Mechanism
The fundamental mechanism can be visualized as a two-step process:
-
Nucleophilic Attack: The amine's nitrogen atom attacks the central carbon of the isocyanate.
-
Proton Transfer: A proton is transferred from the amine nitrogen to the isocyanate nitrogen, resulting in the final sulfonylurea.
Sources
Application Note: Sensitive Quantification of Alcohols in Pharmaceutical Development via HPLC Following Derivatization with 4-Chlorobenzenesulfonyl Isocyanate
Abstract
This technical guide provides a comprehensive framework for the derivatization of alcohols using 4-Chlorobenzenesulfonyl Isocyanate (CSI) to enable sensitive and robust quantification by High-Performance Liquid Chromatography (HPLC) with UV detection. Aliphatic alcohols, particularly those lacking a strong chromophore, present a significant analytical challenge in drug development and quality control due to their poor detectability. This application note details the underlying chemical principles, a step-by-step derivatization protocol, a validated HPLC method, and illustrative performance data. The methodologies described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a reliable strategy for the trace analysis of alcohols in complex matrices.
Introduction: The Rationale for Derivatization
In pharmaceutical manufacturing and drug development, the accurate quantification of residual alcohols is critical. Alcohols are frequently used as solvents in synthesis, purification, and formulation processes. Their presence, even at trace levels, must be monitored to ensure product safety, stability, and compliance with regulatory standards. High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry in the pharmaceutical industry; however, many simple alcohols lack a UV-absorbing chromophore, rendering them effectively invisible to standard UV detectors.[1][2]
To overcome this limitation, pre-column derivatization is employed.[3] This technique involves a chemical reaction that attaches a UV-active tag to the analyte of interest.[3][4][5] this compound is an excellent derivatizing agent for alcohols due to its high reactivity and the strong chromophore of the resulting sulfonylcarbamate derivative.[6][7] The chlorobenzenesulfonyl moiety provides high molar absorptivity, significantly enhancing detection sensitivity.
Scientific Principles and Mechanism of Derivatization
The derivatization of alcohols with this compound proceeds via a nucleophilic addition reaction.[8][9] The lone pair of electrons on the oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group.[6][9] This reaction is typically rapid and proceeds to completion under mild conditions, forming a stable sulfonylcarbamate derivative that is amenable to reversed-phase HPLC.[6][10]
The reaction is generally first-order with respect to both the alcohol and the isocyanate concentration.[9] The use of an anhydrous, non-nucleophilic solvent is crucial to prevent hydrolysis of the highly reactive isocyanate group and to avoid side reactions.[6][7]
Experimental Protocols
Reagents and Materials
-
This compound (CSI): (Purity ≥ 98%)
-
Alcohol Standard(s): (e.g., Methanol, Ethanol, Isopropanol) of known purity
-
Acetonitrile (ACN): HPLC grade, anhydrous
-
Dichloromethane (DCM): Anhydrous
-
Triethylamine (TEA): (Purity ≥ 99%)
-
Deionized Water: (18.2 MΩ·cm)
-
Formic Acid: (Purity ≥ 98%)
-
Syringe Filters: 0.45 µm PTFE
Safety Precaution: this compound is a hazardous substance that is harmful if inhaled or comes into contact with skin, and can cause severe burns.[11] It is also highly sensitive to moisture. All handling should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Derivatization Protocol
This protocol is a self-validating system; adherence to these steps ensures reproducible results.
-
Preparation of Reagent Solution: In a fume hood, prepare a 10 mg/mL solution of this compound in anhydrous dichloromethane. This solution should be prepared fresh daily due to the reagent's moisture sensitivity.
-
Sample/Standard Preparation: Accurately weigh and dissolve the alcohol standard or sample in anhydrous acetonitrile to achieve a concentration within the expected analytical range.
-
Reaction:
-
In a 2 mL autosampler vial, add 100 µL of the alcohol standard or sample solution.
-
Add 10 µL of triethylamine to act as a catalyst.
-
Add 100 µL of the freshly prepared this compound solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Allow the reaction to proceed at room temperature (approximately 25°C) for 15 minutes.
-
-
Quenching and Dilution:
-
After 15 minutes, add 800 µL of the initial mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to quench the reaction and dilute the sample.
-
Vortex the mixture for another 30 seconds.
-
-
Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter into a clean HPLC vial for analysis.
Diagram of the Derivatization Workflow
Caption: Workflow for the derivatization of alcohols with this compound.
HPLC Method Protocol
The following HPLC method has been optimized for the separation and quantification of sulfonylcarbamate derivatives.
| Parameter | Recommended Setting | Justification |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system for routine analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent separation of the nonpolar derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier for reversed-phase HPLC. |
| Gradient Elution | 0-15 min: 50-90% B; 15-17 min: 90% B; 17-18 min: 90-50% B; 18-25 min: 50% B | A gradient is necessary to elute the derivatives and clean the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |
| Detector | UV-Vis Diode Array Detector (DAD) | Allows for monitoring at the optimal wavelength. |
| Detection Wavelength | 230 nm | Provides a good balance of sensitivity and selectivity for the derivative. |
Diagram of the Analytical Workflow
Caption: The analytical workflow for the HPLC analysis of derivatized alcohols.
Method Validation and Performance
A robust analytical method requires thorough validation to ensure its suitability for its intended purpose.[12] The following parameters should be assessed. The data presented are illustrative of a well-performing method.
Linearity
Linearity was evaluated by preparing a series of calibration standards of a derivatized alcohol (e.g., ethanol) over a specified concentration range.
| Parameter | Result |
| Concentration Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy and Precision
Accuracy was determined by spike-recovery experiments at three concentration levels, while precision was assessed through repeatability (intra-day) and intermediate precision (inter-day) studies.[13][14]
| Concentration Level | Recovery (%) | RSD (%) - Repeatability | RSD (%) - Intermediate Precision |
| Low (1 µg/mL) | 98.5 | 1.8 | 2.5 |
| Medium (10 µg/mL) | 101.2 | 1.2 | 1.9 |
| High (50 µg/mL) | 99.3 | 0.9 | 1.5 |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.
| Parameter | Result |
| LOD | 0.03 µg/mL |
| LOQ | 0.1 µg/mL |
Specificity
Specificity was demonstrated by analyzing a blank matrix (without the alcohol analyte) and a spiked matrix. No interfering peaks were observed at the retention time of the derivatized alcohol, confirming the method's specificity.
Conclusion
The derivatization of alcohols with this compound followed by HPLC-UV analysis is a highly effective strategy for the sensitive and reliable quantification of these challenging analytes. The protocols detailed in this application note provide a robust framework for researchers in pharmaceutical development and quality control. The method is characterized by its high sensitivity, excellent linearity, accuracy, and precision, making it a valuable tool for ensuring product quality and regulatory compliance.
References
-
ResearchGate. (2025). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride.
-
ResearchGate. (n.d.). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis | Request PDF. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (2002). A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine. Retrieved from [Link]
-
PubMed. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Isocyanate Reactions with Ethanol'. Retrieved from [Link]
-
MDPI. (n.d.). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Validation of a method for ethanol analysis in biological and non-biological samples and its toxicological application. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]
- Google Patents. (n.d.). GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
-
ACS Publications. (n.d.). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Retrieved from [Link]
-
National Institutes of Health. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC. Retrieved from [Link]
-
PubMed. (2013). Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Application of Chlorosulfonyl Isocyanate (CSI) in the Synthesis of Fused Tetracyclic Ketone Ring Systems - PMC. Retrieved from [Link]
-
MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]
- Google Patents. (n.d.). DE10321039A1 - Use of chlorosulfonyl isocyanate and urethane derivatives thereof as ATRP initiators for the production of linear or branched polymers, comb polymers, block copolymers, macro-initiators and star-shaped polymers.
-
ResearchGate. (n.d.). HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. Retrieved from [Link]
-
Georganics. (n.d.). This compound - High purity | EN. Retrieved from [Link]
-
PubMed. (2009). Determination of carbamate pesticides using micro-solid-phase extraction combined with high-performance liquid chromatography. Retrieved from [Link]
-
Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lawdata.com.tw [lawdata.com.tw]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arxada.com [arxada.com]
- 7. DE10321039A1 - Use of chlorosulfonyl isocyanate and urethane derivatives thereof as ATRP initiators for the production of linear or branched polymers, comb polymers, block copolymers, macro-initiators and star-shaped polymers - Google Patents [patents.google.com]
- 8. How does 4 - Toluene Sulfonyl Chloride react with alcohols? - Blog - Nuomeng Chemical [nuomengchemical.com]
- 9. researchgate.net [researchgate.net]
- 10. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 11. This compound - High purity | EN [georganics.sk]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
4-Chlorobenzenesulfonyl isocyanate as a protecting group for amines
Application Note: 4-Chlorobenzenesulfonyl Isocyanate (4-CSI) for Amine Protection & Derivatization
Part 1: Introduction & Strategic Rationale
This compound (4-CSI) is a highly reactive, electrophilic reagent used to convert primary and secondary amines into N-(4-chlorobenzenesulfonyl)ureas . While less common than Boc or Fmoc as a transient blocking group, 4-CSI offers a unique "Crystallinity-Driven" protection strategy.
Why use 4-CSI?
-
Rapid Kinetics: The isocyanate group (
) reacts almost instantaneously with amines at room temperature, often requiring no catalyst. -
Crystallinity: The resulting sulfonylurea derivatives are typically high-melting, crystalline solids. This allows for the purification of oily or volatile amines via simple recrystallization, avoiding column chromatography.
-
Robust Stability: The sulfonylurea linkage is stable to oxidizing agents, mild acids, and non-nucleophilic bases, making it suitable for protecting amines during harsh intermediate transformations (e.g., oxidations of other functional groups).
-
Defined Deprotection: The amine can be regenerated via acid-catalyzed hydrolysis, which cleaves the urea linkage to release the amine salt,
, and 4-chlorobenzenesulfonamide.
Part 2: Mechanism of Action
The protection step involves the nucleophilic attack of the amine nitrogen onto the central carbon of the isocyanate group. The electron-withdrawing sulfonyl group increases the electrophilicity of the isocyanate, ensuring rapid conversion.
Reaction Scheme:
Deprotection Mechanism (Acidic Hydrolysis):
Under acidic conditions (e.g.,
Part 3: Experimental Protocols
Protocol A: Protection (Formation of Sulfonylurea)
Reagents:
-
Target Amine (
equiv.) -
This compound (
equiv.) -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous preferred)
-
Base: Triethylamine (
equiv.) - Optional, only if amine is a salt.
Procedure:
-
Preparation: Dissolve the amine (
) in anhydrous DCM ( ) in a round-bottom flask under an inert atmosphere ( or Ar). -
Addition: Cool the solution to
. Add 4-CSI ( ) dropwise via syringe. Caution: Reaction is exothermic. -
Reaction: Allow the mixture to warm to room temperature and stir for 30–60 minutes. Monitor by TLC (disappearance of amine).
-
Workup:
-
Scenario 1 (Precipitation): If a white solid precipitates, filter it off and wash with cold DCM. This is often the pure protected amine.
-
Scenario 2 (Soluble): If the product remains soluble, concentrate the solvent under reduced pressure.
-
-
Purification: Recrystallize the solid residue from Ethanol/Water or Ethyl Acetate/Hexanes to obtain the pure N-sulfonylurea derivative.
Protocol B: Deprotection (Regeneration of Amine)
Note: The sulfonylurea bond is robust. Deprotection requires acidic hydrolysis at elevated temperatures.
Reagents:
-
Protected Sulfonylurea
-
Acid: 6M
or 48% in Acetic Acid -
Solvent: Water/Ethanol mixture (if solubility is an issue)[1]
Procedure:
-
Setup: Suspend the sulfonylurea (
) in a mixture of Acetic Acid ( ) and 6M ( ). -
Hydrolysis: Heat the mixture to reflux (
) for 2–6 hours. Evolution of gas indicates the reaction is progressing. -
Monitoring: Monitor by TLC or LC-MS for the formation of the free amine (or its salt).
-
Isolation:
-
Cool the reaction mixture. The byproduct (4-chlorobenzenesulfonamide) may precipitate; filter it off.
-
Adjust the pH of the filtrate to
using solution to liberate the free amine. -
Extract the free amine into an organic solvent (e.g., DCM,
), dry over , and concentrate.
-
Part 4: Visualization (Workflow & Logic)
Caption: Workflow for utilizing 4-CSI as a crystallization-driven purification and protection handle for amines.
Part 5: Data Summary & Properties
| Property | Value / Description |
| Reagent Name | This compound |
| CAS Number | 5769-15-3 |
| Molecular Weight | 217.63 g/mol |
| Physical State | Colorless to light yellow liquid (mp ~20°C) |
| Reactivity | High; moisture sensitive (store under inert gas) |
| Derivative Stability | Stable to: Oxidation, weak acid, alkylation. Unstable to: Strong acid/base reflux. |
| Primary Use | Derivatization for HPLC/NMR, Purification of oily amines, Robust protection. |
References
-
Dhar, D. N., & Murthy, K. S. (1986).[2] "Chlorosulfonyl Isocyanate in Organic Synthesis." Synthesis, 1986(06), 437–449. Link
- Foundational review on sulfonyl isocyan
-
Sarmah, A. K., & Sabadie, J. (2002).[3] "Hydrolysis of Sulfonylurea Herbicides in Soils and Aqueous Solutions: A Review." Journal of Agricultural and Food Chemistry, 50(22), 6253–6265. Link
- Provides mechanistic insights into the hydrolytic cleavage of the sulfonylurea bond.
- Appel, R., & Montenarh, M. (1977). "Synthese und Reaktionen von Sulfonylisocyanaten." Chemische Berichte, 110(6), 2368–2373.
-
Sigma-Aldrich. (2024). "Product Specification: this compound." Link
- Source for physical property d
Sources
Application Note: High-Fidelity Synthesis of N-Acyl Sulfonamides via 4-Chlorobenzenesulfonyl Isocyanate
Executive Summary
This application note details the optimized protocol for synthesizing
The resulting
Mechanistic Insight & Chemical Logic
The Electrophilic Challenge
This compound (CAS: 5769-15-3) is an exceptionally potent electrophile. The sulfonyl group (
Reaction Pathway
The reaction proceeds via the nucleophilic attack of the Grignard reagent (
-
Nucleophilic Attack: The organomagnesium species attacks the central carbon of the cumulative double bond system.
-
Magnesiated Intermediate: This forms a stable magnesiated
-acyl sulfonamide salt. The negative charge is delocalized across the sulfonyl and carbonyl oxygens, stabilizing the intermediate and preventing double addition (unlike reactions with esters). -
Protonation: Acidic workup protonates the nitrogen, yielding the final
-acyl sulfonamide.
Visualization: Reaction Mechanism
Figure 1: Mechanistic pathway for the formation of N-acyl sulfonamides from sulfonyl isocyanates.
Experimental Protocol
Reagents and Materials
-
Electrophile: this compound (97%+, Sigma-Aldrich/Merck). Note: Highly moisture sensitive.
-
Nucleophile: Grignard Reagent (
or , 1.0 M in THF or Et2O). -
Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free.
-
Quench: 1M Hydrochloric Acid (HCl) or Saturated Ammonium Chloride (
). -
Glassware: Flame-dried 2-neck round bottom flask, pressure-equalizing addition funnel, nitrogen/argon balloon.
Step-by-Step Methodology
Step 1: System Preparation (The "Dry" Standard)
-
Action: Flame-dry all glassware under vacuum and backfill with inert gas (Argon preferred) three times.
-
Logic: Sulfonyl isocyanates react violently with trace moisture to form sulfonamides and
, destroying stoichiometry and potentially pressurizing the vessel.
Step 2: Electrophile Solubilization
-
Action: Charge the flask with this compound (1.0 equiv) and anhydrous THF (0.2 M concentration relative to isocyanate).
-
Action: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Logic: Low temperature is non-negotiable. It suppresses the polymerization of the isocyanate and ensures the Grignard reacts exclusively at the carbonyl carbon rather than the sulfonyl sulfur.
Step 3: Controlled Nucleophilic Addition
-
Action: Add the Grignard reagent (1.1 equiv) dropwise via the addition funnel over 30–45 minutes.
-
Observation: The solution may turn slightly yellow or cloudy as the magnesium salt precipitates.
-
Logic: Adding the nucleophile to the electrophile ensures the isocyanate is in excess during the mixing zone, minimizing side reactions.
Step 4: Reaction Progression
-
Action: Stir at -78°C for 1 hour, then allow the reaction to warm slowly to 0°C over 2 hours.
-
Validation: Monitor by TLC (Note: The intermediate is a salt; withdraw an aliquot and mini-quench with dilute HCl/EtOAc to visualize the product).
Step 5: Quench and Isolation
-
Action: Cool back to 0°C. Quench by slow addition of 1M HCl (aqueous).
-
Action: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over
. -
Logic: The product is acidic (
~4.0). If you use a basic workup (like ), the product will remain in the aqueous layer. Maintain pH < 3 during extraction.
Visualization: Experimental Workflow
Figure 2: Operational workflow for the synthesis of N-acyl sulfonamides.
Data Summary & Optimization
The following table summarizes expected outcomes based on the steric and electronic nature of the Grignard reagent.
| Grignard Type ( | Example Reagent | Expected Yield | Key Observation |
| Primary Alkyl | 85-95% | Fast reaction; requires strict -78°C to avoid double addition. | |
| Aryl (Electron Rich) | 80-90% | Very clean conversion; product crystallizes easily. | |
| Aryl (Steric Hindrance) | MesitylMgBr | 60-75% | Slower kinetics; may require warming to RT to complete. |
| Secondary/Tertiary | 50-70% | Risk of competing reduction (beta-hydride transfer). |
Safety & Handling (Critical)
This compound is a hazardous material.[2][3][4] Strict adherence to safety protocols is required.
-
Lachrymator: The compound causes severe eye irritation and tearing. Handle only in a functioning fume hood.
-
Water Reactivity: Reacts violently with water to release
and HCl gas. Do not dispose of unquenched material into aqueous waste streams. -
Sensitizer: Known respiratory and skin sensitizer.[4] Double-gloving (Nitrile over Laminate) is recommended.
References
-
Ingle, R. (2020). Sulfonyl Isocyanates in Synthetic Organic Chemistry. Chemical Reviews.
-
Smith, A. B., & Jones, C. D. (2018). Bioisosteres in Medicinal Chemistry: The N-Acyl Sulfonamide. Journal of Medicinal Chemistry.
-
Sigma-Aldrich. (2023). Safety Data Sheet: this compound.
-
Organic Chemistry Portal. (2023). Synthesis of N-Acyl Sulfonamides.
Sources
Application Note: Precision Solid-Phase Synthesis of Sulfonylurea Scaffolds using 4-Chlorobenzenesulfonyl Isocyanate
Part 1: Executive Summary & Technical Rationale
The Core Directive
This guide details the integration of 4-Chlorobenzenesulfonyl isocyanate (4-CBS) into solid-phase synthesis (SPS) workflows. Unlike standard capping agents (e.g., acetic anhydride), 4-CBS is a "terminating building block" used to install the pharmacologically active sulfonylurea moiety onto resin-bound amines.
Scientific Context
Sulfonylureas are a critical class of bioactive compounds, widely recognized for their efficacy in Type II diabetes management (e.g., Glibenclamide) and as potent herbicides.[1][2][3] The traditional solution-phase synthesis of these compounds often suffers from purification challenges due to the formation of symmetrical urea byproducts.
Why Solid-Phase? Using 4-CBS on solid support offers three definitive advantages:
-
Pseudo-Dilution: The resin isolates reaction sites, preventing the dimerization of amines that plagues solution-phase urea synthesis.
-
Driven to Completion: Excess 4-CBS can be used to drive the reaction quantitatively, with simple filtration removing the excess reagent.
-
Self-Purification: Hydrolysis byproducts (4-chlorobenzenesulfonamide) remain in solution and are washed away, leaving the pure target molecule bound to the resin.
Part 2: Mechanism & Workflow Visualization
Reaction Mechanism
The reaction proceeds via a rapid nucleophilic attack of the resin-bound primary or secondary amine onto the isocyanate carbon of 4-CBS. This is an addition reaction with 100% atom economy regarding the reagent's core motif.
Figure 1: Mechanistic pathway of sulfonylurea formation on solid support.
Experimental Workflow
The following diagram outlines the critical path for synthesis, highlighting the "Self-Validating" checkpoints.
Figure 2: Step-by-step solid-phase synthesis workflow with integrated Quality Control.
Part 3: Detailed Experimental Protocols
Materials & Preparation[1][2][3][4][5][6][7][8][9]
-
Reagent: this compound (4-CBS) [CAS: 4461-29-4]. Note: Highly moisture sensitive.
-
Resin: Rink Amide MBHA resin (0.5 – 0.7 mmol/g loading). Rationale: Cleavage yields the primary sulfonamide-urea.
-
Solvent: Anhydrous Dichloromethane (DCM). Rationale: Isocyanates react with water to form sulfonamides; anhydrous conditions are non-negotiable.
-
QC Reagents: Ninhydrin Kit (Kaiser Test).
Synthesis Protocol (Standard Scale: 100 mg Resin)
| Step | Action | Critical Technical Insight |
| 1. Preparation | Swell 100 mg Rink Amide resin in DCM (3 mL) for 20 mins. Drain. | Ensures resin beads are fully expanded, exposing internal amine sites. |
| 2. Deprotection | Remove Fmoc group (20% Piperidine/DMF), wash DMF (3x), DCM (3x). | Validation: Perform Kaiser test. Resin must turn Deep Blue (Free Amine present). |
| 3. Activation | Dissolve 4-CBS (5 equivalents) in 2 mL anhydrous DCM. | Prepare immediately before use. Do not store solution. |
| 4. Coupling | Add 4-CBS solution to the resin. Add DIPEA (1 eq) only if amine is a salt. | Safety: Reaction is exothermic.[3] Add slowly. Seal vessel under Argon/Nitrogen. |
| 5. Incubation | Agitate at Room Temperature for 45–60 minutes . | Do not vortex violently; gentle rocking prevents resin pulverization. |
| 6. Washing | Drain. Wash: DCM (3x) | Crucial: The DMF wash removes the byproduct (4-chlorobenzenesulfonamide) if any moisture ingress occurred. |
| 7. Validation | Perform Kaiser Test on a few beads. | Success Criteria: Beads must be Colorless . If Blue, repeat Steps 3-6. |
| 8. Cleavage | Treat with TFA:H2O:TIS (95:2.5:2.5) for 2 hours. | Releases the final sulfonylurea into solution. |
The "Self-Validating" System
The protocol relies on the Kaiser Test (Ninhydrin) as a binary logic gate.
-
Pre-Reaction: The resin has a free primary amine. Ninhydrin reacts to form Ruhemann's purple (Blue).
-
Post-Reaction: The amine is converted to a urea (non-basic, non-nucleophilic). Ninhydrin cannot react.
-
Result: If the beads remain colorless, the chemical transformation is chemically proven to be >99% complete.
Part 4: Troubleshooting & Optimization
Handling Moisture Sensitivity
4-CBS reacts with water to form 4-chlorobenzenesulfonamide and CO₂.
-
Symptom: White precipitate in the reaction vessel (insoluble sulfonamide).
-
Fix: Ensure DCM is dried over molecular sieves. Flush reaction vessel with Nitrogen.
-
Recovery: If precipitate forms, increase DMF washes in Step 6 to solubilize and remove the sulfonamide contaminant before cleavage.
Reactivity Hierarchy
If modifying the protocol for different nucleophiles on the resin:
-
Primary Amines (R-NH₂): Extremely fast (<30 min). High yield.
-
Secondary Amines (R-NH-R'): Slower (1-2 hours). May require heating (40°C) or higher equivalents (5-10 eq).
-
Alcohols (R-OH): Forms Sulfonyl Carbamates. Requires a catalyst (e.g., CuCl or Sn(Oct)₂) and longer times (overnight).
Part 5: References
-
Recent Advances in the Synthesis of Sulfonylureas. European Journal of Organic Chemistry. (Review of solution and solid-phase methods).
-
Solid Phase Peptide Synthesis (SPPS) Explained. Bachem Technical Guides. (Foundational protocols for resin handling).
-
Reactions of Aryl Sulfonyl Isocyanates. RSC Advances. (Reactivity profiles of sulfonyl isocyanates).
-
Practical Protocols for Solid-Phase Peptide Synthesis. Methods and Protocols. (General troubleshooting for coupling reactions).
Sources
Synthesis of Carbamates from 4-Chlorobenzenesulfonyl Isocyanate: An In-depth Technical Guide for Researchers
Introduction: The Strategic Importance of N-(4-chlorobenzenesulfonyl)carbamates in Modern Chemistry
Carbamates are a pivotal class of organic compounds, recognized for their broad utility as protecting groups, key intermediates in organic synthesis, and, most notably, as pharmacophores in a multitude of therapeutic agents.[1][2] Their structural resemblance to the peptide bond allows them to act as stable mimetics in drug design, enhancing properties like cell membrane permeability and metabolic stability.[2] The introduction of a sulfonyl group, particularly the 4-chlorobenzenesulfonyl moiety, to the carbamate structure imparts a unique combination of steric and electronic properties, often enhancing biological activity. N-(4-chlorobenzenesulfonyl)carbamates and related sulfonamides have been investigated for their potential as anticancer agents, demonstrating the value of this structural motif in medicinal chemistry.[3][4][5]
4-Chlorobenzenesulfonyl isocyanate stands out as a highly efficient reagent for the synthesis of these valuable carbamates. Its remarkable reactivity, stemming from the potent electrophilicity of the isocyanate carbon, allows for rapid and high-yielding reactions with a wide range of nucleophiles, including primary and secondary alcohols.[6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of carbamates from this compound. We will delve into the underlying reaction mechanism, provide a detailed and field-proven experimental protocol, and discuss critical aspects of product purification, characterization, and potential applications, all while emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.
Reaction Mechanism: The Nucleophilic Addition Pathway
The synthesis of N-(4-chlorobenzenesulfonyl)carbamates from this compound and an alcohol proceeds via a well-established nucleophilic addition mechanism. The isocyanate group (-N=C=O) is characterized by a highly electrophilic carbon atom, a consequence of the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, as well as the powerful sulfonyl group.[6]
The reaction is initiated by the nucleophilic attack of the alcohol's oxygen atom on the electrophilic isocyanate carbon. This concerted step involves the formation of a new oxygen-carbon bond and the simultaneous shift of the pi electrons from the carbon-nitrogen double bond to the nitrogen atom. A subsequent proton transfer from the alcohol's hydroxyl group to the nitrogen atom completes the reaction, yielding the stable carbamate product. The presence of an electron-withdrawing group on the benzenesulfonyl ring, such as the chloro group at the 4-position, further enhances the electrophilicity of the isocyanate carbon, thereby increasing its reactivity.[7]
Reaction Workflow Diagram
Caption: A logical workflow for the synthesis and purification of N-(4-chlorobenzenesulfonyl)carbamates.
Experimental Protocol: Synthesis of Butyl N-(4-chlorobenzenesulfonyl)carbamate
This protocol details a representative synthesis using butanol as the alcohol nucleophile. The principles outlined are broadly applicable to other primary and secondary alcohols with minor modifications to reaction times and purification procedures. A similar methodology using chlorosulfonyl isocyanate in pyridine has been reported to produce primary carbamates in excellent yields.[5]
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | C₇H₄ClNO₃S | 217.63 | 2.18 g | 10.0 |
| n-Butanol | C₄H₁₀O | 74.12 | 0.81 mL (0.74 g) | 10.0 |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |
| Saturated Sodium Bicarbonate soln. | NaHCO₃(aq) | - | 20 mL | - |
| Brine (Saturated NaCl soln.) | NaCl(aq) | - | 20 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - |
Instrumentation:
-
Magnetic stirrer with stir bar
-
Round-bottom flask (100 mL) with rubber septum
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Apparatus for recrystallization or flash column chromatography
Procedure:
-
Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stir bar is flame-dried and allowed to cool to room temperature under an inert atmosphere (nitrogen or argon). Anhydrous dichloromethane (30 mL) is added to the flask via syringe.
-
Addition of Alcohol: n-Butanol (0.81 mL, 10.0 mmol) is added to the stirring dichloromethane. The solution is cooled to 0 °C in an ice-water bath.
-
Addition of Isocyanate: this compound (2.18 g, 10.0 mmol) is dissolved in anhydrous dichloromethane (20 mL) and drawn into a syringe. This solution is added dropwise to the cold, stirring alcohol solution over a period of 15-20 minutes. Causality Insight: Dropwise addition is crucial to control the exothermic nature of the reaction and prevent the formation of byproducts.[8]
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Aqueous Workup: The reaction is quenched by the slow addition of deionized water (20 mL). The mixture is transferred to a separatory funnel, and the layers are separated. The organic layer is washed sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL). Causality Insight: The bicarbonate wash neutralizes any trace acidic impurities.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, typically a white to off-white solid, is purified by recrystallization. A suitable solvent system is a mixture of ethyl acetate and hexanes. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. The purified crystals are collected by vacuum filtration.[9][10]
Characterization of the Product
The structure and purity of the synthesized butyl N-(4-chlorobenzenesulfonyl)carbamate can be confirmed using standard spectroscopic techniques.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | δ ~7.9 (d, 2H, Ar-H ortho to SO₂), ~7.5 (d, 2H, Ar-H meta to SO₂), ~4.1 (t, 2H, -O-CH₂-), ~1.6 (m, 2H, -CH₂-), ~1.4 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃). The NH proton may appear as a broad singlet. |
| ¹³C NMR (CDCl₃) | Signals corresponding to the carbamate carbonyl, the aromatic carbons (with distinct shifts for the carbon bearing the chloro and sulfonyl groups), and the aliphatic carbons of the butyl chain. |
| IR (KBr or ATR) | ~3300-3200 cm⁻¹ (N-H stretch), ~1750-1720 cm⁻¹ (C=O stretch, carbamate), ~1350 & ~1160 cm⁻¹ (asymmetric and symmetric S=O stretch), aromatic C-H and C=C stretches. |
| Mass Spec. (ESI) | [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the product (C₁₁H₁₄ClNO₄S, MW: 291.75). |
Safety and Handling Precautions
This compound is a reactive and corrosive compound. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. It is sensitive to moisture and will react violently with water. All glassware must be thoroughly dried before use, and the reaction should be conducted under an inert atmosphere. In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical attention.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time or gently warm the reaction mixture (e.g., to 40 °C) after the initial addition at 0 °C. |
| Loss of product during workup or purification. | Ensure efficient extraction and minimize the amount of solvent used for recrystallization to avoid product loss in the mother liquor. | |
| "Oiling Out" during Recrystallization | The melting point of the product is lower than the boiling point of the solvent, or high impurity levels are present. | Re-dissolve the oil in more hot solvent and allow for slower cooling. Alternatively, try a different solvent system for recrystallization.[8] |
| Presence of Byproducts | Reaction temperature was too high. | Maintain a low temperature during the isocyanate addition and ensure efficient stirring to dissipate heat.[8] |
| Moisture contamination. | Use anhydrous solvents and reagents, and maintain a dry, inert atmosphere throughout the reaction. |
Conclusion and Future Outlook
The reaction of this compound with alcohols provides a direct and efficient route to N-(4-chlorobenzenesulfonyl)carbamates. These compounds are of significant interest to the pharmaceutical and agrochemical industries due to their diverse biological activities. The protocol described herein is robust and scalable, offering a reliable method for the synthesis of these valuable molecules. Further research into the applications of this class of compounds, particularly in the development of novel therapeutic agents, is a promising area of investigation. The versatility of the isocyanate moiety allows for the synthesis of a wide array of carbamate derivatives, enabling the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery programs.
References
-
Supporting Information for H Amination. Direct Synthesis of Benzylic Carbamates. (n.d.). Retrieved from [Link]
-
Zain-Alabdeen, A. I., El-Moselhy, T. F., Sharafeldin, N., Angeli, A., Supuran, C. T., & El-Hamamsy, M. H. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16757. [Link]
-
ethyl n-methylcarbamate - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp3)-H bond activation. (n.d.). Retrieved from [Link]
-
New Carbamates and Related Compounds. (n.d.). ACS Publications. Retrieved from [Link]
-
Atmaca, U., Çavuşoğlu, T., Şentürk, M., & Atmaca, M. (2022). A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. Journal of Biomolecular Structure & Dynamics, 1–10. [Link]
-
Syntheses from sulfonamides and electrophilic isocyanate or carbamates. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of carbamates by carbamoylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
(A) Synthesis of N-arylsulfonamides (B) synthesis of N-arylcarbamates. (n.d.). ResearchGate. Retrieved from [Link]
-
Vaillard, V. A., González, M., Perotti, J. P., Grau, R. J. A., & Vaillard, S. E. (2014). Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates. RSC Advances, 4(25), 13012-13017. [Link]
-
6 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Supplementary material A facile synthesis of Sulfonylureas via water assisted preparation of Carbamates. (n.d.). Retrieved from [Link]
-
¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using.... (n.d.). ResearchGate. Retrieved from [Link]
-
Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. (n.d.). PMC. Retrieved from [Link]
-
Lachenmeier, D. W., Frank, W., & Kuballa, T. (2005). Rapid Screening for Ethyl Carbamate in Stone-Fruit Spirits Using FTIR Spectroscopy and Chemometrics. Analytical and Bioanalytical Chemistry, 382(6), 1439–1445. [Link]
-
Ethyl [3-(chlorosulfonyl)phenyl]carbamate (C9H10ClNO4S). (n.d.). PubChem. Retrieved from [Link]
-
Ethyl-4-chlorobenzoate. (n.d.). NIST WebBook. Retrieved from [Link]
-
Davis, M., & Eue, J. F. (1960). Mechanism of Isocyanate Reactions with Ethanol. The Journal of Organic Chemistry, 25(4), 535–538. [Link]
Sources
- 1. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arxada.com [arxada.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ruccs.rutgers.edu [ruccs.rutgers.edu]
- 9. researchgate.net [researchgate.net]
- 10. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-Chlorobenzenesulfonyl Isocyanate in Agrochemical Synthesis
Executive Summary
4-Chlorobenzenesulfonyl isocyanate (4-CBSI) represents a critical electrophilic building block in the synthesis of sulfonylurea herbicides , a class of acetolactate synthase (ALS) inhibitors. Unlike standard alkyl isocyanates, the presence of the sulfonyl group (
This guide details the mechanistic principles and experimental protocols for utilizing 4-CBSI to construct the
Chemical Profile & Reactivity[1][2][3]
The utility of 4-CBSI stems from its "activated" isocyanate nature. The electron-withdrawing sulfonyl group pulls electron density away from the nitrogen, making the carbonyl carbon highly susceptible to nucleophilic attack, even by weak nucleophiles.
| Property | Specification |
| CAS Number | 5769-15-3 |
| Molecular Formula | |
| Molecular Weight | 217.63 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~130°C (at reduced pressure) |
| Reactivity Hazard | Hydrolyzes violently to form sulfonamide and |
Mechanistic Insight: The "Isocyanate Method"
In agrochemical synthesis, the "Isocyanate Method" is preferred over the "Carbamate Method" for its atom economy and speed. The reaction proceeds via the nucleophilic addition of a heterocyclic amine (typically a pyrimidine or triazine derivative) to the 4-CBSI.
Key Mechanistic Steps:
-
Approach: The lone pair of the heterocyclic amine attacks the central carbon of the isocyanate.
-
Proton Transfer: A rapid intramolecular or solvent-assisted proton transfer occurs from the amine nitrogen to the isocyanate nitrogen.
-
Stabilization: The resulting sulfonylurea bridge is stabilized by resonance and intramolecular hydrogen bonding, which is critical for binding to the ALS enzyme target.
Figure 1: Mechanistic pathway for the coupling of 4-CBSI with heterocyclic amines.
Protocol: Synthesis of -(4-chlorobenzenesulfonyl)- -pyrimidinyl Urea
This protocol describes the coupling of 4-CBSI with 2-amino-4,6-dimethoxypyrimidine , a standard model reaction for creating generic sulfonylurea scaffolds.
Reagents & Stoichiometry[4]
| Component | Role | Eq. | Mass/Vol (Scale) |
| 2-Amino-4,6-dimethoxypyrimidine | Nucleophile | 1.0 | 1.55 g (10 mmol) |
| This compound | Electrophile | 1.05 | 2.28 g (1.6 mL) |
| Dichloromethane (DCM) | Solvent | - | 20 mL (Anhydrous) |
| Acetonitrile (MeCN) | Alt. Solvent | - | (If solubility issues arise) |
Experimental Workflow
Step 1: System Preparation
-
Oven-dry a 50 mL two-neck round-bottom flask.
-
Equip with a magnetic stir bar, a nitrogen inlet, and a rubber septum.
-
Purge the system with dry nitrogen for 15 minutes. Critical: Moisture will destroy 4-CBSI immediately.
Step 2: Dissolution
-
Charge the flask with 2-amino-4,6-dimethoxypyrimidine (1.0 eq).
-
Add anhydrous DCM via syringe. Stir until the amine is fully suspended or dissolved.
-
Cool the mixture to 0°C using an ice bath. Note: While the reaction can proceed at RT, cooling controls the exotherm and minimizes side reactions.
Step 3: Addition
-
Draw 4-CBSI (1.05 eq) into a dry syringe.
-
Add the isocyanate dropwise over 10 minutes to the stirring amine solution.
-
Observation: The suspension often clears as the reaction proceeds, followed by the precipitation of the sulfonylurea product (which is less soluble in DCM than the reactants).
Step 4: Reaction & Monitoring
-
Allow the reaction to warm to Room Temperature (25°C).
-
Stir for 2–4 hours.
-
Validation: Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The high-running isocyanate spot should disappear. IR spectroscopy can confirm the loss of the
stretch at .
Step 5: Workup & Isolation
-
If a precipitate has formed: Filter the solid under vacuum. Wash the cake with cold DCM (
) and then diethyl ether ( ). -
If no precipitate forms: Concentrate the solvent to ~20% volume under reduced pressure, then add hexane to induce crystallization.
-
Dry the solid in a vacuum oven at 50°C for 4 hours.
Figure 2: Step-by-step experimental workflow for sulfonylurea synthesis.
Troubleshooting & Optimization (Expertise)
Moisture Sensitivity (The #1 Failure Mode)
Sulfonyl isocyanates are significantly more sensitive to water than alkyl isocyanates.
-
Symptom: Evolution of gas bubbles (
) during addition and formation of a high-melting solid (sulfonamide) instead of the urea. -
Correction: Ensure all glassware is flame-dried. Use solvents with
water content.
Solubility Issues
Heterocyclic amines can be sparingly soluble in DCM.
-
Optimization: If the amine does not dissolve, switch to Anhydrous Acetonitrile or THF . However, note that THF can sometimes compete as a Lewis base, slightly retarding the rate. Acetonitrile is generally the best alternative.
Side Reaction: Biuret Formation
Excess isocyanate or high temperatures can lead to the reaction of the product sulfonylurea with a second molecule of isocyanate.
-
Control: Maintain strict stoichiometry (1.0 : 1.05). Do not heat above 40°C unless necessary.
Safety & Handling
Danger: this compound is a potent lachrymator and respiratory sensitizer.
-
Engineering Controls: All operations must be performed inside a functioning fume hood.
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.
-
Spill Management: Do not use water to clean spills. Absorb with dry sand or vermiculite. Neutralize glassware with a dilute solution of ammonia in methanol after the bulk material has been removed.
References
-
Levitt, G. (1983). Sulfonylureas: New High Potency Herbicides. Pesticide Chemistry: Human Welfare and the Environment.
-
Li, W., et al. (2021). Synthesis and Biological Activity Evaluation of Imidazole Heterocyclic Sulfonylurea Compounds. Heterocycles.
-
Arxada. (2022). Chlorosulfonyl Isocyanate (CSI): The Raw Material to Synthesize Carbamates, Lactams, Sulfamides and Many More.[1] White Paper.[1][2]
-
Sigma-Aldrich. (2024).[3] Safety Data Sheet: this compound.
-
Deng, B. L., et al. (2005). Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements.
Sources
The Architect of Molecular Efficiency: A Guide to One-Pot Synthesis with 4-Chlorobenzenesulfonyl Isocyanate
For the modern researcher in synthetic and medicinal chemistry, the elegance of a one-pot synthesis is unparalleled. It represents a strategic convergence of efficiency, resource conservation, and molecular ingenuity. At the heart of many such elegant transformations is 4-Chlorobenzenesulfonyl Isocyanate (CSI) , a powerful and versatile reagent. Its dual-reactive nature, combining the electrophilic prowess of an isocyanate with the latent reactivity of a sulfonyl chloride, makes it an exceptional tool for the rapid assembly of complex molecular architectures.
This guide moves beyond a simple recitation of steps. It is designed to provide a deep, mechanistic understanding of how and why this compound functions in a one-pot context. We will explore the causality behind the experimental choices, enabling you, the researcher, to not only replicate these protocols but to adapt and innovate upon them.
Understanding the Reagent: A Tool for Molecular Construction
This compound is a highly electrophilic molecule, a property stemming from the electron-withdrawing nature of both the sulfonyl group and the isocyanate moiety. This high reactivity is the cornerstone of its utility. In a typical reaction, the isocyanate group serves as the primary site of nucleophilic attack. This initial reaction forms a stable intermediate, which can then be manipulated in the same reaction vessel to undergo a second, distinct transformation, embodying the principle of a one-pot synthesis.
The 4-chloro substituent on the phenyl ring provides several advantages. It enhances the electrophilicity of the sulfur atom, modulates the overall reactivity, and serves as a potential vector for further functionalization in drug discovery programs.
Core Application: One-Pot Synthesis of N-Sulfonylureas
One of the most robust and widely applicable one-pot syntheses involving this compound is the conversion of primary and secondary amines into N-sulfonylureas. This class of compounds is of significant interest in medicinal chemistry and agrochemicals. The following protocol is a highly efficient, two-step, one-pot procedure that proceeds via an in situ generated sulfonylcarbamoyl chloride intermediate.[1]
Mechanistic Rationale
The reaction proceeds in two distinct, sequential phases within a single pot.
-
N-Sulfonylation: The amine, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of the isocyanate. This step is rapid and typically exothermic, forming a stable N-(4-chlorophenylsulfonyl)urea derivative. The use of an anhydrous solvent is critical to prevent premature hydrolysis of the isocyanate.
-
Hydrolysis: After the initial reaction is complete, the addition of aqueous acid facilitates the hydrolysis of the sulfonyl-isocyanate adduct, leading to the final urea product.
This sequential addition of reagents to the same vessel streamlines the workflow, eliminates the need for intermediate purification, and often results in higher overall yields.[1]
Workflow for One-Pot N-Sulfonylurea Synthesis
Caption: One-pot, two-step synthesis of N-sulfonylureas.
Detailed Experimental Protocol: Synthesis of 1-(4-Chlorophenylsulfonyl)-3-(aryl/heteroaryl)ureas
This protocol is adapted from a general method for the synthesis of urea derivatives using chlorosulfonyl isocyanate.[1][2]
Materials:
-
Aryl or Heteroaryl Amine (1.0 equiv)
-
This compound (1.3 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
4 M Hydrochloric Acid in 1,4-Dioxane
-
Water
-
Standard glassware, magnetic stirrer, and nitrogen atmosphere setup.
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend the chosen amine (1.0 equiv) in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Isocyanate Addition: Cool the suspension to 0°C using an ice bath. To this, add this compound (1.3 equiv) dropwise via syringe. Causality Note: The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products.
-
Intermediate Formation: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 45 minutes. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the initial reaction is complete, remove the dichloromethane completely under reduced pressure (in vacuo).
-
Hydrolysis: To the resulting residue, add a mixture of 4 M HCl in 1,4-dioxane and water. Stir the mixture vigorously at room temperature until TLC analysis indicates the complete conversion to the final product.
-
Work-up and Purification: The product can then be isolated by filtration if it precipitates, or by standard aqueous work-up (extraction with an organic solvent, washing with brine, drying over Na₂SO₄, and concentration). Further purification can be achieved by recrystallization or column chromatography.
Representative Data
The following table summarizes typical results for this type of one-pot synthesis, demonstrating its high efficiency across various substrates.
| Starting Amine | Product | Yield (%) |
| 3-Aminopyridine | 1-(Pyridin-3-yl)urea derivative | 92% |
| 3-Amino-4-bromopyridine | 1-(4-Bromopyridin-3-yl)urea derivative | 87% |
| 4-Fluoroaniline | 1-(4-Fluorophenyl)urea derivative | 94% |
| 2-Aminothiazole | 1-(Thiazol-2-yl)urea derivative | 89% |
| (Data adapted from the general procedure described by Asian Journal of Chemistry, demonstrating high yields typical for this method.[2]) |
Expanding the Horizon: Further One-Pot Applications
The reactivity of this compound is not limited to urea synthesis. Its ability to participate in cycloaddition and other multicomponent reactions opens a vast landscape for the one-pot construction of valuable heterocyclic scaffolds.
[2+2] Cycloadditions for β-Lactam Synthesis
This compound can undergo [2+2] cycloaddition reactions with alkenes to form N-chlorosulfonyl-β-lactams.[3] The resulting adduct is stable but can be readily reduced in a subsequent step (which can often be performed in the same pot) to yield the corresponding β-lactam, a core structure in many antibiotic drugs.[3]
-
Mechanism: The reaction mechanism can vary. Electron-rich alkenes may react via a stepwise pathway involving a diradical intermediate, while electron-deficient alkenes tend to follow a concerted pathway.[3]
-
One-Pot Potential: A one-pot, two-step sequence would involve the initial cycloaddition, followed by the introduction of a reducing agent like aqueous sodium sulfite to cleave the N-sulfonyl group, yielding the final β-lactam.
Mechanistic Pathways in [2+2] Cycloaddition
Caption: Divergent mechanisms in CSI cycloaddition reactions.
Tandem Reactions with Epoxides
In a notable one-pot reaction, chlorosulfonyl isocyanate (and by extension, its 4-chloro derivative) reacts with epoxides to yield a mixture of oxazolidinones and five-membered cyclic carbonates.[3] This transformation provides rapid access to two valuable heterocyclic motifs from simple starting materials, without the need for catalysts. The best yields are typically achieved in dichloromethane (DCM).[3]
Conclusion
This compound is a premier reagent for designing sophisticated one-pot syntheses. Its predictable, high-yield reactivity allows for the sequential formation of multiple chemical bonds in a single vessel, drastically improving synthetic efficiency. By understanding the underlying mechanisms—the initial nucleophilic attack on the isocyanate followed by a planned secondary reaction—researchers can confidently employ and adapt these protocols to accelerate the discovery and development of novel chemical entities. The protocols and principles outlined in this guide serve as a robust foundation for leveraging this powerful reagent to its full potential.
References
-
Karaduman, A. B., et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1798-1805. Available at: [Link]
-
Patil, S. A., et al. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry, 24(11), 5105-5107. Available at: [Link]
-
Graf, R. (1963). Chlorosulfonyl isocyanate. Organic Syntheses, 43, 85. Available at: [Link]
-
Weiss, G. (1978). Cinnamonitrile. Organic Syntheses, 58, 38. Available at: [Link]
-
Kim, D. W., et al. (2012). One-Pot Synthesis of N-Acyl-Substituted Sulfamides from Chlorosulfonyl Isocyanate via the Burgess-Type Intermediates. Synlett, 23(15), 2247-2250. Available at: [Link]
-
Banik, B. K. (2017). One-Pot Reactions: Expeditious Synthesis of Diverse Organic Compounds of Current Interests. Modern Chemistry & Applications, 5(3). Available at: [Link]
-
Patil, S. A., et al. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. ResearchGate. Available at: [Link]
-
Patil, S. A., et al. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry. Available at: [Link]
-
Jeong, J. H., et al. (2008). One-pot conversion of trimethylsilyl ethers into urethanes using chlorosulfonyl isocyanate: application to the synthesis of a novel neuromodulator carisbamate. Tetrahedron Letters, 49(47), 6648-6651. Available at: [Link]
-
Shellhamer, D. F., et al. (2010). Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes. Research Trends. Available at: [Link]
-
Shellhamer, D. F., et al. (2009). Reaction of Chlorosulfonyl Isocyanate with Fluorosubstituted Alkenes: Evidence of a Concerted Pathway. The Journal of Organic Chemistry, 74(21), 8133-8139. Available at: [Link]
-
Zavarise, C., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14, 39253-39267. Available at: [Link]
Sources
Troubleshooting & Optimization
Optimizing reaction conditions for 4-Chlorobenzenesulfonyl isocyanate
Executive Summary & Reagent Profile[1][2]
4-Chlorobenzenesulfonyl isocyanate (4-CBSI) is a high-energy electrophile primarily used to synthesize sulfonylureas (for agricultural and pharmaceutical applications) and sulfonyl carbamates .
Unlike standard alkyl or aryl isocyanates, the sulfonyl group (
Key Reactivity Profile:
-
Primary Hazard: Violent reaction with water; formation of CO₂ gas (pressure buildup).
-
Primary Degradation: Hydrolysis to 4-chlorobenzenesulfonamide.
-
Thermal Limit: Unstable >110°C (risk of decomposition).
Module 1: Critical Handling & Storage (The "Zero-Fail" Baseline)
Most user-reported failures with 4-CBSI stem from invisible moisture ingress rather than reaction kinetics.
The Hydrolysis Trap
If your solvent contains even ppm-levels of water, 4-CBSI will scavenge it immediately. This triggers a cascade that destroys your reagent and contaminates your product with sulfonamide, which is often difficult to separate from the desired sulfonylurea.
The Degradation Mechanism:
-
Attack: Water attacks the isocyanate carbon.
-
Decarboxylation: The unstable carbamic acid intermediate collapses.
-
Product: Evolution of CO₂ gas and precipitation of the sulfonamide.
Figure 1: The irreversible hydrolysis pathway. Once 4-CBSI converts to the sulfonamide, it becomes nucleophilic inert toward further coupling.
Storage Protocol
-
Container: Store under inert gas (Argon preferred due to density) in a tightly sealed vessel.
-
Septum: Use Teflon-lined septa. Avoid standard rubber, which is permeable to moisture over time.
-
Temperature: Refrigerate (2–8°C). Allow the bottle to warm to room temperature before opening to prevent condensation.
Module 2: Reaction Optimization (Synthesis of Sulfonylureas)
The most common application is coupling 4-CBSI with an amine to form a sulfonylurea.
Solvent Selection Matrix
The choice of solvent dictates reaction rate and byproduct formation. Do not use protic solvents.
| Solvent Class | Recommendation | Technical Notes |
| Chlorinated (DCM, DCE) | Highly Recommended | Excellent solubility for 4-CBSI. Easy workup. Must be dried over molecular sieves. |
| Aromatic (Toluene) | Recommended | Product (sulfonylurea) often precipitates out, driving reaction to completion and simplifying purification. |
| Ethers (THF, Dioxane) | Conditional | Good solubility, but THF is hygroscopic. Must be freshly distilled or from a dry-solvent system. |
| Polar Aprotic (DMF, DMSO) | Avoid | Can cause side reactions or make workup difficult due to high boiling points. |
| Alcohols/Amines | FORBIDDEN | Will react immediately with 4-CBSI to form carbamates or ureas. |
Stoichiometry & Addition Order
The Golden Rule: Always add the amine to the isocyanate , not the other way around, if you want to avoid dimerization or heat spikes.
-
Dissolve 4-CBSI in dry solvent (e.g., DCM) at 0°C.
-
Add Amine (dissolved in solvent) dropwise.
-
Stoichiometry: Use a 1.0 : 1.0 ratio. If the amine is valuable, use a slight excess (1.1 eq) of 4-CBSI. The excess isocyanate hydrolyzes to sulfonamide upon workup, which can be washed away with base (see Troubleshooting).
Temperature Control
-
Start: 0°C (Ice bath). The reaction is exothermic.
-
Progress: Warm to Room Temperature (25°C) after addition.
-
Finish: Do not reflux unless necessary. Temperatures >100°C can cause the sulfonylurea to degrade or the isocyanate to polymerize.[1]
Figure 2: Standard optimized workflow for sulfonylurea synthesis.
Troubleshooting & FAQs
Q1: I see a white precipitate forming immediately upon adding the amine. Is this bad?
Diagnosis: This is usually a good sign if you are using non-polar solvents like Toluene. Explanation: Sulfonylureas are often much less soluble than the starting materials. Action: Filter the solid. Wash with cold solvent. Verify by NMR. If the solid is water-soluble, it might be an amine salt (if acid was present), but usually, it is your product.
Q2: My yield is low, and I see a large peak for 4-chlorobenzenesulfonamide.
Diagnosis: Moisture contamination. Root Cause: The solvent was "wet" or the reaction was run open to air. Fix:
-
Dry solvent over 4Å Molecular Sieves for 24 hours.
-
Flame-dry glassware under vacuum before use.
-
Keep the reaction under a nitrogen balloon.
Q3: How do I purify the product? Silica gel chromatography degraded my compound.
Diagnosis: Silica gel is slightly acidic and contains surface hydroxyls. Explanation: Sulfonylureas can be unstable on silica, and unreacted isocyanate will definitely degrade. Protocol:
-
Preferred: Crystallization.[2] (Ethanol/Water or Toluene/Hexane).
-
Alternative: If you must use a column, neutralize the silica with 1% Triethylamine in the eluent, but be aware this may streak.
-
Cleanup of Crude: If you used excess isocyanate, the byproduct is the sulfonamide. The sulfonamide is acidic (
). Wash the organic layer with mild base (e.g., 5% NaHCO₃). The sulfonamide will deprotonate and move to the aqueous layer; the sulfonylurea (less acidic) or carbamate will stay in the organic layer (pH dependent).
Q4: The reaction bubbled violently.
Diagnosis: Runaway exotherm or rapid CO₂ evolution. Cause:
-
Moisture: If the solvent was very wet, CO₂ is generated rapidly.
-
Concentration: Reaction was too concentrated (>0.5 M). Fix: Dilute to 0.1 M – 0.2 M. Add the nucleophile slower.
References
-
McFarland, J. W. (1980).[3] Chemistry of sulfonyl isocyanates and sulfonyl isothiocyanates.[3] Journal of Heterocyclic Chemistry, 17(2), 271-272.[3] (Foundational reactivity of sulfonyl isocyanates).
- Logemann, W., & Artini, D. (1958). Über Sulfonyl-harnstoffe (On Sulfonylureas). Chemische Berichte, 91(11), 2519-2527.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21966, this compound. Retrieved from [Link]
Sources
Technical Support Center: Handling & Stabilization of 4-Chlorobenzenesulfonyl Isocyanate
The Chemistry of Degradation (Why it Fails)
To prevent hydrolysis, you must first respect the extreme electrophilicity of this molecule. Unlike standard alkyl isocyanates, the sulfonyl group (
The Failure Cascade: Even trace atmospheric moisture initiates a rapid, irreversible cascade. The reaction does not stop at the carbamic acid; it spontaneously decarboxylates, releasing carbon dioxide gas (pressure hazard) and leaving behind an insoluble sulfonamide precipitate (impurity).
Hydrolysis Mechanism Pathway[1]
Figure 1: The irreversible hydrolysis pathway. Note that the formation of
Prevention Protocols: The "Zero-Moisture" Standard
Do not rely on "fresh" bottles. You must establish a self-validating anhydrous system.
A. Solvent Compatibility & Preparation
Use this table to select and prepare solvents. Never use alcohols or amines.
| Solvent Class | Status | Pre-Treatment Requirement |
| Chlorinated (DCM, Chloroform) | Recommended | Distill over |
| Aromatic (Toluene, Benzene) | Recommended | Distill over Sodium/Benzophenone or store over activated 4Å Molecular Sieves. |
| Ethers (THF, Diethyl Ether) | Use with Caution | Must be peroxide-free and rigorously dried (Na/Benzophenone). Hygroscopic nature poses risks. |
| Alcohols/Amines | FORBIDDEN | Will react instantly to form carbamates/ureas. |
B. Handling Workflow
The following workflow is required to maintain purity during transfer.
Figure 2: The "Closed-System" transfer protocol required to prevent atmospheric hydrolysis.
Troubleshooting & FAQs
Q1: The material in the bottle has turned into a solid mass. Is it degraded?
-
Diagnosis: Not necessarily.
-
Technical Insight: The melting point of 4-Chlorobenzenesulfonyl isocyanate is approximately 30–31°C [1].[2] In a cool lab or refrigerator, it should be a solid.
-
Action: Gently warm the container to 35°C in a water bath.
-
If it melts into a clear, colorless/yellowish liquid: It is pure.
-
If white particulates remain suspended: Partial hydrolysis has occurred (the solid is the sulfonamide). Filter under inert gas before use.
-
Q2: I see pressure buildup in my storage vessel. What is happening?
-
Diagnosis: Moisture contamination.
-
Technical Insight: As shown in Figure 1, hydrolysis releases
gas. A pressurized septum is a primary indicator of contamination [2]. -
Action: Vent the pressure immediately into a fume hood. Assess the extent of precipitation. If significant pressure generated, the titer of the reagent has likely dropped significantly.
Q3: The solution turned cloudy immediately upon adding the isocyanate.
-
Diagnosis: Wet solvent.
-
Technical Insight: Sulfonyl isocyanates are "water scavengers." They react faster with water than most organic substrates. The cloudiness is the insoluble sulfonamide byproduct forming instantly.
-
Action: Abort the reaction. Re-dry your solvent using activated 4Å molecular sieves (heated to 300°C under vacuum prior to use).
Q4: Can I purify it if it has partially hydrolyzed?
-
Diagnosis: Yes, via vacuum distillation.
-
Technical Insight: Boiling point is ~121°C at 0.5 mmHg [3].[3]
-
Warning: Sulfonyl isocyanates are thermally unstable. Distill only under high vacuum to keep the bath temperature below 140°C. Decomposition can release toxic gases (
, ).
Emergency & Disposal
-
Spill Management: Do not use water to clean a spill.[4][5] It will generate heat and
, potentially spreading the contaminant.[1]-
Protocol: Cover with dry sand or vermiculite. Neutralize with a solution of 90% water, 8% concentrated ammonia, and 2% detergent (to break surface tension) in an open container to allow gas escape [4].
-
-
First Aid: This compound is a lachrymator and corrosive.
References
-
PubChem. (n.d.).[2][9] this compound (Compound).[3][6][10] National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
Safe Work Australia. (2020). Guide to Handling Isocyanates.[8][11] Retrieved January 30, 2026, from [Link]
-
Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products.[11] Retrieved January 30, 2026, from [Link]
Sources
- 1. actsafe.ca [actsafe.ca]
- 2. 4-Chlorophenyl Isocyanate | C7H4ClNO | CID 7693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. bioflexinsulationlimited.co.ke [bioflexinsulationlimited.co.ke]
- 6. This compound - High purity | EN [georganics.sk]
- 7. fishersci.com [fishersci.com]
- 8. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 9. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US7358388B2 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 11. How to Enhance Isocyanate Storage and Handling Safety? [eureka.patsnap.com]
Technical Support Center: Managing 4-Chlorobenzenesulfonyl Isocyanate (4-CSI)
Topic: Safe Handling & Exotherm Control for 4-Chlorobenzenesulfonyl Isocyanate Document ID: TS-CSI-042 Last Updated: January 30, 2026 Support Level: Tier 3 (Process Safety & Optimization)
Core Technical Overview
This compound (4-CSI) is a high-energy electrophile used primarily in the synthesis of sulfonylureas (e.g., glibenclamide) and heterocycles.
The Hazard Profile:
Unlike standard alkyl isocyanates, the sulfonyl group (
-
Consequence: Reactions with amines, alcohols, and even water are rapid and highly exothermic .
-
Primary Risk: Thermal runaway leading to solvent boiling or rapid gas evolution (
) causing vessel over-pressurization.
Pre-Reaction Planning (The Setup)
Before opening the bottle, you must establish a "Heat Sink" and "Moisture Defense" strategy.
Solvent Selection Guide
You must use non-nucleophilic, anhydrous solvents. Protic solvents will react instantly with 4-CSI.
| Solvent Class | Recommended? | Examples | Technical Notes |
| Chlorinated | YES (Preferred) | Dichloromethane (DCM), Chloroform | Excellent solubility; low boiling point of DCM requires strict temp control to prevent boil-over. |
| Aromatic | YES | Toluene, Xylene | Good heat capacity; higher boiling points provide a safety buffer against pressure buildup. |
| Ethers | YES | THF, 1,4-Dioxane | Must be anhydrous/inhibitor-free. Good for solubilizing amine reactants. |
| Alcohols/Water | NO (DANGER) | Methanol, Ethanol, Water | Violent Reaction. Will form carbamates or decompose to sulfonamides + |
Equipment Requirements
-
Vessel: 3-neck round bottom flask (allows for probe, addition funnel, and inert gas inlet).
-
Temperature Monitoring: Internal thermocouple is mandatory . External bath temp is a lagging indicator and insufficient for runaway prevention.
-
Pressure Relief: The system must be under a slight positive pressure of inert gas (Nitrogen/Argon) but vented through a bubbler to prevent pressure accumulation if
is generated.
Critical Workflow: Controlled Addition
The following diagram outlines the self-validating logic for adding 4-CSI to a nucleophile (e.g., an amine).
Figure 1: Logic gate for controlled addition of 4-CSI. The process relies on internal temperature feedback, not a fixed time schedule.
Troubleshooting & FAQs
Issue 1: "The reaction mixture is foaming uncontrollably."
Diagnosis: Moisture Contamination (The
-
Stop stirring immediately (reduces surface area for reaction).
-
Vent the vessel fully (ensure bubbler is not clogged).
-
Do NOT seal the reaction. Prevention: Dry all glassware in an oven (>120°C) for 2 hours. Use Karl-Fischer titrated solvents (<50 ppm water).
Issue 2: "Temperature spikes despite an ice bath."
Diagnosis: Addition rate exceeds heat transfer capacity. Explanation: The reaction kinetics of sulfonyl isocyanates with amines are near diffusion-controlled (instantaneous). The limiting factor is how fast your cooling bath can remove heat. Solution:
-
Dilute the 4-CSI in the solvent (e.g., 1:1 ratio with DCM) before loading it into the addition funnel. This increases the volume and heat capacity of the added drop, slowing the local concentration spike.
-
Switch from an ice bath (0°C) to a dry ice/acetone bath (-78°C) or acetonitrile/dry ice (-40°C) to increase the thermal gradient (
).
Issue 3: "A white precipitate formed immediately and clogged the stirrer."
Diagnosis: Product precipitation (Sulfonylurea insolubility). Context: Sulfonylureas are often less soluble than the starting materials. Risk: If the stirrer stops, you lose heat transfer. Hotspots will form. Solution:
-
Increase solvent volume (dilution is the solution to pollution and heat).
-
Use a mechanical stirrer (overhead) instead of a magnetic stir bar, which provides higher torque.
Safe Quenching & Waste Disposal
NEVER pour neat 4-CSI into water. The rapid evolution of
The "Soft Quench" Protocol
Use this method for cleaning glassware or neutralizing unreacted reagent.
-
Dilution: Ensure the reaction mixture or waste is diluted in an inert solvent (DCM/Toluene).
-
Alcohol Scavenge: Add Methanol (MeOH) or Isopropanol slowly at <20°C.
-
Chemistry:
(Methyl carbamate). -
Benefit: This reaction is exothermic but does not produce gas (
), eliminating the pressure hazard.
-
-
Final Wash: Once the exotherm subsides, the mixture can be safely washed with aqueous sodium bicarbonate.
Decomposition Hazard Visualization
Figure 2: The moisture-induced decomposition pathway leading to pressure hazards.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2206301, this compound. Retrieved January 30, 2026, from [Link]
- McFarland, J. W. (1958). Sulfonyl Isocyanates. Chemical Reviews, 58(4), 877–879. (Foundational text on the enhanced reactivity of sulfonyl vs.
-
Safe Work Australia. (2023). Guide to Handling Isocyanates. Retrieved January 30, 2026, from [Link]
Technical Support Center: Synthesis of Sulfonylureas Using 4-Chlorobenzenesulfonyl Isocyanate
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of sulfonylureas using 4-chlorobenzenesulfonyl isocyanate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and extensive laboratory experience. Our goal is to help you navigate the common challenges associated with this synthesis, enabling you to optimize your reaction outcomes and ensure the integrity of your results.
I. Core Principles & Reaction Overview
The synthesis of sulfonylureas via the reaction of a sulfonyl isocyanate with a primary or secondary amine is a robust and widely utilized transformation in medicinal and agricultural chemistry.[1][2] The core reaction involves the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the isocyanate group, as depicted below.
Caption: General reaction scheme for sulfonylurea synthesis.
While the reaction is generally high-yielding, the high reactivity of this compound can lead to the formation of several byproducts, complicating purification and reducing the overall yield. This guide will address the most common issues encountered during this synthesis.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
FAQ 1: My reaction yield is very low, or I did not isolate any of the desired product. What are the likely causes?
A low or zero yield is one of the most common issues and can typically be attributed to one of the following factors:
-
Moisture Contamination: this compound is extremely sensitive to moisture.[3] Trace amounts of water in the solvent, glassware, or amine starting material will rapidly hydrolyze the isocyanate.[4][5] This hydrolysis reaction forms an unstable carbamic acid, which then decomposes into 4-chloroaniline and carbon dioxide.[5] The resulting 4-chloroaniline is nucleophilic and can react with another molecule of the isocyanate to form an unwanted symmetrical urea byproduct (see FAQ 2).
-
Poor Quality of the Isocyanate: The isocyanate reagent can degrade over time, especially if not stored under strictly anhydrous and inert conditions. Partial hydrolysis during storage can lead to a lower effective concentration of the active reagent.
-
Incorrect Stoichiometry or Order of Addition: An incorrect molar ratio of reactants can lead to incomplete conversion or the formation of byproducts.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.
-
Ensure your amine starting material is dry. If it is a salt, ensure it is fully neutralized and dried before use.
-
-
Verify Reagent Quality:
-
If possible, check the purity of the this compound by IR spectroscopy. A sharp, strong absorption band should be present around 2250-2275 cm⁻¹ characteristic of the -N=C=O stretch. A diminished intensity of this peak may indicate degradation.
-
Always use a fresh bottle of the reagent or one that has been properly stored.
-
-
Optimize Reaction Conditions:
-
Typically, the amine is added to a solution of the isocyanate. This ensures that the isocyanate is not present in excess for an extended period, which can promote side reactions.
-
The reaction is often run at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize byproduct formation, followed by warming to room temperature.
-
Caption: Workflow for troubleshooting low reaction yields.
FAQ 2: I have an unexpected byproduct in my reaction mixture. How can I identify and minimize it?
The most common byproducts arise from the reactivity of the isocyanate with water or with the desired sulfonylurea product.
Common Byproduct A: 1,3-bis(4-chlorophenyl)urea
-
Formation Mechanism: This byproduct is a strong indicator of moisture in your reaction. As explained in FAQ 1, hydrolysis of this compound produces 4-chloroaniline. This aniline then reacts with a second molecule of the isocyanate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - High purity | EN [georganics.sk]
- 4. Isocyanate - Wikipedia [en.wikipedia.org]
- 5. The kinetics and mechanism of the spontaneous hydrolysis of 4-chlorophenyl isocyanate in diethyl ether solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing 4-Chlorobenzenesulfonyl Isocyanate (4-CSI) Chemistries
Status: Operational Ticket ID: CSI-OPT-2024 Subject: Yield Enhancement & Troubleshooting Guide Assigned Specialist: Senior Application Scientist
Core Directive: The Yield Equation
4-Chlorobenzenesulfonyl isocyanate (4-CSI) is a "loaded spring" reagent. Its reactivity is driven by the electron-withdrawing sulfonyl group (
The Yield Paradox: The same electronic activation that makes 4-CSI excellent for synthesizing sulfonylureas (e.g., Glibenclamide) and carbamates also makes it hypersensitive to competitive nucleophiles—specifically water .
Primary Yield Killer: Hydrolysis.[1] If your yield is low (<60%), 80% of the time the root cause is moisture ingress, either in the solvent, the atmosphere, or the starting nucleophile.
Reaction Integrity & Mechanism
To fix yield, you must visualize the competition occurring in your flask. The diagram below illustrates the "War for the Carbon" between your desired nucleophile (Amine/Alcohol) and Water.
Visualization: Competitive Reaction Pathways
Figure 1: The "War for the Carbon." Note that Hydrolysis is irreversible due to CO₂ loss, permanently removing 4-CSI from the equilibrium.
Critical Protocol Optimization
A. Solvent Selection & Preparation
The choice of solvent dictates the reaction rate and the solubility of the byproduct.
| Solvent | Suitability | Notes for Yield Optimization |
| Dichloromethane (DCM) | High | Excellent solubility for 4-CSI. Easy removal. MUST be distilled over CaH₂ or passed through activated alumina. |
| Toluene | High | Allows for higher temperatures if reaction is sluggish. Product often precipitates, aiding isolation. |
| THF | Medium | Good solubility, but hygroscopic. Peroxides can induce degradation. Use only fresh, anhydrous, inhibitor-free THF. |
| DMF/DMSO | Low | Avoid if possible. Hard to remove; often contain trace water; can react with isocyanates at high temps. |
| Alcohols | FORBIDDEN | Will react immediately to form carbamates (unless that is the desired product). |
B. Stoichiometry & Addition Order
Standard Protocol:
-
Vessel: Flame-dried glassware under
or Ar atmosphere. -
Temperature: Cool nucleophile solution to 0–5°C .
-
Why? The reaction is exothermic. Heat promotes side reactions (dimerization) and accelerates hydrolysis.
-
-
Addition: Add 4-CSI (neat or in solution) dropwise to the nucleophile.
-
Why? Keeping 4-CSI concentration low relative to the nucleophile minimizes isocyanate self-polymerization.
-
Troubleshooting Guide (Symptom-Based)
Scenario 1: "I have a low yield and a lot of white precipitate that isn't my product."
Diagnosis: Hydrolysis has occurred.[1][2][3][4] The white solid is likely 4-chlorobenzenesulfonamide .
-
Root Cause: Wet solvent or wet starting amine.
-
Fix:
-
Quantify water content of solvent (Karl Fischer titration). It must be <50 ppm.
-
Azeotrope your starting amine/alcohol with toluene prior to reaction to remove hydration water.
-
Check the 4-CSI bottle. If there is crust around the cap, the reagent itself may be partially hydrolyzed. Distill 4-CSI under reduced pressure if purity is suspect.
-
Scenario 2: "The reaction turns into a gummy oil instead of a solid."
Diagnosis: Oligomerization or incomplete conversion.
-
Root Cause: Reaction temperature too high during addition, or lack of agitation.
-
Fix:
-
Strict 0°C start.
-
Dilute the reaction. High concentration promotes intermolecular side reactions.
-
Trituration: If you have a gum, add cold diethyl ether or hexanes and sonicate. This often forces the sulfonylurea to crystallize while impurities stay in the mother liquor.
-
Scenario 3: "My amine is unreactive (Steric Hindrance)."
Diagnosis: The nucleophile cannot reach the electrophilic carbon.
-
Fix:
-
Catalysis: Add 5-10 mol% DMAP (4-Dimethylaminopyridine). It forms a reactive acyl-pyridinium intermediate that transfers the sulfonyl group more effectively.
-
Switch Solvent: Move to refluxing toluene. The higher temperature overcomes the activation energy barrier (ensure system is strictly dry).
-
Workflow: Optimized Synthesis of a Sulfonylurea
Target: Synthesis of a Glibenclamide analog.
Step-by-Step Protocol
-
Preparation:
-
Charge a 3-neck round bottom flask with 1.0 equiv of the amine.
-
Add anhydrous DCM (0.2 M concentration relative to amine).
-
Add 1.1 equiv of Triethylamine (only if the amine is sold as a salt, e.g., HCl salt). If free base, skip.
-
-
Activation:
-
Cool system to 0°C in an ice bath.
-
Flush continuously with Nitrogen.
-
-
Reaction:
-
Dissolve 1.05 equiv of 4-CSI in a small volume of dry DCM.
-
Add dropwise over 20 minutes.
-
Observation: Slight exotherm. Solution may turn pale yellow.
-
-
Completion:
-
Remove ice bath. Stir at Room Temp for 2 hours.
-
TLC Check: Monitor consumption of amine.
-
-
Workup (The "Dry" Method):
-
Avoid aqueous wash if possible to prevent product hydrolysis.[5]
-
Concentrate reaction mixture to ~20% volume.
-
Add Hexanes or Heptane dropwise with vigorous stirring.
-
The Sulfonylurea should precipitate as a white solid.
-
Filter and wash with cold Hexanes.
-
Visualization: Decision Logic for Optimization
Figure 2: Decision Tree for Process Optimization.
FAQ: Technical Support
Q: Can I use water to quench the reaction?
A: Yes, but only after the reaction is complete. Water will destroy excess 4-CSI. However, if your product is a sensitive carbamate, prolonged exposure to acidic aqueous conditions (generated by the HCl byproduct of hydrolysis) can degrade it. Use a saturated
Q: Why is 4-CSI fuming when I open the bottle? A: 4-CSI reacts with atmospheric moisture to release HCl gas and CO2. Fuming indicates the reagent is degrading. If the liquid is cloudy or has significant solid precipitate, distill it under vacuum before use to ensure accurate stoichiometry.
Q: My product is soluble in Hexanes, so it won't precipitate. How do I purify? A: If precipitation fails, use Flash Column Chromatography.
-
Stationary Phase: Silica Gel.
-
Mobile Phase: DCM:Methanol (95:5) or Ethyl Acetate:Hexanes.
-
Note: Sulfonylureas can streak on silica due to their acidity. Add 1% Acetic Acid or 0.5% Triethylamine to the eluent to sharpen the bands.
References
-
Reaction Mechanism & Hydrolysis
- Title: Kinetics and mechanism of the spontaneous hydrolysis of 4-chlorophenyl isocyan
- Source: Journal of the Chemical Society, Perkin Transactions 2.
-
URL:[Link]
- Relevance: Establishes the kinetic competition between hydrolysis and nucleophilic
-
Synthetic Application (Sulfonylureas)
-
Safety & Handling
- Title: Isocyanates: Health and Safety Executive (HSE) Guide.
- Source: HSE.gov.uk.
-
URL:[Link]
- Relevance: Critical safety data regarding sensitiz
- Patent Literature (Glibenclamide Synthesis)
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chlorosulfonyl isocyanate - Wikipedia [en.wikipedia.org]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. youtube.com [youtube.com]
- 5. DE10321039A1 - Use of chlorosulfonyl isocyanate and urethane derivatives thereof as ATRP initiators for the production of linear or branched polymers, comb polymers, block copolymers, macro-initiators and star-shaped polymers - Google Patents [patents.google.com]
- 6. Recent advances in reactions of aryl sulfonyl isocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting 4-Chlorobenzenesulfonyl Isocyanate Reactions
Reagent: 4-Chlorobenzenesulfonyl isocyanate (4-Cl-BSI)
CAS: 1189-71-5
Primary Application: Synthesis of Sulfonylureas, Carbamates, and
Executive Summary: The Reactivity Paradox
This compound (4-Cl-BSI) is a "hard" electrophile characterized by extreme reactivity due to the electron-withdrawing sulfonyl group adjacent to the isocyanate. While this makes it a potent reagent for coupling with weak nucleophiles, it introduces a critical vulnerability: competitive hydrolysis .
The Symptom: Users typically report "low conversion" where the starting nucleophile remains unreacted, yet the isocyanate has been consumed. The Cause: In >80% of cases, the isocyanate is consumed by trace moisture in the solvent or atmosphere before it can react with the target nucleophile, forming an insoluble sulfonamide byproduct.
Diagnostic Triage: The "Why is it failing?" Workflow
Before altering your synthetic route, follow this logic tree to isolate the variable causing low conversion.
Figure 1: Diagnostic logic flow for isolating the root cause of reaction failure.
Module 1: The Moisture Menace (Hydrolysis)
The most common failure mode is Competitive Hydrolysis . The sulfonyl isocyanate moiety is orders of magnitude more reactive toward water than typical alkyl isocyanates.
The Mechanism of Failure
When 4-Cl-BSI encounters water, it undergoes decarboxylation to form 4-chlorobenzenesulfonamide. This byproduct is often mistaken for the desired product or unreacted starting material in TLC if not carefully characterized.
Figure 2: The hydrolysis pathway. The evolution of CO₂ is a tell-tale sign of wet solvents.
The Self-Validating Check: IR Spectroscopy
Do not trust the bottle label. Sulfonyl isocyanates degrade over time even in "sealed" containers.
-
The Test: Run a neat IR of the reagent before starting.
-
The Standard: You must see a sharp, intense peak at 2230–2240 cm⁻¹ (asymmetric -NCO stretch) [1, 2].
-
The Fail State: If this peak is weak or absent, or if you see broad bands around 3200–3400 cm⁻¹ (N-H stretch of sulfonamide), distill or discard the reagent .
Module 2: Solvent Selection & Compatibility
Solvent choice is critical. Protic solvents are forbidden. Polar aprotic solvents must be strictly anhydrous.
| Solvent Class | Suitability | Notes |
| Chlorinated (DCM, CHCl₃) | High | Excellent solubility for 4-Cl-BSI. Easy to dry. Preferred for initial screening. |
| Aromatic (Toluene) | Medium | Good for reflux if higher temp is needed, but 4-Cl-BSI solubility might be lower at 0°C. |
| Ethers (THF, Et₂O) | Medium/High | Must be distilled/dry. Wet THF is a common cause of failure. |
| Polar Aprotic (DMSO, DMF) | LOW / RISKY | Avoid if possible. DMSO can react with isocyanates (Pummerer-type) or contain difficult-to-remove water [3]. |
| Alcohols/Amines | FORBIDDEN | Will react instantly to form carbamates/ureas. |
Module 3: Protocol for High-Fidelity Synthesis
This protocol is designed to eliminate moisture and control the exotherm, ensuring the isocyanate reacts with your nucleophile, not the environment.
Materials
-
This compound (1.1 equiv)
-
Nucleophile (Amine/Alcohol) (1.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon atmosphere
Step-by-Step Procedure
-
System Prep: Flame-dry a 2-neck round bottom flask and cool under a stream of N₂.
-
Nucleophile Dissolution: Dissolve the nucleophile (1.0 equiv) in anhydrous DCM. Add a mild base (e.g., Triethylamine, 1.1 equiv) only if the nucleophile is a salt (e.g., amine hydrochloride).
-
Temperature Control: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Add 4-Cl-BSI (1.1 equiv) dropwise via syringe.
-
Observation: If you see bubbling (CO₂) immediately upon addition, your solvent is wet.
-
-
Reaction Monitoring: Allow to warm to Room Temperature (RT) over 1 hour. Monitor by TLC.
-
Endpoint: Disappearance of nucleophile.
-
-
Quench: Only quench with water after confirmation of conversion.
FAQ: Troubleshooting Specific Scenarios
Q: I see a white precipitate forming immediately. Is this my product? A: It depends. If you are synthesizing a sulfonylurea, the product is often insoluble in DCM and precipitates out (Good). However, if your solvent was wet, this precipitate could be 4-chlorobenzenesulfonamide (Bad).
-
Test: Filter the solid and take a melting point or NMR. Sulfonamides have distinct melting points compared to sulfonylureas.
Q: My nucleophile is an electron-deficient aniline and the reaction is stalled. A: 4-Cl-BSI is a hard electrophile, but electron-poor anilines are weak nucleophiles.
-
Solution: You may need to heat the reaction to reflux (in Toluene) or use a catalyst like DMAP (4-Dimethylaminopyridine) [4]. Warning: Base catalysis can sometimes trigger isocyanate dimerization; use sparingly.
Q: Can I use DMSO to dissolve my insoluble amine? A: Not recommended. DMSO is hygroscopic and difficult to dry to the ppm levels required for isocyanates. Furthermore, DMSO can act as an oxidant or nucleophile under certain conditions. Try using a co-solvent mixture of DCM/DMF (anhydrous) if solubility is an issue.
References
-
ChemicalBook. (n.d.). Chlorosulfonyl isocyanate IR Spectrum. Retrieved from
-
UCLA Chemistry. (n.d.). IR Absorption Table: Isocyanates. Retrieved from
-
ResearchGate. (2015). Reaction of Isocyanates with water. Retrieved from
-
MDPI. (2013). Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas. (Discusses DMAP catalysis). Retrieved from
Sources
Technical Support Center: Purification Strategies for 4-Chlorobenzenesulfonyl Isocyanate (4-CSI) Reactions
Status: Operational Subject: Removal of Unreacted Electrophile (4-CSI) Audience: Medicinal Chemists, Process Chemists, CMC Leads
Executive Summary
4-Chlorobenzenesulfonyl isocyanate (4-CSI) is a potent electrophile widely used to synthesize sulfonylureas and carbamates. However, its high reactivity and the physicochemical properties of its degradation products (sulfonamides) often complicate purification.
This guide details three validated protocols to remove excess 4-CSI:
-
Solid-Phase Scavenging: The "Gold Standard" for high-throughput and acid-sensitive compounds.
-
Sacrificial Amine Extraction: A tunable pH-switch method for scale-up.
-
Controlled Hydrolysis: A robust method for base-stable products.
Module 1: Solid-Phase Scavenging (Recommended)
Best For: Late-stage functionalization, acid-sensitive products, and parallel synthesis (0.1 mmol – 10 mmol scale).
The Concept: Instead of aqueous workup, which generates the difficult-to-separate 4-chlorobenzenesulfonamide, use a polymer-supported amine (e.g., PS-Trisamine) to covalently bind the unreacted isocyanate. The impurity is then removed by simple filtration.[1]
Protocol
-
Calculate Load: Determine the excess equivalents of 4-CSI used (typically 0.1–0.5 eq excess).
-
Resin Selection: Use PS-Trisamine (Tris-(2-aminoethyl)amine polystyrene).
-
Capacity: Typically 3.0–4.0 mmol/g.
-
Stoichiometry: Add 3–4 equivalents of resin relative to the excess isocyanate.
-
-
Incubation: Add the resin directly to the reaction mixture (DCM, THF, or DMF). Agitate gently (orbital shaker) for 1–2 hours at room temperature.
-
Note: Do not use magnetic stirring bars, as they grind the resin beads, clogging filters.
-
-
Filtration: Filter the mixture through a fritted funnel or SPE cartridge.
-
Wash: Rinse the resin cake with solvent (DCM/THF) to recover entrained product.
-
Result: The filtrate contains the pure product; the isocyanate is trapped as a polymer-bound urea.
Mechanism of Action
Figure 1: Workflow for solid-phase scavenging of isocyanates.
Module 2: The "Sacrificial Amine" Extraction (Scale-Up)
Best For: Large scale (>10g), neutral products, and cost-sensitive processes.
The Concept: Direct hydrolysis of 4-CSI yields 4-chlorobenzenesulfonamide (pKa ~10), which requires high pH (pH >11) to fully extract into water. Many drug targets are unstable at pH 11.
Instead, quench the isocyanate with a secondary amine (e.g., dimethylamine or morpholine). This converts the isocyanate into a sulfonyl urea , which is significantly more acidic (pKa ~5–6) and can be extracted into mild base (Sodium Bicarbonate, pH 8.5).
Protocol
-
Quench: Add 1.5 equivalents (relative to excess 4-CSI) of dimethylamine (2M in THF) or morpholine . Stir for 15 minutes.
-
Observation: Exotherm expected.[2]
-
-
Dilute: Dilute the reaction mixture with EtOAc or DCM.
-
Mild Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2x).
-
Chemistry: The sulfonyl urea impurity (pKa ~5) deprotonates and moves to the aqueous layer. The neutral product remains in the organic layer.
-
-
Acid Wash (Optional): If a basic amine was used for quenching, wash with 1M HCl to remove any excess quenching amine.
-
Dry & Concentrate: Dry over MgSO₄ and concentrate.
Data Comparison: Hydrolysis vs. Amine Quench
| Feature | Direct Hydrolysis (Water Quench) | Sacrificial Amine Quench |
| Byproduct | 4-Chlorobenzenesulfonamide | Sulfonyl Urea Derivative |
| Byproduct pKa | ~10.0 (Weakly Acidic) | ~5.0–6.0 (Moderately Acidic) |
| Extraction pH | Requires pH > 11 (NaOH) | Requires pH > 8 (NaHCO₃) |
| Product Safety | Risk of hydrolysis for esters/amides | Mild conditions (compatible with esters) |
Module 3: Troubleshooting & FAQs
Q1: I see a streak on my TLC/LC-MS that overlaps with my product. What is it?
A: This is likely the 4-chlorobenzenesulfonamide .
-
Cause: Isocyanates are unstable on silica gel. If you load unreacted 4-CSI onto a column, the silica's moisture hydrolyzes it to the sulfonamide during elution.
-
Fix: You must derivatize before chromatography. Add 1 mL of Methanol to your crude mixture 30 minutes before concentration. This converts 4-CSI to the methyl carbamate (Methyl N-(4-chlorophenylsulfonyl)carbamate), which runs as a distinct, non-streaking spot, usually higher Rf than the sulfonamide.
Q2: My product is a carboxylic acid. Can I use the "Sacrificial Amine" method?
A: No. If your product is acidic (pKa < 8), it will co-extract with the sulfonyl urea impurity into the bicarbonate layer.
-
Solution: Use Module 1 (PS-Trisamine) . The resin is basic but acts kinetically; it captures the highly reactive isocyanate much faster than it interacts with your carboxylic acid. Alternatively, perform a reverse quench : pour your reaction mixture into a non-polar solvent (Hexanes/Et2O) to precipitate the product while keeping the isocyanate in solution (if solubility permits).
Q3: The reaction turned into a solid block upon adding water. Why?
A: 4-CSI reacts violently with water to release CO₂ and form the insoluble sulfonamide.
-
Safety Warning: Never add water directly to neat 4-CSI.
-
Recovery: Dissolve the solid mass in warm EtOAc, then wash with 1M NaOH (if product is base-stable) to remove the sulfonamide.
Decision Tree for Workup Selection
Figure 2: Logic gate for selecting the appropriate purification method.
References
-
Polymer-Supported Scavenging: Marsh, A., et al. "High-throughput solid-phase synthesis using polymer-supported reagents and scavengers." Tetrahedron Letters, 1997.
-
Reactivity of Sulfonyl Isocyanates: McFarland, J. W. "Sulfonyl Isocyanates."[2][3][4][5][6] Chemical Reviews, 1986.
-
Acidity of Sulfonyl Ureas: Kurzer, F. "Sulfonylureas and Related Compounds." Chemical Reviews, 1950.
-
Purification Standards: Armarego, W. L. F. Purification of Laboratory Chemicals. 8th Edition, Butterworth-Heinemann, 2017.
Sources
- 1. WO1997042230A1 - Rapid purification by polymer supported quench - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. arxada.com [arxada.com]
- 5. 4-クロロベンゼンスルホニルイソシアナート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. scribd.com [scribd.com]
Validation & Comparative
Comparative Study of Isocyanates in Cycloaddition Reactions
[1][2][3]
Executive Summary & Reactivity Hierarchy
Isocyanates (
The selection of the isocyanate substituent (
| Isocyanate Type | Electronic Character | Primary Cycloaddition Mode | Key Application |
| Chlorosulfonyl (CSI) | Hyper-electrophilic | [2+2] with alkenes | |
| Acyl Isocyanates | Electron-deficient | [4+2] (as heterodiene) | Heterocycle construction (Oxazinones) |
| Aryl Isocyanates | Moderate electrophile | [2+3] Dipolar | Oxadiazolidinone synthesis |
| Alkyl Isocyanates | Weak electrophile | [2+3] (requires catalyst) | Urea/Carbamate derivatives |
[2+2] Cycloaddition: The -Lactam Route
The most chemically significant application of isocyanate cycloaddition is the synthesis of the azetidin-2-one (
Comparative Mechanism: CSI vs. Aryl Isocyanates
Chlorosulfonyl Isocyanate (CSI) is the reagent of choice due to its extreme electrophilicity, allowing reaction with unactivated alkenes at low temperatures. In contrast, aryl isocyanates typically require photo-activation or high pressure to effect [2+2] cycloaddition with simple alkenes.
Mechanistic Divergence
The reaction of CSI with alkenes is not uniform; it bifurcates based on the electronic nature of the alkene.
-
Electron-Deficient Alkenes: Proceed via a concerted
pathway (allowed due to orthogonality). -
Electron-Rich Alkenes: Proceed via a stepwise pathway involving a discrete 1,4-diradical or zwitterionic intermediate.
Figure 1: Mechanistic bifurcation in CSI cycloadditions based on substrate electronics.
Validated Protocol: Synthesis of -Lactams via CSI
Target: Synthesis of N-unsubstituted
Reagents:
-
Chlorosulfonyl Isocyanate (CSI) [Highly Corrosive/Moisture Sensitive]
-
Alkene (e.g., 2-methyl-2-butene or styrene)[2]
-
Solvent: Anhydrous Dichloromethane (
) or Diethyl Ether -
Quench: 25% Aqueous Sodium Sulfite (
)
Step-by-Step Methodology:
-
System Prep: Flame-dry a 3-neck round-bottom flask under
atmosphere. Equip with a pressure-equalizing addition funnel and a low-temperature thermometer. -
Solvation: Charge flask with alkene (1.0 equiv) and anhydrous
(0.5 M concentration). Cool to 0°C (for simple alkenes) or -78°C (for highly reactive enol ethers). -
Addition: Add CSI (1.1 equiv) dropwise over 30 minutes. Critical: Maintain internal temperature below 5°C to prevent polymerization.
-
Reaction: Stir for 1–12 hours. Monitor by IR (disappearance of isocyanate peak at ~2250
) or NMR. -
Reductive Hydrolysis (The "Work-up"):
-
Transfer the reaction mixture slowly into a vigorously stirred solution of 25% aqueous
buffered with solid at 0°C. -
Note: This step cleaves the
bond.[3] The pH should be kept slightly basic (pH 7-8).
-
-
Isolation: Separate organic layer, extract aqueous layer with
, dry over , and concentrate. Recrystallize from ether/hexanes.
Trustworthiness Check: If the solution turns dark brown/black during CSI addition, the temperature was likely too high, leading to polymerization.
[2+3] Cycloaddition: Regioselectivity in Dipolar Reactions
Isocyanates react with 1,3-dipoles (nitrones, nitrile oxides) to form five-membered heterocycles. The challenge here is regioselectivity , which depends heavily on the isocyanate type (Acyl vs. Aryl).
Nitrone Cycloaddition
Nitrones (
-
Kinetic Product: 1,2,4-oxadiazolidin-5-one (Attack across C=N).
-
Thermodynamic Product: Often the same, but reversible formation of 1,4,2-dioxazolidines (Attack across C=O) is possible with specific substituents.
Comparative Data: Phenyl Isocyanate vs. Benzoyl Isocyanate
| Dipole | Isocyanate | Solvent | Major Product | Yield | Ref |
| N-methyl-C-phenylnitrone | Phenyl Isocyanate | Benzene, Reflux | 1,2,4-oxadiazolidin-5-one | 78% | [1] |
| N-methyl-C-phenylnitrone | Benzoyl Isocyanate | 1,2,4-oxadiazolidin-5-one | 92% | [2] |
Insight: Acyl isocyanates (Benzoyl) react under milder conditions (RT vs Reflux) due to the electron-withdrawing carbonyl group increasing the electrophilicity of the isocyanate carbon.
[4+2] Cycloaddition: Isocyanates as Heterodienes
While simple isocyanates act as dienophiles (reacting with dienes), Acyl Isocyanates possess a conjugated system (
Reaction: Acyl Isocyanate + Electron-Rich Alkene
Mechanism:
-
The acyl isocyanate adopts an s-cis conformation.
-
The C=O (acyl) and C=N (isocyanate) bonds participate in the
system. -
Reaction with an electron-rich alkene (e.g., enamine) yields a 1,3-oxazin-4-one.
Figure 2: Acyl isocyanates functioning as heterodienes in [4+2] cycloaddition.
References
-
Mechanistic Studies of Isocyanate Cycloadditions
- Title: Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyan
- Source: Research Trends.
-
URL:[Link]
-
Protocol for Beta-Lactam Synthesis
-
Nitrone Cycloaddition Selectivity
-
CSI Reactivity Profile
- Title: The Chlorosulfonyl Group: A Comprehensive Guide to its Reactivity in Modern Synthesis.
-
Source: BenchChem.[2]
Spectroscopic comparison of 4-Chlorobenzenesulfonyl isocyanate derivatives
Spectroscopic Profiling of 4-Chlorobenzenesulfonyl Isocyanate (4-CBSI) and its Bioactive Derivatives: A Comparative Guide
Executive Summary
This compound (4-CBSI) is a high-reactivity electrophile critical in the synthesis of sulfonylurea herbicides (e.g., chlorsulfuron analogs) and hypoglycemic agents. Its value lies in the sulfonyl isocyanate moiety (-SO₂-N=C=O) , which activates the adjacent carbon for rapid nucleophilic attack.
For researchers, the challenge is not the synthesis, but the validation of conversion . The transition from the highly labile isocyanate to a stable urea or carbamate must be monitored precisely to avoid hydrolysis byproducts (sulfonamides). This guide provides a comparative spectroscopic framework to validate this transformation, distinguishing the starting material from its derivatives using IR and NMR methodologies.
Mechanistic Insight: The Electrophilic Cascade
To interpret the spectra, one must understand the electronic environment. The sulfonyl group (-SO₂-) is a strong electron-withdrawing group (EWG). It pulls electron density away from the nitrogen, which in turn pulls density from the isocyanate carbon.
-
Result: The isocyanate carbon becomes hyper-electrophilic.
-
Spectroscopic Consequence: The -N=C=O bond order is high, leading to a distinct, high-energy IR stretch. Upon reaction with a nucleophile (Nu-H), this bond breaks to form a carbonyl (C=O), dramatically shifting the spectral signature.
Figure 1: Mechanistic pathway of 4-CBSI derivatization. The transformation from sp-hybridized isocyanate to sp2-hybridized carbonyl is the key spectroscopic indicator.
Experimental Protocol: Derivatization & Analysis
Safety Note: 4-CBSI is corrosive and moisture-sensitive. All operations must be performed under an inert atmosphere (Nitrogen/Argon).
Standard Operating Procedure (SOP)
-
Preparation: Dissolve 4-CBSI (1.0 eq) in anhydrous Dichloromethane (DCM) or Toluene.
-
Addition: Cool to 0°C. Add the nucleophile (e.g., Aniline for urea, Ethanol for carbamate) (1.05 eq) dropwise. Note: The reaction is exothermic.[1]
-
Monitoring: Stir at RT for 30-60 mins. Spot on TLC (Visualize with UV; isocyanate streaks, product is a distinct spot).
-
Workup: Evaporate solvent under reduced pressure. Recrystallize from Hexane/EtOAc if necessary.
-
Analysis: Submit for FTIR (ATR method) and ^1H NMR (CDCl₃ or DMSO-d₆).
Figure 2: Analytical workflow for validating 4-CBSI conversion.
Spectroscopic Comparison: The Data
The following data compares the starting material (4-CBSI) against its two most common derivatives: N-(4-chlorobenzenesulfonyl)-N'-phenylurea (reaction with aniline) and Ethyl N-(4-chlorobenzenesulfonyl)carbamate (reaction with ethanol).
A. Infrared Spectroscopy (FTIR)
The IR spectrum is the most rapid "Go/No-Go" decision tool.
| Functional Group | 4-CBSI (Start Material) | Sulfonyl Urea Derivative | Sulfonyl Carbamate Derivative |
| Isocyanate (-N=C=O) | ~2240 cm⁻¹ (Very Strong) | ABSENT | ABSENT |
| Carbonyl (C=O) | Absent | ~1690–1710 cm⁻¹ (Strong) | ~1720–1740 cm⁻¹ (Strong) |
| Sulfonyl (O=S=O) | ~1370 & 1170 cm⁻¹ | ~1360 & 1160 cm⁻¹ | ~1365 & 1165 cm⁻¹ |
| Amine (N-H) | Absent | ~3250–3350 cm⁻¹ (Medium) | ~3200–3300 cm⁻¹ (Medium) |
Diagnostic Insight: The complete disappearance of the peak at 2240 cm⁻¹ is the primary indicator of reaction completion. If this peak remains, unreacted 4-CBSI is present.
B. Proton NMR (^1H NMR) - 400 MHz, DMSO-d₆
NMR provides structural confirmation. The aromatic protons of the 4-chlorophenyl ring appear as a characteristic AA'BB' system (two doublets), which shifts slightly upon derivatization.
| Proton Environment | 4-CBSI (Start Material) | Sulfonyl Urea Derivative | Sulfonyl Carbamate Derivative |
| Ar-H (Ortho to SO₂) | ~7.95 ppm (d) | ~7.90 ppm (d) | ~7.85 ppm (d) |
| Ar-H (Meta to SO₂) | ~7.70 ppm (d) | ~7.65 ppm (d) | ~7.60 ppm (d) |
| SO₂-NH-CO | Absent | ~10.5–11.0 ppm (s) | ~11.5–12.0 ppm (s) |
| CO-NH-R | Absent | ~8.5–9.0 ppm (s) | Absent |
| Alkyl Group | Absent | Aromatic signals of aniline | ~4.1 (q), 1.2 (t) (Ethyl) |
Diagnostic Insight:
-
The Acidic Proton: The proton on the nitrogen between the sulfonyl and carbonyl groups (SO₂-NH -CO) is highly acidic and deshielded, appearing very downfield (often >10 ppm).
-
Differentiation: Ureas will show two NH signals (unless the amine is secondary), whereas carbamates will show only one NH signal and the alkoxy alkyl signals.
Troubleshooting & Stability
-
Hydrolysis Risk: If the IR spectrum shows a broad peak at 3200-3400 cm⁻¹ but no carbonyl peak (~1700 cm⁻¹), the isocyanate has hydrolyzed to 4-chlorobenzenesulfonamide . This is a common failure mode caused by wet solvents.
-
Thermal Degradation: Sulfonyl ureas can decompose back to sulfonamides and isocyanates at high temperatures (>100°C). Avoid prolonged heating during recrystallization.
References
-
Organic Syntheses. "Chlorosulfonyl Isocyanate." Org.[2][3][4] Synth.1966 , 46, 23. Link (Foundational chemistry for sulfonyl isocyanates).
-
National Institute of Standards and Technology (NIST). "4-Chlorobenzenesulfonyl chloride Mass Spectrum." NIST Chemistry WebBook.[5]Link (Precursor characterization data).
- Logemann, W., et al. "Sulfonylureas and related compounds." Chem. Abstr.1958, 53, 18052.
-
PubChem. "this compound Compound Summary." National Library of Medicine.Link (Chemical and physical property verification).
-
Sliwa, W., et al. "Chemistry of Sulfonyl Isocyanates." Heterocycles.[6][7]2004 .[6] (Review of reactivity profiles).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 4-Chlorobenzenesulfonyl chloride(98-60-2) 1H NMR spectrum [chemicalbook.com]
- 3. Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene [organic-chemistry.org]
- 4. Chalcogenourea derivatives of N-heterocyclic carbenes [biblio.ugent.be]
- 5. 4-Chlorobenzenesulfonic acid [webbook.nist.gov]
- 6. arxada.com [arxada.com]
- 7. researchgate.net [researchgate.net]
Cost-benefit analysis of using 4-Chlorobenzenesulfonyl isocyanate in synthesis
Executive Summary: The Speed vs. Scalability Trade-off
In the synthesis of sulfonylureas—a critical pharmacophore in anti-diabetic drugs (e.g., glyburide) and herbicides—4-Chlorobenzenesulfonyl isocyanate (4-CBI) represents the "power tool" approach. It offers rapid kinetics and high atom economy but demands strict environmental control and higher raw material expenditure.
This guide compares the Direct Isocyanate Route (using 4-CBI) against the Carbamate Intermediate Route (using chloroformates).
The Verdict:
-
Use 4-CBI for Medicinal Chemistry and Lead Optimization (Scale < 100g). The time-savings (1 step vs. 2-3 steps) and cleaner impurity profile outweigh the raw material cost.
-
Use Carbamate/Phosgene Routes for Process Development and Manufacturing (Scale > 1kg).[1] The lower cost of commodity starting materials (sulfonamides) justifies the increased operational complexity.
Technical Profile: this compound[1]
-
Reactivity: Highly electrophilic; reacts violently with nucleophiles (amines, alcohols, water).[1]
-
Mechanism: The electron-withdrawing sulfonyl group enhances the electrophilicity of the isocyanate carbon, making it significantly more reactive than aryl isocyanates.
-
Key Hazard: Rapid hydrolysis produces sulfonamide and CO₂, potentially pressurizing sealed vessels.[1]
Comparative Analysis: Reaction Pathways
We analyze two primary methodologies for synthesizing N-(4-chlorobenzenesulfonyl)-N'-alkylureas.
Method A: The Direct Isocyanate Route (4-CBI)
This method utilizes commercially available 4-CBI to couple directly with an amine.[1]
-
Chemistry: Nucleophilic addition.[1]
-
Atom Economy: High (100% theoretical, no leaving groups).[1]
-
Constraint: Requires anhydrous conditions to prevent hydrolysis to the sulfonamide.
Method B: The Carbamate (Indirect) Route
This method starts with 4-chlorobenzenesulfonamide, converts it to a carbamate (using ethyl or phenyl chloroformate), and then displaces the alkoxy group with an amine.
-
Chemistry: Acylation followed by Nucleophilic Acyl Substitution.[1]
-
Atom Economy: Lower (Loss of phenol or ethanol).
-
Constraint: Two distinct steps; requires base catalysis (e.g., K₂CO₃ or DBU).
Visualization of Pathways
Figure 1: Comparison of the direct 4-CBI pathway (Blue) versus the indirect Carbamate pathway (Red).[1]
Cost-Benefit Matrix
The following data is normalized based on a hypothetical 50 mmol synthesis of a generic sulfonylurea derivative.
| Metric | Method A: 4-CBI (Direct) | Method B: Carbamate (Indirect) | Analysis |
| Yield (Isolated) | 92 - 96% | 75 - 85% | 4-CBI avoids the "double equilibrium" issues of carbamate displacement.[1] |
| Reaction Time | 2 Hours | 12 - 24 Hours | Method B requires reflux steps and often intermediate isolation.[1] |
| Reagent Cost | High ( | Low ($) | 4-CBI is ~5-8x more expensive per mole than the sulfonamide precursor.[1] |
| Purification | Filtration/Wash | Column Chromatography | Method A often precipitates pure product; Method B generates phenol/ethanol byproducts.[1] |
| Safety | Moisture Sensitive | Robust | 4-CBI requires glovebox/Schlenk lines; Sulfonamides are bench-stable solids.[1] |
| Atom Economy | Excellent | Poor | Method B generates stoichiometric organic waste (leaving groups).[1] |
Experimental Protocols
Protocol A: Synthesis via 4-CBI (Recommended for Research)
Objective: High-throughput synthesis of a sulfonylurea library.[1]
Reagents:
Procedure:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve the Amine (5.0 mmol) in anhydrous DCM (20 mL). Cool to 0°C in an ice bath.
-
Addition: Add this compound (5.0 mmol, 1.08 g) dropwise via syringe over 5 minutes.
-
Reaction: Remove ice bath and stir at room temperature for 1 hour. Monitor by TLC (disappearance of amine) or LC-MS.[1]
-
Work-up:
-
Scenario 1 (Precipitate forms): Filter the solid, wash with cold DCM (2 x 5 mL) and Hexanes (2 x 10 mL).
-
Scenario 2 (Soluble): Concentrate in vacuo.[1] Recrystallize from EtOAc/Hexanes.
-
-
Validation: 1H NMR should show the disappearance of the NCO peak (~2240 cm⁻¹ in IR) and appearance of urea protons (~8.0-9.0 ppm).
Protocol B: Synthesis via Ethyl Carbamate (Alternative)
Objective: Cost-effective scale-up (>100g).
Reagents:
-
4-Chlorobenzenesulfonamide (1.0 equiv)[1]
-
Ethyl chloroformate (1.2 equiv)[1]
-
K₂CO₃ (2.0 equiv), Acetone (reflux)[1]
Procedure:
-
Activation: Reflux sulfonamide with K₂CO₃ and ethyl chloroformate in dry acetone for 4-6 hours.
-
Isolation: Acidify, filter the precipitated N-ethoxycarbonyl sulfonamide.
-
Coupling: Reflux the intermediate with the Amine in Toluene for 12 hours. The amine displaces the ethoxy group.
Decision Logic: When to use 4-CBI?
Figure 2: Decision matrix for selecting the optimal synthetic route.
References
-
Organic Syntheses. (1966).[1] Chlorosulfonyl Isocyanate.[1][4][5][6][7][8] Org.[1][3][4][7] Synth. 1966, 46,[1] 23. Retrieved from [Link]
-
Bui, T. T., et al. (2020).[1] Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity.[1] Vietnam Journal of Science, Technology and Engineering, 62(2), 34-37.[1] Retrieved from [Link][1]
-
Michiyuki, T., et al. (2025).[1] Synthesis of sulfonylureas via water assisted preparation of carbamates.[9] Chemical Science.[1] Retrieved from [Link][1]
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- 9. A facile synthesis of sulfonylureas via water assisted preparation of carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Environmental Impact of Sulfonylating Reagents: A Senior Application Scientist's Perspective
In the landscape of modern chemical synthesis, particularly within pharmaceutical and agrochemical development, the choice of reagents extends beyond mere reactivity and yield. A critical, and increasingly scrutinized, aspect is the environmental footprint of our chemical transformations. Sulfonylation, a cornerstone reaction for introducing the versatile sulfonyl group, has traditionally relied on reagents and methodologies that are now being re-evaluated through the lens of green chemistry.
This guide provides an in-depth, objective comparison of the environmental impact of common sulfonylating reagents and their emerging greener alternatives. We will move beyond simplistic assessments to a data-driven analysis, empowering researchers and process chemists to make more sustainable choices without compromising scientific rigor. Our discussion is grounded in the principles of Expertise, Experience, and Trustworthiness, ensuring that every protocol and claim is scientifically sound and practically relevant.
The Green Chemistry Imperative in Sulfonylation
The twelve principles of green chemistry, established by Anastas and Warner, provide a foundational framework for evaluating the sustainability of a chemical process. When applied to sulfonylation reactions, several principles are particularly pertinent:
-
Prevention: It is better to prevent waste than to treat or clean it up after it has been created.
-
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.
-
Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment.
-
Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible.
Traditional sulfonylation methods, often employing sulfonyl chlorides, frequently fall short of these ideals, generating significant waste and utilizing hazardous materials. This guide will dissect these shortcomings and present viable, more sustainable alternatives.
Quantitative Comparison of Sulfonylating Reagents: Green Chemistry Metrics
To move beyond qualitative statements, we must employ quantitative metrics to compare the environmental performance of different sulfonylating reagents. Key metrics include Atom Economy, E-Factor, and Process Mass Intensity (PMI).[1][2][3]
| Metric | Traditional Method (e.g., Chlorosulfonic Acid) | Greener Alternative (e.g., Oxidative Chlorination with NCS) | Greener Alternative (e.g., Continuous Flow with DCDMH) |
| Atom Economy (%) | Low to Moderate (Often produces stoichiometric byproducts) | Moderate to High (Depends on the fate of the succinimide byproduct) | Moderate to High (Dependent on the hydantoin byproduct recovery) |
| E-Factor | High (Typically >10)[4][5] | Lower (Significant reduction in waste) | Low (Process intensification reduces waste) |
| Process Mass Intensity (PMI) | Very High (Can be >100) | Significantly Lower | ~20[6] |
| Solvent/Reagent Hazard | High (Chlorosulfonic acid is highly corrosive and toxic)[7] | Moderate (NCS is a solid, easier to handle than corrosive gases/liquids) | Moderate (DCDMH is a solid reagent) |
Table 1: Comparative Green Chemistry Metrics for Sulfonyl Chloride Synthesis. [6]
The Lifecycle of Sulfonylating Reagents: A Cradle-to-Grave Analysis
A holistic environmental assessment requires an examination of the entire lifecycle of a reagent, from its synthesis to its final fate.
Traditional Reagents: The Sulfonyl Chloride Family (TsCl, MsCl, BsCl)
Synthesis: The synthesis of common sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and benzenesulfonyl chloride (BsCl) often involves chlorosulfonic acid, a highly corrosive and hazardous reagent.[7][8] The reaction with toluene, for instance, to produce TsCl is an electrophilic aromatic substitution that generates hydrogen chloride (HCl) gas as a stoichiometric byproduct.[9]
dot
Figure 1: Lifecycle of a Traditional Sulfonylating Reagent.
Application & Byproducts: In a typical sulfonylation of an alcohol, the sulfonyl chloride reacts in the presence of a base (e.g., pyridine or triethylamine) to neutralize the generated HCl. This results in the formation of a stoichiometric amount of salt waste (e.g., pyridinium hydrochloride), which often requires aqueous workup, leading to large volumes of contaminated water.
Hazards and Disposal: Sulfonyl chlorides are lachrymatory, corrosive, and react with water, releasing toxic gases.[10][11][12] Their disposal requires careful quenching and neutralization, adding to the overall process mass intensity. The chlorinated solvents often used in these reactions, such as dichloromethane, are also environmentally problematic.[13]
Greener Alternatives: Shifting the Paradigm
The development of greener sulfonylating reagents and methodologies aims to address the shortcomings of traditional approaches.
1. In Situ Generation and Milder Reagents:
A significant advancement is the in situ generation of sulfonyl chlorides from more benign starting materials, avoiding the isolation and handling of the hazardous reagents themselves. One such method involves the oxidative chlorination of thiols using reagents like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) in sustainable solvents like water, ethanol, or glycerol.[14][15][16] This approach significantly reduces the hazard profile and waste generation.
dot
Figure 2: Workflow for Greener In Situ Sulfonylation.
2. Solid SO₂ Surrogates:
Gaseous sulfur dioxide (SO₂) is a toxic air pollutant.[17] Its use in sulfonylation reactions poses significant handling and environmental risks. The development of bench-stable, solid SO₂ surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), represents a major step forward in safety and convenience.[18][19] These reagents can be used in a variety of sulfonylation reactions, often under milder conditions and with improved functional group tolerance.
3. Recyclable Reagents and Catalysts:
The concept of a circular economy is being increasingly applied to chemical synthesis. Research into recyclable sulfonylating agents, such as certain imidazolium-based reagents, is showing promise.[20] While currently more expensive, the ability to recover and reuse the reagent can significantly reduce the overall environmental impact and cost in the long run. Additionally, the use of solid acid catalysts, such as zeolites and clays, for Friedel-Crafts sulfonylation offers a reusable and more environmentally benign alternative to traditional Lewis acid catalysts.[21]
Experimental Protocols: A Practical Comparison
To provide a tangible comparison, let's consider the sulfonylation of benzyl alcohol using both a traditional and a greener methodology.
Protocol 1: Traditional Sulfonylation using p-Toluenesulfonyl Chloride
Objective: Synthesize benzyl tosylate from benzyl alcohol and p-toluenesulfonyl chloride.
Materials:
-
Benzyl alcohol (1.08 g, 10.0 mmol)
-
p-Toluenesulfonyl chloride (2.10 g, 11.0 mmol)
-
Pyridine (5 mL)
-
Dichloromethane (20 mL)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve benzyl alcohol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Add pyridine to the solution.
-
Slowly add p-toluenesulfonyl chloride in portions, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by adding 1 M HCl and transfer to a separatory funnel.
-
Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Analysis: This protocol generates significant waste, including pyridinium hydrochloride salt, acidic and basic aqueous waste, and chlorinated solvent waste. The E-factor for such a reaction is typically high.
Protocol 2: Greener One-Pot Sulfonamide Synthesis via In Situ Generated Sulfonyl Chloride
Objective: Synthesize N-benzylbenzenesulfonamide from thiophenol and benzylamine in a one-pot reaction. (Adapted from Contreras-Celedón et al.)[14][15]
Materials:
-
Thiophenol (0.5 mmol)
-
Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) (0.55 mmol)
-
Benzylamine (1.0 mmol)
-
Ethanol (1 mL)
Procedure:
-
In a flask, dissolve thiophenol in ethanol.
-
Add NaDCC·2H₂O to the solution and stir at room temperature for 30 minutes to generate the sulfonyl chloride in situ.
-
Add benzylamine to the reaction mixture and continue stirring at room temperature for 2 hours.
-
Upon completion (monitored by TLC), the product can often be isolated by simple filtration, as the byproducts are water-soluble.
-
Further purification, if necessary, can be achieved by recrystallization.
Analysis: This protocol avoids the use of hazardous sulfonyl chlorides and chlorinated solvents. The workup is significantly simplified, drastically reducing the amount of aqueous and organic waste. The byproducts (sodium chloride and cyanuric acid) are more benign than pyridinium salts. This approach exemplifies the principles of waste prevention and the use of safer auxiliaries.
Conclusion and Future Outlook
The environmental impact of sulfonylating reagents is a critical consideration for the modern chemist. While traditional sulfonyl chlorides remain workhorses in organic synthesis, their significant environmental drawbacks necessitate a shift towards greener alternatives. Methodologies employing in situ generation of reactive intermediates, stable SO₂ surrogates, and recyclable reagents offer promising pathways to more sustainable sulfonylation chemistry.
As researchers and drug development professionals, the onus is on us to critically evaluate not only the efficiency of our reactions but also their environmental legacy. By embracing the principles of green chemistry and adopting the innovative methodologies outlined in this guide, we can continue to advance chemical synthesis while minimizing our impact on the planet. The future of sulfonylation chemistry is not just about new reactions, but about smarter, safer, and more sustainable ones.
References
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- Fuson, R. C., et al. (1932). p-Acetaminobenzenesulfonyl Chloride. Organic Syntheses, 12, 2.
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- CAMEO Chemicals. Methanesulfonyl chloride. NOAA.
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- Organic Chemistry Portal.
- Barreto, Ó. S. C., et al. (2023). Life Cycle Assessment of Linear Alkylbenzene Sulfonate Production: An Adaptation to the Brazilian Context. Journal of Bioengineering, Technologies and Health.
- Lambert, T. H., & Nacsa, E. D. (n.d.).
- New Jersey Department of Health. (2005). Ethanesulfonyl Chloride, 2-Chloro- Hazard Summary. NJ.gov.
- Hughes, R. M. (2004). Sulfonyl Chloride Resins and Associated Supported Reagents. University of Southampton.
- Ranu, B. C., et al. (2000). Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. Journal of the Chemical Society, Perkin Transactions 1, (7), 1019-1021.
- ACS Green Chemistry Institute. (n.d.). Metrics. Green Chemistry Toolkit.
- JETIR. (n.d.). SIGNIFICANT GREEN CHEMISTRY METRICS: ROLE OF ATOM ECONOMY AND REACTION MASS EFFICIENCY IN CHEMICAL PROCESS. JETIR.org.
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- Li, Z., et al. (2020). Radical sulfonylation with sulfur dioxide surrogates.
- Berna, J., et al. (1995). A life-cycle inventory for the production of linear alkylbenzene sulphonates in Europe. Tenside Surfactants Detergents, 32(2), 138-144.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Chlorobenzenesulfonyl Isocyanate
As a highly reactive bifunctional molecule, 4-chlorobenzenesulfonyl isocyanate (4-CBS isocyanate) demands a disposal protocol grounded in a thorough understanding of its chemical behavior. This guide provides the essential safety and logistical information necessary for its proper handling and disposal, ensuring the protection of laboratory personnel and compliance with regulatory standards. The procedures outlined here are designed to be self-validating systems, where the rationale behind each step is as critical as the step itself.
The 'Why' of Caution: A Dual-Reactivity Hazard Assessment
The primary challenge in neutralizing this compound stems from its two highly reactive functional groups: the isocyanate (-N=C=O) and the chlorosulfonyl (-SO₂Cl). A safe disposal strategy must address the hazards posed by both.
-
Isocyanate Group (-N=C=O): This group reacts exothermically with nucleophiles. Its reaction with water is particularly hazardous in a disposal context, proceeding through an unstable carbamic acid intermediate that decomposes to an amine and carbon dioxide (CO₂) gas.[1][2] The generated amine can then react with another isocyanate molecule to form a solid polyurea. The vigorous evolution of CO₂ gas is a primary concern, as it can rapidly pressurize and rupture a sealed waste container.[1][2][3]
-
Chlorosulfonyl Group (-SO₂Cl): This group undergoes rapid hydrolysis in the presence of moisture, producing hydrochloric acid (HCl).[4] This reaction is also exothermic and contributes to the corrosive nature of the compound.
Therefore, any disposal procedure must safely manage the simultaneous generation of CO₂ and HCl gases, a strong acid, and potentially solid byproducts.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Hazard Statement | Rationale & Implication for Disposal |
|---|---|---|
| Acute Toxicity | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[5] | All handling and disposal must be conducted with appropriate PPE to prevent any route of exposure. |
| Skin Corrosion/Burns | H314: Causes severe skin burns and eye damage.[5][6] | Impervious gloves, a lab coat, and full eye/face protection are mandatory. The hydrolysis to HCl enhances its corrosive nature. |
| Respiratory & Skin Sensitizer | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5][6] H317: May cause an allergic skin reaction.[5][6] | Work must be performed in a certified chemical fume hood to prevent inhalation. Sensitization can occur at very low exposure levels. |
| Water Reactivity | Reacts violently with water.[4][7] | Disposal procedures must introduce neutralizing agents in a slow, controlled manner to manage the exothermic reaction and gas evolution. Never add water directly to bulk isocyanate. |
Essential Safety Protocols & Personal Protective Equipment (PPE)
Prior to handling or disposal, ensure the following engineering controls and PPE are in place. This is a non-negotiable baseline for safety.
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
|---|---|---|
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Silver Shield®/4H®). | To prevent skin contact, which can cause severe burns and sensitization.[4] |
| Eye/Face Protection | Chemical splash goggles and a face shield. | To protect against splashes of the corrosive liquid and its reaction products.[4][8] |
| Body Protection | Chemical-resistant apron or lab coat. | To protect against skin exposure from spills or splashes. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. | To prevent inhalation of vapors, which are harmful and can cause respiratory sensitization.[3][5] |
Disposal Workflow: A Decision-Making Framework
The appropriate disposal method depends entirely on the quantity of the waste material. The following workflow provides a clear decision path for laboratory personnel.
Caption: Decision workflow for 4-CBS isocyanate disposal.
Step-by-Step Disposal Protocols
Protocol A: Decontamination of Small Quantities & Empty Containers (< 50 mL)
This protocol is for neutralizing residual amounts of 4-CBS isocyanate in reaction vessels or "empty" reagent bottles.
1. Prepare Decontamination Solution:
-
In a large beaker or container within a chemical fume hood, prepare one of the following solutions. Prepare a volume that is at least 10 times the estimated volume of the isocyanate waste.
-
Causality: The sodium carbonate or ammonia acts as a base to neutralize the HCl produced from the hydrolysis of the chlorosulfonyl group. The alcohol (in Formula 3) reacts with the isocyanate to form a more stable carbamate, while water initiates the decomposition to an amine and CO₂.[1][9] The detergent helps to emulsify the isocyanate, increasing the surface area for a smoother reaction.[2]
2. Perform Neutralization:
-
Place the container of decontamination solution on a stir plate in the fume hood and begin gentle stirring.
-
Slowly and portion-wise , add the 4-CBS isocyanate waste directly into the vortex of the stirring decontamination solution. For empty containers, triple-rinse the vessel with a small amount of an inert solvent (like acetonitrile) and add the rinsate to the neutralization solution. Then, carefully add the neutralization solution to the "empty" container.
-
Causality: Adding the isocyanate to an excess of the neutralization solution ensures the reaction is controlled and the heat and gas generated can be safely dissipated. Reversing the addition can lead to a violent, uncontrolled reaction.
3. Allow for Reaction Completion:
-
Observe the mixture for signs of reaction (e.g., gas evolution, heat).
-
Once the initial reaction has subsided, loosely cover the container (e.g., with a watch glass or paraffin with holes poked in it) to prevent contamination while allowing gases to escape. DO NOT SEAL THE CONTAINER. [1][2][3]
-
Let the container stand in the fume hood for a minimum of 24-48 hours to ensure the reaction is complete.[1]
4. Prepare for Final Disposal:
-
After 48 hours, check the pH of the solution to ensure it is neutral or slightly basic.
-
Transfer the neutralized mixture to a properly labeled hazardous waste container. Keep the container vented.
-
Contact your institution's Environmental Health & Safety (EHS) department for pickup.
Protocol B: Management of Minor Spills (< 100 mL)
1. Evacuate & Ventilate:
-
Alert personnel in the immediate area and evacuate if necessary. Ensure the chemical fume hood is operational to maximize ventilation.[2][3]
2. Contain & Absorb:
-
Cover the spill with an inert absorbent material such as sand, vermiculite, or clay-based absorbent.[1][3] Do not use combustible materials like sawdust. [1][2]
3. Collect Absorbed Material:
4. Neutralize in Container:
-
Move the open-top container into a chemical fume hood.
-
Slowly add a decontamination solution (see Table 3) to the absorbed material in the bucket, sufficient to saturate it.
-
Follow steps 3 and 4 from Protocol A for reaction completion and final disposal.
5. Decontaminate Spill Surface:
-
Wipe the spill area with a cloth soaked in the decontamination solution. Place the used cloth in the open-top waste container for disposal.
Disposal of Large Quantities & Unused Product (> 100 mL)
Under no circumstances should the in-lab neutralization of bulk quantities of this compound be attempted.
The rationale is unequivocal: the large-scale reaction is highly exothermic and generates a significant volume of hazardous gases (CO₂ and HCl). This creates an unacceptable risk of violent boiling, container rupture, and the rapid release of a toxic and corrosive gas cloud within the laboratory.
The correct and only procedure is as follows:
-
Ensure the container is securely closed and properly labeled.
-
Store it in a cool, dry, well-ventilated area away from moisture and incompatible materials.[4][10]
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for professional pickup and disposal, which is typically done via high-temperature incineration equipped with afterburners and scrubbers.[10][11][12]
By adhering to these scientifically-grounded procedures, researchers can ensure the safe and compliant disposal of this highly reactive compound, upholding the highest standards of laboratory safety.
References
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Title: Isocyanates – A family of chemicals Source: Transports Canada URL: [Link]
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Title: f38 isocyanate Safety Data Sheet Source: f38 isocyanate URL: [Link]
-
Title: Safe Work Procedures for Isocyanate-Containing Products Source: Actsafe Safety Association URL: [Link]
-
Title: SDS - Isocyanate DECONtamination Solution Source: SKC Inc. URL: [Link]
-
Title: SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A) Source: Foam Supplies, Inc. URL: [Link]
-
Title: chlorosulfonyl isocyanate - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
-
Title: 4-Chlorobenzenesulfonyl Chloride MSDS Source: Aozun Yazhou Chemical URL: [Link]
-
Title: Industry Best Practices for Isocyanate Waste Management Source: Patsnap Eureka URL: [Link]
-
Title: Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers Source: International Science Community Association URL: [Link]
-
Title: this compound - High purity Source: Georganics URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
